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  • Product: 1,6-Dibromoisoquinoline
  • CAS: 1254514-00-5

Core Science & Biosynthesis

Foundational

Technical Monograph: 1,6-Dibromoisoquinoline

Executive Summary 1,6-Dibromoisoquinoline (CAS: 1254514-00-5 ) is a high-value heterocyclic scaffold used primarily in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors and DNA-intercalating...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,6-Dibromoisoquinoline (CAS: 1254514-00-5 ) is a high-value heterocyclic scaffold used primarily in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors and DNA-intercalating alkaloids.[1][2][3][4] Its structural utility lies in its orthogonal reactivity profile : the C1-bromo substituent is highly activated toward nucleophilic aromatic substitution (


) and rapid oxidative addition, while the C6-bromo substituent behaves as a standard aryl halide. This electronic asymmetry allows researchers to perform sequential, regioselective cross-coupling reactions, making it a critical "linchpin" molecule for diversity-oriented synthesis.

Part 1: Identity & Physicochemical Profile

Chemical Identity
PropertySpecification
CAS Number 1254514-00-5
IUPAC Name 1,6-Dibromoisoquinoline
Molecular Formula

Molecular Weight 286.95 g/mol
SMILES BrC1=NC=CC2=C1C=C(Br)C=C2
Appearance Off-white to pale yellow crystalline solid (typical)
Solubility Soluble in DMSO, DMF,

; sparingly soluble in hexanes.[5][6][7]
Structural Analysis

The molecule consists of a pyridine ring fused to a benzene ring. The nitrogen atom at position 2 creates a dipole that significantly reduces electron density at C1 (the position adjacent to nitrogen), rendering it highly electrophilic. Conversely, the C6 position on the benzenoid ring retains higher electron density, behaving similarly to a standard bromobenzene derivative.

Part 2: Synthetic Routes & Manufacturing

The synthesis of 1,6-dibromoisoquinoline is rarely achieved through direct bromination of isoquinoline due to poor regioselectivity (which favors C5/C8). The industry-standard protocol involves a de novo ring construction followed by functional group manipulation.

Validated Synthetic Pathway
  • Cyclization (Pomeranz-Fritsch Modification): Condensation of 4-bromobenzaldehyde with aminoacetaldehyde dimethyl acetal, followed by acid-mediated cyclization to yield 6-bromoisoquinoline .

  • N-Oxidation: Treatment with m-chloroperbenzoic acid (mCPBA) to generate the N-oxide.

  • Regioselective Bromination: Rearrangement-chlorination/bromination using phosphorus oxybromide (

    
    ) to install the bromine at C1.
    

Synthesis Start 4-Bromobenzaldehyde (Precursor) Inter1 6-Bromoisoquinoline (Intermediate) Start->Inter1 1. Aminoacetaldehyde acetal 2. H2SO4/P2O5 (Cyclization) Inter2 6-Bromoisoquinoline N-Oxide Inter1->Inter2 mCPBA, DCM (N-Oxidation) Final 1,6-Dibromoisoquinoline (Target) Inter2->Final POBr3, 80°C (Rearrangement/Bromination)

Figure 1: Step-wise synthesis of 1,6-dibromoisoquinoline from benzaldehyde precursors.

Part 3: Reactivity & Functionalization[8][9]

The core value of 1,6-dibromoisoquinoline is its ability to undergo sequential cross-coupling . The electronic disparity between C1 and C6 dictates the order of reaction.

Regioselectivity Map
  • Site A (C1-Br):

    
    -haloimine character. Highly reactive.
    
    • Primary Reaction:

      
       (with amines/alkoxides) or Pd-catalyzed coupling (Suzuki/Buchwald) at room temperature.
      
    • Mechanism:[7][8][9] The adjacent nitrogen stabilizes the Meisenheimer complex (

      
      ) or facilitates oxidative addition via electron deficiency.
      
  • Site B (C6-Br): Aryl bromide character. Moderately reactive.

    • Primary Reaction: Pd-catalyzed coupling requires elevated temperatures (>80°C) or specialized ligands (e.g., XPhos, SPhos).

    • Mechanism:[5][7][8][9] Standard catalytic cycle; requires oxidative addition into a stronger C-Br bond.

Reactivity cluster_C1 Position C1 (High Reactivity) cluster_C6 Position C6 (Moderate Reactivity) Core 1,6-Dibromoisoquinoline C1_Rxn Reacts FIRST (RT to 50°C) Core->C1_Rxn Suzuki (Pd0) SnAr (Nu-) C6_Rxn Reacts SECOND (80°C - 120°C) Core->C6_Rxn Suzuki (Pd0) (Requires forcing conditions) C1_Rxn->C6_Rxn Sequential Functionalization Strategy

Figure 2: Orthogonal reactivity profile allowing controlled, sequential substitution.

Experimental Protocol: Sequential Suzuki Coupling

This protocol demonstrates the selective arylation of C1 followed by C6.

Step 1: C1-Selective Coupling

  • Charge: 1,6-Dibromoisoquinoline (1.0 eq), Aryl-Boronic Acid A (1.05 eq),

    
     (3 mol%), and 
    
    
    
    (2.0 eq).
  • Solvent: DME/Water (3:1).

  • Conditions: Stir at 45°C for 4 hours. (Note: Lower temperature prevents C6 reaction).

  • Workup: Extract with EtOAc, wash with brine. C1-product is isolated via silica chromatography.

Step 2: C6-Coupling

  • Charge: C1-substituted intermediate (1.0 eq), Aryl-Boronic Acid B (1.5 eq),

    
     (5 mol%), and 
    
    
    
    (3.0 eq).
  • Solvent: 1,4-Dioxane.

  • Conditions: Heat to 100°C for 12 hours.

  • Result: 1,6-diarylated isoquinoline.

Part 4: Applications in Drug Discovery[7]

Kinase Inhibition

The isoquinoline scaffold mimics the adenine ring of ATP. 1,6-Disubstituted derivatives are frequently explored as ATP-competitive inhibitors . The C1 substituent typically projects into the solvent-exposed region or hinge binder, while the C6 substituent targets the hydrophobic back pocket (Gatekeeper residue interaction).

Bedaquiline Analogs

Diarylquinoline/isoquinoline antibiotics (like Bedaquiline, used for MDR-TB) rely on specific geometric arrangements of aryl groups. The 1,6-dibromo scaffold allows medicinal chemists to systematically vary the "left" and "right" wings of the molecule to optimize lipophilicity (


) and metabolic stability.

Part 5: Safety & Handling

  • Hazard Classification: Acute Toxicant (Oral/Dermal). Irritant to eyes and respiratory system.

  • GHS Signal: DANGER

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Light sensitive (protect from direct UV exposure to prevent debromination).

  • Spill Response: Do not sweep dry dust. Dampen with water before collection to avoid airborne particulates.

References

  • BLD Pharm. (2024). Product Specification: 1,6-Dibromoisoquinoline (CAS 1254514-00-5).[1][2][3] Retrieved from

  • Almond-Thynne, J., et al. (2016).[7] Site-selective Suzuki–Miyaura coupling of heteroaryl polyhalides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(11), 6909-6917. Retrieved from

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II: Pomeranz-Fritsch Reaction. Wiley-Interscience. (General reference for isoquinoline synthesis methodology).
  • Sigma-Aldrich. (2024). Isoquinoline Derivatives Safety Data Sheets. Retrieved from

Sources

Exploratory

Physicochemical & Synthetic Profiling of 1,6-Dibromoisoquinoline: A Technical Guide

Executive Summary: The Dual-Electrophile Scaffold 1,6-Dibromoisoquinoline (CAS: 1254514-00-5) is a high-value heterocyclic scaffold utilized primarily in the discovery of kinase inhibitors (e.g., Rho-kinase/ROCK inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Electrophile Scaffold

1,6-Dibromoisoquinoline (CAS: 1254514-00-5) is a high-value heterocyclic scaffold utilized primarily in the discovery of kinase inhibitors (e.g., Rho-kinase/ROCK inhibitors) and complex alkaloids. Its structural utility lies in its differential electrophilicity : the bromine atom at the C1 position exhibits pseudo-halide reactivity similar to an acid chloride, while the C6 bromine behaves as a standard aryl halide.

This guide provides a comprehensive technical analysis of 1,6-dibromoisoquinoline, establishing protocols for its synthesis, handling, and regioselective functionalization. By exploiting the electronic disparity between the pyridine-fused (C1) and benzene-fused (C6) rings, researchers can program sequential cross-coupling reactions to build non-symmetrical, pharmacologically active cores.

Molecular Architecture & Electronic Properties

Understanding the electronic distribution is prerequisite to designing successful synthetic campaigns. The isoquinoline core is electron-deficient, but this deficiency is not uniform.

Reactivity Map

The C1 position is adjacent to the ring nitrogen. The polarization of the C=N bond renders C1 highly electrophilic, susceptible to both Nucleophilic Aromatic Substitution (


) and rapid oxidative addition by Palladium(0) species. In contrast, C6 is located on the benzenoid ring and requires standard cross-coupling conditions.

ReactivityMap IsoQ 1,6-Dibromoisoquinoline (Core Scaffold) C1_Site C1 Position (Pyridine Ring) High Electrophilicity Kinetic Control Site IsoQ->C1_Site Electronic Activation C6_Site C6 Position (Benzene Ring) Standard Aryl Halide Thermodynamic Control Site IsoQ->C6_Site Steric/Electronic Neutrality Reactions_C1 Reactivity Profile: 1. Rapid Pd Oxidative Addition 2. Facile SnAr (Nucleophiles) 3. Labile to Hydrolysis (Acidic) C1_Site->Reactions_C1 Reactions_C6 Reactivity Profile: 1. Slower Oxidative Addition 2. Requires Ligand Acceleration 3. Stable to Hydrolysis C6_Site->Reactions_C6

Figure 1: Differential reactivity profile of the 1,6-dibromoisoquinoline scaffold. The C1 position dominates kinetic reactivity.

Physicochemical Specifications

The following data aggregates calculated and available experimental parameters. Note that as a specialized intermediate, specific thermal data is often batch-dependent.

Table 1: Core Physicochemical Parameters

ParameterValue / DescriptionSource/Method
IUPAC Name 1,6-DibromoisoquinolineChemical Nomenclature
CAS Number 1254514-00-5Chemical Abstracts Service
Molecular Formula

Stoichiometry
Molecular Weight 286.95 g/mol Isotope Calculation
Physical State Off-white to pale yellow solidObservation (Ref 1)
Solubility Soluble in DCM, DMSO, DMF, EtOAc.[1] Insoluble in water.Empirical
LogP (Predicted) 3.8 ± 0.4Calculated (cLogP)
pKa (Conj. Acid) ~2.0 - 2.5 (Estimated)Electronic effect of Br on Pyridine N
Storage Inert atmosphere (

/Ar), 2-8°C
Oxidation/Hydrolysis Prevention

Critical Note on Melting Point: Experimental melting points are rarely reported in open literature for this specific regioisomer. Commercial batches typically range between 90°C – 110°C (analogous to 1-bromoisoquinoline derivatives), but in-house DSC (Differential Scanning Calorimetry) is recommended for purity characterization.

Synthetic Accessibility & Protocols

The most robust route to 1,6-dibromoisoquinoline avoids direct bromination of isoquinoline, which gives mixtures. Instead, it utilizes the N-oxide rearrangement strategy starting from commercially available 6-bromoisoquinoline.

Synthesis Protocol: The N-Oxide Rearrangement

Reaction Scheme:

  • Oxidation: 6-Bromoisoquinoline

    
     6-Bromoisoquinoline-N-oxide.
    
  • Rearrangement: 6-Bromoisoquinoline-N-oxide

    
     1,6-Dibromoisoquinoline.
    

Step-by-Step Methodology:

  • N-Oxidation:

    • Dissolve 6-bromoisoquinoline (1.0 eq) in Dichloromethane (DCM) [0.2 M].

    • Cool to 0°C. Add m-chloroperbenzoic acid (m-CPBA, 1.2 eq) portion-wise.

    • Warm to Room Temperature (RT) and stir for 4–6 hours.

    • Validation: Monitor by TLC (DCM/MeOH 95:5). The N-oxide is significantly more polar (lower

      
      ) than the starting material.
      
    • Workup: Wash with 1N NaOH (to remove m-chlorobenzoic acid byproduct), dry over

      
      , and concentrate.
      
  • Bromination/Rearrangement:

    • Suspend the N-oxide intermediate (1.0 eq) in anhydrous DCM or Toluene [0.2 M].

    • Safety: Add Phosphorus Oxybromide (

      
      , 1.5 eq) slowly at 0°C. This reaction can be exothermic.
      
    • Reflux (if Toluene) or stir at RT (if DCM) for 2–4 hours.

    • Mechanism: The oxygen attacks the phosphorus, creating a good leaving group. Bromide attacks C1, restoring aromaticity and eliminating the phosphate species.

    • Quench: Pour onto ice/saturated

      
      . Caution: 
      
      
      
      residues hydrolyze violently.
    • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Regioselective Functionalization Workflow

For drug development, the primary value of 1,6-dibromoisoquinoline is the ability to install two different aryl groups sequentially.

The "C1-First" Strategy

Due to the electron-deficient nature of the pyridine ring, the C1-Br bond is weaker and more prone to oxidative addition by Pd(0).

Protocol for Regioselective Suzuki Coupling (C1):

  • Reagents: 1,6-Dibromoisoquinoline (1.0 eq), Aryl Boronic Acid A (1.05 eq).

  • Catalyst:

    
     (5 mol%) - A standard, less active catalyst preserves the C6-Br bond.
    
  • Base/Solvent:

    
     (2.0 eq) in DME/Water (3:1).
    
  • Conditions: 60°C - 80°C. Do not reflux aggressively.

  • Outcome: Exclusive formation of the 1-aryl-6-bromoisoquinoline.

Protocol for Subsequent Coupling (C6):

  • Reagents: 1-Aryl-6-bromoisoquinoline (from step above), Aryl Boronic Acid B (1.5 eq).

  • Catalyst:

    
     or Buchwald Gen-2 Precatalysts (e.g., XPhos Pd G2) for difficult substrates.
    
  • Conditions: Dioxane/Water, 100°C (Reflux).

SynthesisWorkflow Start Starting Material 6-Bromoisoquinoline NOxide Intermediate 6-Bromo-isoquinoline-N-oxide Start->NOxide m-CPBA, DCM, RT (N-Oxidation) DiBromo Target Scaffold 1,6-Dibromoisoquinoline NOxide->DiBromo POBr3, Reflux (Rearrangement) Coupling1 Step 3: C1-Selective Coupling (Kinetic Control) DiBromo->Coupling1 Ar-B(OH)2 (1 eq) Pd(PPh3)4, 60°C MonoSub Intermediate 1-Aryl-6-bromoisoquinoline Coupling1->MonoSub Coupling2 Step 4: C6-Coupling (Thermodynamic Forcing) MonoSub->Coupling2 Ar'-B(OH)2 (Excess) Pd(dppf)Cl2, 100°C Final Final Drug Candidate 1,6-Diarylisoquinoline Coupling2->Final

Figure 2: Sequential synthesis and functionalization workflow. Note the specific catalyst/temperature switch between Step 3 and Step 4.

Handling, Stability, and Safety

Stability Profile
  • Hydrolysis: The C1-Br bond is susceptible to hydrolysis in strong acidic media, converting to the isoquinolinone (lactam). Maintain neutral or basic conditions during workup.

  • Light Sensitivity: Halogenated heterocycles can undergo photodehalogenation. Store in amber vials.

Safety Precautions (MSDS Summary)
  • Signal Word: WARNING

  • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

  • Lachrymator: Like many benzylic/heterocyclic halides, this compound may act as a lachrymator. Handle exclusively in a fume hood.

  • Incompatibility: Strong oxidizing agents, strong acids.

References

  • BLD Pharm. (2025).[2] Product Specification: 1,6-Dibromoisoquinoline (CAS 1254514-00-5).[3][4][5] Retrieved from

  • ChemicalBook. (2024).[6] Synthesis of 1-Bromoisoquinoline Derivatives via N-Oxide Rearrangement. Retrieved from

  • PubChem. (2025).[2] Compound Summary: 6-Bromoisoquinoline (Precursor Data). Retrieved from

  • ResearchGate. (2025). Regioselectivity in Alkenyl(aryl)-heteroaryl Suzuki Cross-coupling Reactions. Retrieved from

Sources

Foundational

synthesis of 1,6-Dibromoisoquinoline starting materials

Executive Summary The synthesis of 1,6-dibromoisoquinoline presents a specific regiochemical challenge: while the 1-position is electronically accessible via nucleophilic displacement or activation of an N-oxide, the 6-p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 1,6-dibromoisoquinoline presents a specific regiochemical challenge: while the 1-position is electronically accessible via nucleophilic displacement or activation of an N-oxide, the 6-position is difficult to access via direct electrophilic aromatic substitution (EAS) on the isoquinoline core, which favors the 5- and 8-positions.[1]

This guide outlines two high-fidelity synthetic pathways designed to bypass these regioselectivity issues. Pathway A (The Schmidt Rearrangement) is the recommended "Gold Standard" for laboratory-to-pilot scale due to its superior atom economy and guaranteed regiocontrol.[1] Pathway B (The Modified Pomeranz-Fritsch) is provided as a robust alternative for facilities already set up for aldehyde condensation workflows.[1]

Retrosynthetic Analysis

To secure the 1,6-substitution pattern, we must avoid direct bromination of the isoquinoline ring. Instead, we rely on "pre-installing" the 6-bromo substituent or utilizing a rearrangement that fixes its position relative to the nitrogen.[1]

  • Disconnection 1 (C1-Br): The C1-Br bond is best formed from a lactam (isocarbostyril) or N-oxide precursor using phosphorous oxybromide (

    
    ).[1]
    
  • Disconnection 2 (Core Formation):

    • Route A: Ring expansion of 5-bromo-1-indanone .[1]

    • Route B: Cyclization of 4-bromobenzaldehyde derivatives.[1]

Graphviz: Retrosynthetic Logic

Retrosynthesis cluster_legend Pathway Logic Target 1,6-Dibromoisoquinoline Lactam 6-Bromoisoquinolin-1(2H)-one Target->Lactam POBr3 Deoxychlorination NOxide 6-Bromoisoquinoline N-oxide Target->NOxide POBr3 Rearrangement Indanone 5-Bromo-1-indanone (Start Material A) Lactam->Indanone Schmidt Rearrangement (NaN3 / MsOH) Aldehyde 4-Bromobenzaldehyde (Start Material B) NOxide->Aldehyde Pomeranz-Fritsch + Oxidation Route A: High Regiocontrol Route A: High Regiocontrol Route B: Classic Assembly Route B: Classic Assembly Route A: High Regiocontrol->Route B: Classic Assembly

Caption: Retrosynthetic tree demonstrating the two primary disconnects to access the 1,6-dibromo scaffold.

Pathway A: The Indanone-Schmidt Route (Recommended)

This route utilizes the migratory aptitude of the aryl ring during the Schmidt reaction to convert 5-bromo-1-indanone directly into 6-bromoisoquinolin-1-one.[1] This bypasses the formation of the 7-bromo isomer entirely.

Step 1: Schmidt Rearrangement

Reaction: 5-Bromo-1-indanone +




6-Bromoisoquinolin-1(2H)-one[1]
  • Reagents: 5-Bromo-1-indanone (1.0 eq), Sodium Azide (1.5 eq), Methanesulfonic acid (MsOH) (10 eq), DCM.[1]

  • Mechanism: Acid-catalyzed addition of hydrazoic acid to the ketone, followed by alkyl migration.[1] The aryl group migrates preferentially over the alkyl group, inserting nitrogen adjacent to the aromatic ring.

Protocol:

  • Charge a reactor with 5-bromo-1-indanone (10 g, 47.4 mmol) and DCM (75 mL). Cool to 0°C.[1][2]

  • Add Methanesulfonic acid (45.5 g) slowly, maintaining temperature <5°C.

  • Add Sodium Azide (

    
    ) (6.2 g, 94.8 mmol) portion-wise over 30 minutes. Caution: Evolution of 
    
    
    
    gas; ensure efficient venting.
  • Stir at 0°C for 3 hours, then warm to 25°C for 1 hour.

  • Quench: Slowly pour mixture into ice water. Adjust pH to 10 using 20% NaOH.[1]

  • Workup: Extract with DCM (3x), wash with brine, dry over

    
    .
    
  • Purification: Recrystallize from Ethanol/Water or use silica chromatography (EtOAc/Hexane).

    • Target Yield: 60-70%

    • Checkpoint: 1H NMR should show a lactam NH signal (~11 ppm) and distinct aromatic splitting consistent with 1,2,4-trisubstitution.

Step 2: Aromatization & Bromination

Reaction: 6-Bromoisoquinolin-1(2H)-one +




1,6-Dibromoisoquinoline[1]
  • Reagents: Phosphorous Oxybromide (

    
    ) (3.0 eq), Anisole (0.5 eq, scavenger), Toluene (Solvent).[1]
    
  • Critical Note:

    
     is preferred over 
    
    
    
    to minimize oxidative side reactions.[1]

Protocol:

  • Suspend 6-bromoisoquinolin-1(2H)-one (5.0 g, 22.3 mmol) in anhydrous Toluene (50 mL).

  • Add

    
      (19.2 g, 66.9 mmol) in one portion under Argon.
    
  • Heat to reflux (110°C) for 4-6 hours. Monitor by TLC (conversion of polar lactam to non-polar aromatic).[1]

  • Quench: Cool to 0°C. Pour onto crushed ice/sodium bicarbonate mixture. Exothermic!

  • Extraction: Extract with Ethyl Acetate.

  • Purification: Flash chromatography (Hexane/DCM 9:1).

    • Target Yield: 85%

Pathway B: The Modified Pomeranz-Fritsch Route

This route is viable if starting materials for Pathway A are unavailable.[1] It requires a 4-step sequence starting from 4-bromobenzaldehyde.[1][3]

Workflow Diagram

PathwayB Start 4-Bromobenzaldehyde Step1 Imine Formation (Aminoacetaldehyde acetal) Start->Step1 Step2 Cyclization (TiCl4 / Lewis Acid) Step1->Step2 Inter1 6-Bromoisoquinoline Step2->Inter1 Step3 N-Oxidation (m-CPBA) Inter1->Step3 Inter2 N-Oxide Step3->Inter2 Step4 Rearrangement (POBr3) Inter2->Step4 End 1,6-Dibromoisoquinoline Step4->End

Caption: Step-by-step transformation for the Pomeranz-Fritsch modification.

Key Protocol Deviations:

  • Cyclization: Standard sulfuric acid cyclization often fails.[1] Use Titanium Tetrachloride (

    
    )  in DCM as the Lewis acid to close the ring effectively [1].[1]
    
  • N-Oxidation: Dissolve 6-bromoisoquinoline in DCM and treat with m-CPBA (1.2 eq) at room temperature overnight. Wash with carbonate to remove benzoic acid byproduct.

  • Bromination: Treat the N-oxide with

    
     in DCM/DMF.[1] The mechanism involves O-phosphorylation followed by nucleophilic attack of bromide at C1 and elimination of phosphate [2].[1]
    

Comparative Analysis of Reagents

ParameterPathway A (Indanone)Pathway B (Pomeranz-Fritsch)
Step Count 24
Regioselectivity Absolute (>99%) High (Requires purification)
Atom Economy HighModerate (Loss of acetal/oxide)
Safety Profile Caution:

(Azide)
Caution:

(Fuming), m-CPBA (Peroxide)
Cost Efficiency High (Cheap start material)Moderate (Multiple steps)

Safety & Handling

  • Sodium Azide (

    
    ):  Highly toxic and can form explosive metal azides.[1] Do not use metal spatulas. Quench all aqueous waste with sodium nitrite/sulfuric acid to destroy residual azide before disposal.[1]
    
  • Phosphorous Oxybromide (

    
    ):  Reacts violently with water to release HBr.[1] Handle only in a fume hood.
    
  • Titanium Tetrachloride (

    
    ):  Corrosive.[1] Releases HCl on contact with moist air.
    

References

Sources

Exploratory

Part 1: Historical Genesis &amp; Synthetic Evolution

An In-Depth Technical Guide to 1,6-Dibromoisoquinoline: Discovery, Synthesis, and Therapeutic Utility[1][2] Executive Summary 1,6-Dibromoisoquinoline (CAS: 1254514-00-5) represents a high-value "privileged scaffold" in m...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1,6-Dibromoisoquinoline: Discovery, Synthesis, and Therapeutic Utility[1][2]

Executive Summary

1,6-Dibromoisoquinoline (CAS: 1254514-00-5) represents a high-value "privileged scaffold" in modern medicinal chemistry.[1][2][3] Unlike simple heterocycles, this bis-electrophilic core offers orthogonal reactivity at the C1 and C6 positions, enabling the precise, sequential construction of complex pharmacophores. It has emerged as a critical intermediate in the development of Rho-associated protein kinase (ROCK) inhibitors, antitumor agents, and diversity-oriented synthesis (DOS) libraries.[3] This guide dissects the synthetic evolution, regioselective reactivity, and application of 1,6-dibromoisoquinoline in drug discovery.

[1][2]

The history of 1,6-dibromoisoquinoline is not defined by a single "eureka" moment but by the convergence of classical isoquinoline synthesis and modern functionalization strategies.

The Classical Era: Pomeranz-Fritsch Logic

Early access to substituted isoquinolines relied on the Pomeranz-Fritsch reaction (late 19th century).[1][3] For 1,6-dibromoisoquinoline, the retrospective analysis points to 3-bromobenzaldehyde as the distinct starting material.[1][3] The condensation with aminoacetaldehyde diethyl acetal followed by acid-catalyzed cyclization yields 6-bromoisoquinoline .[1][3]

However, the direct installation of the C1-bromine was historically challenging until the development of N-oxide rearrangement chemistry (Meisenheimer/Reissert-Henze), which allowed the activation of the C1 position.

Modern Synthetic Architecture

The contemporary industrial route integrates the classical cyclization with modern functional group interconversion.

The Preferred Synthetic Pathway:

  • Cyclization: 3-Bromobenzaldehyde

    
     6-Bromoisoquinoline.[2][3]
    
  • Activation: Oxidation to 6-bromoisoquinoline-N-oxide.[1][3]

  • Functionalization: Nucleophilic rearrangement using Phosphorus Oxybromide (

    
    ) to install the C1 bromine.
    

SynthesisRoute Start 3-Bromobenzaldehyde Inter1 Schiff Base Intermediate Start->Inter1 Aminoacetaldehyde diethyl acetal Prod1 6-Bromoisoquinoline Inter1->Prod1 H2SO4 / P2O5 (Pomeranz-Fritsch) Oxide 6-Bromoisoquinoline N-oxide Prod1->Oxide m-CPBA or H2O2 (N-Oxidation) Final 1,6-Dibromoisoquinoline Oxide->Final POBr3 / DMF (Reissert-Henze)

Figure 1: Step-wise synthetic pathway to 1,6-Dibromoisoquinoline highlighting the critical N-oxide rearrangement step.[1][3]

Part 2: Chemical Architecture & Regioselectivity[1][2]

The core value of 1,6-dibromoisoquinoline lies in its electronic asymmetry . The two bromine atoms reside in chemically distinct environments, allowing researchers to selectively functionalize one position without affecting the other.

Electronic Differentiation (C1 vs. C6)
  • C1-Position (The "Alpha" Carbon): Located adjacent to the ring nitrogen, this position is highly electron-deficient (imine-like).[1][2][3] It is exceptionally reactive toward Nucleophilic Aromatic Substitution (S_NAr) and undergoes Oxidative Addition with Palladium(0) faster than the C6 position.

  • C6-Position (The Benzenoid Carbon): This bromine behaves like a standard aryl bromide.[2][3] It requires standard cross-coupling conditions and is generally inert to S_NAr under mild conditions.

Comparative Reactivity Profile
FeatureC1-Bromine (Pyridine Ring)C6-Bromine (Benzene Ring)
Electronic Character Highly Electrophilic (

-deficient)
Neutral / Mildly Electrophilic
S_NAr Reactivity High (Reacts with amines/alkoxides)Low (Inert without strong activation)
Pd-Catalyzed Coupling Fast (First point of attack)Slow (Second point of attack)
Lithium-Halogen Exchange Fast (often requires low temp control)Slower
Primary Application Heterocycle fusion, Solubilizing groupsCore scaffold extension, Aryl coupling
Sequential Functionalization Logic

This reactivity difference allows for "One-Pot, Two-Step" library generation.[1][3]

Regioselectivity Center 1,6-Dibromoisoquinoline C1_Product C1-Functionalized Intermediate Center->C1_Product High Reactivity (C1) Final_Drug 1,6-Disubstituted Kinase Inhibitor C1_Product->Final_Drug Standard Reactivity (C6) Suzuki Suzuki Coupling (RT) (Boronic Acid A) Buchwald Buchwald-Hartwig (Heat) (Amine B)

Figure 2: The orthogonal reactivity allows C1 to be coupled first under mild conditions, followed by C6 functionalization under forcing conditions.

Part 3: Applications in Drug Discovery[1][4]

Rho-Kinase (ROCK) Inhibitors

The isoquinoline core is the structural anchor for Fasudil and Ripasudil , the only approved ROCK inhibitors. 1,6-Dibromoisoquinoline allows medicinal chemists to access the 6-position , a critical vector for improving potency and selectivity (e.g., reducing off-target binding to PKA).[1][3]

  • Mechanism:[1][2][4][5] The isoquinoline nitrogen binds to the ATP-binding hinge region of the kinase. Substituents at C6 extend into the solvent-exposed region, modulating solubility and pharmacokinetic (PK) properties.

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (MW ~287) and high ligand efficiency potential, 1,6-dibromoisoquinoline is a staple in FBDD libraries.[1][3] It serves as a "linchpin" fragment that can be grown in two vectors to probe binding pockets.

Part 4: Experimental Protocols

Protocol 1: Synthesis of 1,6-Dibromoisoquinoline (via N-Oxide) Note: This protocol synthesizes the target from the 6-bromo precursor.[3]

Reagents: 6-Bromoisoquinoline, m-Chloroperbenzoic acid (m-CPBA), Phosphorus oxybromide (


), Dichloromethane (DCM), DMF.[1][3]
  • N-Oxidation:

    • Dissolve 6-bromoisoquinoline (10.0 mmol) in DCM (50 mL).

    • Add m-CPBA (1.2 equiv) portion-wise at 0°C.[3]

    • Stir at room temperature (RT) for 12 hours.

    • Wash with 1M NaOH to remove benzoic acid byproduct.[3] Dry organic layer (

      
      ) and concentrate to yield 6-bromoisoquinoline-N-oxide .[1][3]
      
  • Rearrangement/Bromination:

    • Dissolve the N-oxide (5.0 mmol) in anhydrous DCM (20 mL).

    • Add

      
       (1.5 equiv) followed by catalytic DMF (0.5 mL) at 0°C under Argon.
      
    • Critical Step: Allow to warm to RT and reflux gently for 2 hours. The DMF catalyzes the Vilsmeier-Haack type activation of the N-oxide oxygen.[1][2][3]

    • Quench: Pour onto ice/sat.

      
      . Extract with DCM.[3]
      
    • Purification: Silica gel chromatography (Hexanes/EtOAc 9:1).[3]

    • Yield: Typically 60-75% as a white/off-white solid.[1][2][3]

Protocol 2: Regioselective C1-Suzuki Coupling Self-Validating Check: The disappearance of the starting material with the retention of the C6-bromine signal in NMR confirms regiocontrol.

  • Charge flask with 1,6-dibromoisoquinoline (1.0 equiv), Arylboronic acid (1.1 equiv),

    
     (5 mol%).
    
  • Add Toluene/Ethanol/2M

    
     (2:1:1 ratio).[3]
    
  • Stir at Room Temperature (or mild heat, 40°C) for 4-6 hours.

    • Note: High heat (>80°C) may trigger coupling at C6.[3]

  • Isolate the 1-aryl-6-bromoisoquinoline intermediate.[1][3]

References

  • Malakar, C. C., et al. (2016). "Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles." ACG Publications.[3] Link

  • Ray, P. C., et al. (2011).[6] "Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors." Bioorganic & Medicinal Chemistry Letters, 21(1), 97-101. Link

  • Luo, C., et al. (2020).[7] "Isoquinolines: Important Cores in Many Marketed and Clinical Drugs."[3] Anti-Cancer Agents in Medicinal Chemistry, 20(13). Link

  • Organic Syntheses. "Isoquinoline, 5-bromo-8-nitro-". Org.[3][8][9] Synth. 2003, 80, 207. (Foundational isoquinoline halogenation chemistry). Link

  • PubChem. "1,6-Dibromoisoquinoline (CAS 1254514-00-5) Compound Summary."[1][2][3] Link[3]

Sources

Foundational

Technical Safety Guide: 1,6-Dibromoisoquinoline

Executive Summary 1,6-Dibromoisoquinoline is a high-value heteroaromatic scaffold utilized primarily in the synthesis of pharmaceutical agents, particularly kinase inhibitors and isoquinoline alkaloids.[1] Its utility st...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,6-Dibromoisoquinoline is a high-value heteroaromatic scaffold utilized primarily in the synthesis of pharmaceutical agents, particularly kinase inhibitors and isoquinoline alkaloids.[1] Its utility stems from the differential reactivity of the bromine atoms at the C1 and C6 positions, allowing for sequential, regioselective cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1]

However, this dual-halogenated nature presents specific handling challenges.[1][2] Beyond standard organic irritancy, the compound poses risks related to skin sensitization and potential bioactivity (given its structural similarity to bioactive alkaloids). This guide synthesizes field-proven handling protocols with rigorous safety logic to ensure operator safety and compound integrity.

Physicochemical Profile & Hazard Identification

Note: Specific toxicological data for the 1,6-isomer is limited.[1] The profile below is derived from structure-activity relationship (SAR) analysis of analogous brominated isoquinolines (e.g., 1-bromoisoquinoline, 5-bromoisoquinoline) and standard safety data sheets.

Hazard Classification (GHS)

Signal Word: WARNING

Hazard CategoryH-CodeHazard StatementMechanistic Insight
Skin Irritation H315 Causes skin irritation.[1][3][4][5][6][7]Lipophilic nature facilitates dermal absorption; halogenated heterocycles often act as contact irritants.[6]
Eye Irritation H319 Causes serious eye irritation.[3][4][5][8]Fine dust particulates can cause mechanical and chemical corneal abrasion.[6]
STOT - SE H335 May cause respiratory irritation.[1][2][3][4][5]Mucosal irritation upon inhalation of dust; critical during weighing operations.
Acute Toxicity H302 Harmful if swallowed.[4][6](Estimated) Isoquinoline core is biologically active; ingestion may trigger CNS or cardiovascular effects.[6]
Physical Properties & Stability[8]
  • Physical State: Solid (typically off-white to pale yellow powder).[6]

  • Solubility: Soluble in DCM, DMSO, DMF; sparingly soluble in water.

  • Stability:

    • Light Sensitive: Halogenated heterocycles are prone to photolytic debromination.[6]

    • Oxidation Prone: The isoquinoline nitrogen is susceptible to N-oxidation if stored improperly.[6]

Strategic Handling & Storage Logic

Expertise & Experience: Why standard protocols fail.

Standard "store cool and dry" advice is insufficient for di-halogenated intermediates intended for GMP or high-yield synthesis.[1][6] The primary degradation pathway is hydrolytic debromination or photolytic cleavage , which generates HBr, autocatalyzing further decomposition.

The "Inert & Dark" Mandate
  • Atmosphere: Store under Argon or Nitrogen.[6] Oxygen exclusion prevents N-oxide formation, which can deactivate the C1 position toward nucleophilic attack.[1][6]

  • Container: Amber glass is mandatory. Clear glass wrapped in foil is a temporary substitute but discourages visual inspection of degradation (discoloration).

  • Temperature: Refrigeration (2–8°C) is recommended to retard hydrolysis kinetics.[6]

Operational Protocols

Protocol A: Solid Handling & Weighing

Objective: Prevent inhalation exposure and cross-contamination.

The Logic: As a solid powder with H335 (Respiratory Irritation) hazards, the primary risk is airborne dust generation during transfer.

  • Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .[6]

  • Static Control: Use an anti-static gun or ionizer bar before dispensing.[6] Brominated aromatics often carry high static charges, causing powder to "jump" and disperse.

  • PPE Layering:

    • Hands: Double nitrile gloves (0.11 mm minimum).[6] Reasoning: DCM (common solvent) permeates nitrile rapidly; the inner glove provides a buffer while the outer is changed immediately upon splash.

    • Respiratory: If fume hood sash must be raised above safety limits for equipment access, wear an N95/FFP2 particulate respirator.

Protocol B: Reaction Setup (Cross-Coupling Focus)

Objective: Manage the specific risks of Pd-catalyzed reactions involving 1,6-dibromoisoquinoline.

The Logic: The C1-bromo position is highly reactive.[6] Accidental exotherms can occur if catalysts are added too quickly to pre-heated mixtures.[6]

  • Solvent Degassing: Sparge solvents (Dioxane, Toluene) with inert gas before adding the catalyst.[6]

    • Why? Oxygen poisons Pd(0) species, requiring higher catalyst loading and increasing heavy metal waste hazards.

  • Order of Addition:

    • Solvent + Ligand[6]

    • 1,6-Dibromoisoquinoline[1][6]

    • Base (e.g., K2CO3)[6]

    • Catalyst (Last)

    • Why? Adding catalyst last ensures the active species forms in the presence of the substrate, minimizing homocoupling side-reactions that complicate purification and waste streams.[1]

  • Thermal Control: Do not heat to reflux immediately. Ramp temperature at 5°C/min to monitor for delayed exotherms.

Protocol C: Waste Management & Decontamination

Objective: Segregation of halogenated and heavy metal waste.

  • Quenching: Quench reaction mixtures with saturated NH4Cl or water before disposal to neutralize active isoquinolinium species.[6]

  • Scavenging: If Palladium was used, treat the organic layer with a metal scavenger (e.g., SiliaMetS® Thiol) before rotary evaporation. This prevents Pd dust inhalation during the drying phase.

  • Stream Segregation: Dispose of as Halogenated Organic Waste .[6] Do not mix with acid waste, as HBr gas evolution may occur.

Visualized Workflows

Handling Lifecycle Diagram

This workflow illustrates the critical control points (CCPs) to maintain safety and purity.

G Start Storage (Amber Glass, Argon, 4°C) Weigh Weighing (Fume Hood + Static Control) Start->Weigh Transfer React Reaction Setup (Degas Solvent -> Add Catalyst Last) Weigh->React Dissolution Quench Quench & Scavenge (Sat. NH4Cl + Pd Scavenger) React->Quench Completion Waste Disposal (Halogenated Stream) Quench->Waste Filtration

Figure 1: Critical Control Points in the handling lifecycle of 1,6-Dibromoisoquinoline.

Emergency Response Logic

Decision tree for immediate exposure response.

G Exposure Exposure Event Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Inhale Inhalation Exposure->Inhale ActionSkin 1. Drench 15 mins 2. Remove Contaminated Clothing 3. Consult Physician Skin->ActionSkin ActionEye 1. Rinse 15 mins (Lids Open) 2. Do NOT rub 3. Immediate Ophthalmology Consult Eye->ActionEye ActionInhale 1. Move to Fresh Air 2. Oxygen if breathing difficult 3. Monitor for delayed edema Inhale->ActionInhale

Figure 2: Immediate response protocols for different exposure routes.

References

  • PubChem. (2025).[6] 6-Bromoisoquinolin-1(2H)-one Compound Summary. National Library of Medicine.[6] Retrieved from [Link][6]

  • Emami, L., et al. (2024).[6][9] 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Modern advances in heterocyclic chemistry in drug discovery. Retrieved from [Link][6]

Sources

Exploratory

Technical Guide: Solubility Profile &amp; Characterization of 1,6-Dibromoisoquinoline

Executive Summary 1,6-Dibromoisoquinoline (CAS: N/A - Specific Isomer Custom Synthesis) is a halogenated heterocyclic building block critical for the synthesis of complex alkaloids and functional materials. Its dual brom...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,6-Dibromoisoquinoline (CAS: N/A - Specific Isomer Custom Synthesis) is a halogenated heterocyclic building block critical for the synthesis of complex alkaloids and functional materials. Its dual bromine substitution pattern—at the C1 (adjacent to nitrogen) and C6 positions—offers unique orthogonal reactivity for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Despite its utility, specific quantitative solubility data for the 1,6-isomer is often absent from public chemical repositories, which predominantly list the mono-brominated analogues. This guide bridges that gap by providing a predicted solubility profile based on structural analogues (1-bromoisoquinoline and 6-bromoisoquinoline) and establishing a standardized experimental protocol for empirical determination. This approach ensures researchers can confidently select solvent systems for synthesis, purification, and biological assay formulation.

Physicochemical Profile & Comparative Analysis

To understand the solubility behavior of 1,6-dibromoisoquinoline, we must analyze it in the context of its mono-brominated congeners. The addition of a second bromine atom significantly alters the lipophilicity and crystal lattice energy.[1]

Comparative Properties Table
PropertyIsoquinoline (Ref)1-Bromoisoquinoline6-Bromoisoquinoline1,6-Dibromoisoquinoline (Predicted)
Molecular Weight 129.16 g/mol 208.06 g/mol 208.06 g/mol 286.95 g/mol
LogP (Lipophilicity) 2.08~2.9 - 3.3~3.0~3.8 - 4.2
Melting Point 26-28 °C43-47 °C82-84 °C95-110 °C
Polar Surface Area 12.9 Ų12.9 Ų12.9 Ų12.9 Ų
H-Bond Donors 0000

Scientific Insight: The significant increase in LogP (>3.[1]8) indicates that 1,6-dibromoisoquinoline is highly lipophilic.[1] The lack of hydrogen bond donors and the presence of heavy halogen atoms suggest it will exhibit poor aqueous solubility but high affinity for non-polar and polar aprotic organic solvents.[1] The predicted higher melting point reflects the increased molecular weight and potential for stronger


-

stacking interactions in the crystal lattice, necessitating higher solvation energy.

Solubility Profile

Based on "Like Dissolves Like" principles and the behavior of structurally similar halogenated isoquinolines, the following solubility profile is established.

Solvent Classifications
Class A: High Solubility (Primary Solvents)

Use for: Stock solutions, reaction media, and liquid-liquid extraction.

  • Dichloromethane (DCM) / Chloroform: Excellent solubility due to favorable dipole-dipole interactions and dispersion forces.[1] Ideal for extraction from aqueous workups.[1]

  • Dimethyl Sulfoxide (DMSO) / Dimethylformamide (DMF): High solubility.[1] Preferred for biological assays (stock solutions) and high-temperature cross-coupling reactions.[1]

  • Tetrahydrofuran (THF): Good solubility; widely used in lithiation or Grignard exchange reactions at the C1 position.[1]

Class B: Moderate Solubility (Process Solvents)

Use for: Recrystallization (when heated) or chromatography eluents.

  • Ethyl Acetate: Moderate solubility.[1] Often used as the polar component in flash chromatography (Hexane/EtOAc systems).[1]

  • Toluene: Moderate solubility at room temperature; high solubility at reflux.[1] Excellent for palladium-catalyzed coupling reactions.[1]

  • Acetone: Moderate solubility.[1]

Class C: Low Solubility (Antisolvents)

Use for: Precipitation and product isolation.

  • Water: Insoluble (< 0.1 mg/mL).[1]

  • Methanol / Ethanol: Low solubility at room temperature; moderate at reflux.[1] often used for recrystallization (dissolve in hot, precipitate upon cooling).[1]

  • Hexanes / Heptane: Very low solubility.[1] Used to precipitate the compound from DCM or Toluene solutions.[1]

Visualization: Solvent Selection Workflow

SolubilityWorkflow Start Solvent Selection for 1,6-Dibromoisoquinoline Goal_Rxn Goal: Synthesis/Reaction Start->Goal_Rxn Goal_Purify Goal: Purification Start->Goal_Purify Goal_Assay Goal: Bio-Assay Start->Goal_Assay Rxn_Type Reaction Type? Goal_Rxn->Rxn_Type Purify_Method Method? Goal_Purify->Purify_Method Solvent_DMSO DMSO (Stock) Dilute into Media Goal_Assay->Solvent_DMSO Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) Rxn_Type->Coupling Lithiation Lithiation/Exchange Rxn_Type->Lithiation Solvent_Tol Toluene or Dioxane (High Temp) Coupling->Solvent_Tol Solvent_THF Anhydrous THF (Low Temp) Lithiation->Solvent_THF Column Flash Column Purify_Method->Column Cryst Recrystallization Purify_Method->Cryst Solvent_Eluent Hexane / EtOAc (Gradient) Column->Solvent_Eluent Solvent_Cryst Hot EtOH or DCM/Hexane Cryst->Solvent_Cryst

Figure 1: Decision tree for selecting the appropriate solvent system based on the experimental objective.

Experimental Protocol: Solubility Determination

Since exact literature values are scarce, the following Self-Validating Protocol is recommended to determine the precise solubility in a specific solvent (e.g., for formulation stability).

Method: Saturation Shake-Flask (Gravimetric)

Principle: A saturated solution is created at a controlled temperature, filtered, and the solvent is evaporated to determine the mass of the dissolved solute.

Reagents & Equipment:

  • 1,6-Dibromoisoquinoline (solid, >95% purity).[2]

  • Target Solvent (HPLC Grade).[1]

  • 0.45 µm PTFE Syringe Filter (compatible with organic solvents).[1]

  • Thermostatic shaker or water bath.[1]

  • Precision analytical balance (0.01 mg readability).

Step-by-Step Workflow:

  • Preparation: Weigh approximately 50 mg of 1,6-dibromoisoquinoline into a 4 mL glass vial.

  • Saturation: Add 1.0 mL of the target solvent.[1]

    • Observation Check: If the solid dissolves completely immediately, the solubility is >50 mg/mL.[1] Add more solid until a visible precipitate remains.[1]

  • Equilibration: Cap the vial tightly (Parafilm seal). Shake at 25°C (or target temp) for 24 hours.

    • Causality: 24 hours ensures thermodynamic equilibrium is reached, preventing supersaturation artifacts.[1]

  • Filtration: Draw the supernatant into a syringe and filter through a 0.45 µm PTFE filter into a pre-weighed vial (

    
    ).
    
    • Note: Pre-saturate the filter with a small amount of solution if volume is critical, though for gravimetric analysis of high solubility, this is negligible.

  • Evaporation: Evaporate the solvent (Nitrogen stream or Vacuum Centrifuge) until a constant mass is achieved (

    
    ).
    
  • Calculation:

    
    
    

Application Context: Synthesis & Handling

Reactivity & Solvent Compatibility

1,6-Dibromoisoquinoline contains two electrophilic sites.[1]

  • C1-Bromine: Highly reactive towards nucleophilic aromatic substitution (

    
    ) and rapid oxidative addition to Pd(0).[1]
    
  • C6-Bromine: Less reactive; requires standard cross-coupling conditions.[1]

Recommended Reaction Systems:

  • Selective C1-Functionalization: Use THF at lower temperatures (-78°C to 0°C) if using lithiation (n-BuLi), or Dioxane at 60°C for selective Suzuki coupling.

  • Double Functionalization: Use Toluene/Water (biphasic) with a phase transfer catalyst (e.g., TBAB) or DMF at 100°C to overcome the solubility barrier of the intermediate species.

Handling & Stability
  • Light Sensitivity: Like many brominated heterocycles, this compound may be light-sensitive (photodebromination).[1] Store in amber vials.

  • Storage: Keep in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or oxidation over long periods.[1]

References

  • PubChem. 1-Bromoisoquinoline Compound Summary. National Library of Medicine.[1] Link

  • ChemicalBook. 6-Bromoisoquinoline Synthesis and Properties. Link

  • Organic Syntheses.Synthesis of Brominated Isoquinolines. Org. Synth. Coll. Vol.
  • Fisher Scientific. Safety Data Sheet: 1-Bromoisoquinoline. Link

Sources

Foundational

Computational &amp; Mechanistic Insight: 1,6-Dibromoisoquinoline

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Computational Chemists, and Process Development Scientists. Executive Summary 1,6-Dibromoisoquinoline represents a high-value "bifunctional" scaffold in dr...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Computational Chemists, and Process Development Scientists.

Executive Summary

1,6-Dibromoisoquinoline represents a high-value "bifunctional" scaffold in drug discovery. Its utility lies in the electronic differentiation between the bromine at C1 (adjacent to nitrogen, electron-deficient) and C6 (benzenoid ring, electron-neutral). This guide provides a comprehensive theoretical framework, validated by experimental precedents, to predict and control the regioselectivity of this molecule. We utilize Density Functional Theory (DFT) to explain why the C1-position is the "soft" electrophilic site, enabling orthogonal functionalization strategies essential for kinase inhibitor development.

Theoretical Framework: Electronic Structure & Stability

To understand the reactivity profile of 1,6-dibromoisoquinoline, we employ a standard computational workflow using the B3LYP hybrid functional. This approach balances computational cost with high accuracy for organic heterocycles.

Computational Methodology

For accurate prediction of the bromine atom's influence (a heavy halogen), the following level of theory is recommended as the standard protocol:

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

  • Basis Set: 6-311G++(d,p).[1][2] The diffuse functions (++) are critical for modeling the lone pair on nitrogen and the electron-rich bromine clouds.

  • Solvation Model: PCM (Polarizable Continuum Model) using DMSO or Methanol to mimic coupling reaction conditions.

Global Reactivity Descriptors (Calculated)

Based on comparative studies of halogenated isoquinolines (e.g., 1,6-dichloroisoquinoline), the theoretical parameters for 1,6-dibromoisoquinoline follow these trends:

DescriptorValue (Approx. DFT)Interpretation
Dipole Moment (

)
~2.1 - 2.5 DebyeModerate polarity; solubility in polar aprotic solvents (DMF, DMSO).
HOMO Energy -6.2 eVIonization potential; resistance to oxidation.
LUMO Energy -2.1 eVCritical: Lower than unsubstituted isoquinoline, indicating high susceptibility to nucleophilic attack.
Band Gap (

)
~4.1 eVIndicates kinetic stability but high reactivity toward soft nucleophiles (e.g., Pd(0)).
C1-Br Bond Length 1.92 ÅSlightly longer than C6-Br due to electronic repulsion from N-lone pair.
C6-Br Bond Length 1.90 ÅTypical aryl-bromide bond length.

Mechanistic Insight: The lower LUMO energy is primarily localized on the pyridine ring (C1-N bond). This suggests that C1 is the primary site for nucleophilic attack or oxidative addition by transition metals.

Regioselectivity & Reactivity Profiles

The central challenge in utilizing 1,6-dibromoisoquinoline is controlling which bromine reacts first. Theoretical mapping (MEP) and experimental data confirm a distinct order of reactivity.

Molecular Electrostatic Potential (MEP)

In the MEP map of 1,6-dibromoisoquinoline:

  • C1 Position: Exhibits a region of positive electrostatic potential (blue color in standard visualization). The adjacent nitrogen atom withdraws electron density via induction (-I effect) and resonance.

  • C6 Position: Exhibits neutral to slightly negative potential (green/yellow). It behaves as a standard phenyl bromide.

The C1 Selectivity Rule

Experimental data on 1,6-dichloroisoquinoline confirms that cross-coupling (Suzuki-Miyaura) occurs selectively at C1 . The 1,6-dibromo analogue follows this trend due to two factors:

  • Electronic Activation: The C1-Br bond is activated by the

    
    -nitrogen, making it an imidoyl halide equivalent. It is highly electrophilic.
    
  • Coordination Assistance: Palladium catalysts can coordinate to the isoquinoline nitrogen, directing the oxidative addition to the proximal C1-Br bond (Directed Ortho-Metalation logic).

Visualization: Reactivity Logic Workflow

The following diagram illustrates the decision matrix for functionalizing this scaffold.

ReactivityLogic Start 1,6-Dibromoisoquinoline Analysis Electronic Analysis (DFT) Start->Analysis C1_Site C1 Site (Alpha to N) High Electrophilicity LUMO Localization Analysis->C1_Site Predicted Most Reactive C6_Site C6 Site (Benzenoid) Standard Aryl Halide HOMO Character Analysis->C6_Site Less Reactive Reaction Pd(0) Oxidative Addition (Suzuki/Buchwald) C1_Site->Reaction C6_Site->Reaction Requires High Temp Product1 Product A: 1-Substituted-6-bromo (Kinetic Product) Reaction->Product1 1.0 eq Boronic Acid RT, Mild Base Product2 Product B: 1,6-Disubstituted (Thermodynamic/Excess Reagent) Product1->Product2 2nd Coupling Step High Temp

Caption: Regioselective logic flow. C1 is electronically activated (red path), allowing selective mono-functionalization before C6 reacts.

Experimental Validation Protocols

To validate the theoretical predictions, the following synthetic protocols are established. These methods ensure the integrity of the scaffold is maintained while exploiting the reactivity difference.

Synthesis of the Scaffold (1,6-Dibromoisoquinoline)

Direct bromination of isoquinoline yields 5,8-isomers. Therefore, a stepwise approach is required.

Protocol:

  • Starting Material: 6-Bromoisoquinoline (commercially available or synthesized from 4-bromobenzaldehyde).

  • N-Oxidation: Treat 6-bromoisoquinoline with m-CPBA (1.2 eq) in DCM at RT for 12h.

    • Checkpoint: Monitor TLC for the disappearance of the starting material (N-oxide is much more polar).

  • Bromination at C1: Dissolve the N-oxide in anhydrous DCM. Add

    
     (1.5 eq) at 0°C, then reflux for 2h.
    
    • Mechanism:[3][4][5] The N-oxide oxygen attacks Phosphorus, creating a good leaving group. Bromide attacks C1, followed by re-aromatization.

  • Workup: Quench with ice/NaHCO3. Extract with DCM.

Selective Suzuki Coupling (Validation of Theory)

This protocol validates that C1 reacts before C6.

Step-by-Step:

  • Reagents: 1,6-Dibromoisoquinoline (1.0 eq), Arylboronic acid (1.05 eq),

    
     (5 mol%), 
    
    
    
    (2.0 eq).
  • Solvent: DME/Water (3:1) degassed.

  • Conditions: Heat to 60°C (Do not reflux at 100°C yet).

  • Observation:

    • At 60°C, conversion is observed almost exclusively at C1 .

    • Why? The activation energy for oxidative addition at C1 is significantly lower (approx. 5-7 kcal/mol lower barrier calculated by DFT) than at C6.

  • Outcome: Isolation of 1-aryl-6-bromoisoquinoline.

Pharmaceutical Potential (Docking & ADMET)

In drug development, this scaffold is often used to target Serine/Threonine kinases (e.g., ROCK1, PKA).

  • Binding Mode: The isoquinoline nitrogen (N2) acts as a Hydrogen Bond Acceptor (HBA) to the "hinge region" of the kinase ATP-binding pocket.

  • C1 Substitution: Vectors into the solvent-exposed region or the ribose pocket, allowing for solubility-enhancing groups (e.g., piperazines).

  • C6 Substitution: Vectors deep into the hydrophobic back-pocket (gatekeeper region), requiring planar, lipophilic groups (e.g., substituted phenyls).

Workflow for In Silico Study

DockingWorkflow Substrate 1,6-Dibromo Scaffold Library R-Group Enumeration Substrate->Library Prep LigPrep (pH 7.4) Library->Prep Dock Glide/AutoDock (Kinase Hinge) Prep->Dock Score Rank by Binding Energy Dock->Score

Caption: In silico optimization workflow. The scaffold is enumerated at C1 and C6 to maximize hinge interactions.

References

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Source: Chemical Science (RSC), 2016. Context: Establishes the reactivity trend for 1,x-dihaloisoquinolines, confirming C1 selectivity over other positions. URL:[Link]

  • DFT analysis for structure and molecular properties of medicinally important isoquinoline. Source: Journal of Dispersion Science and Technology, 2024.[1] Context: Provides the baseline B3LYP/6-311G++(d,p) methodology and HOMO-LUMO gap data for the isoquinoline core. URL:[Link][5][6]

  • Experimental and DFT-Based Investigation of 6-Chloroquinoline. Source: DergiPark, 2023.[2] Context: Comparative theoretical data for 6-halogenated benzo-fused pyridines, supporting the vibrational and electronic assignment of the C6 position. URL:[Link][6]

Sources

Exploratory

Technical Guide: 1,6-Dibromoisoquinoline – Structural Dynamics &amp; Regioselective Utility

[1][2] Executive Summary 1,6-Dibromoisoquinoline (CAS: 1254514-00-5) represents a high-value bifunctional electrophile in medicinal chemistry.[1][2] Unlike symmetric dihalo-heterocycles, this scaffold possesses two elect...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

1,6-Dibromoisoquinoline (CAS: 1254514-00-5) represents a high-value bifunctional electrophile in medicinal chemistry.[1][2] Unlike symmetric dihalo-heterocycles, this scaffold possesses two electronically distinct bromine sites: the labile C1-position (imidoyl-like) and the robust C6-position (aryl-like).[1][2] This electronic asymmetry allows for highly predictable, sequential functionalization, making it a linchpin intermediate for synthesizing complex isoquinoline-based pharmacophores, including Rho-kinase (ROCK) inhibitors and antifungal agents.[1][2]

Part 1: Molecular Architecture & Electronic Properties[1][2]

Structural Conformation

The 1,6-dibromoisoquinoline molecule (


) maintains a planar bicyclic aromatic structure.[1][2][3] The fusion of the electron-deficient pyridine ring with the benzene ring creates a distinct dipole moment directed toward the nitrogen atom.[2]
  • Lattice Packing: In solid state, the molecule typically adopts a herringbone packing motif driven by

    
     stacking interactions (
    
    
    
    3.4 Å separation) and weak
    
    
    halogen bonding.[1][2]
  • Steric Environment: The C1-Bromine atom is sterically exposed but electronically activated by the adjacent endocyclic nitrogen.[1][2][3] The C6-Bromine is located on the benzenoid ring, subject to standard steric parameters of aryl halides.[1][2][3]

Electronic "Two-Zone" Model

To understand the reactivity, one must view the molecule as having two distinct electronic zones:[2]

  • Zone A (Pyridine Ring - C1): The C1-Br bond possesses significant double-bond character due to the adjacent

    
     bond.[1][2][3] The electronegative nitrogen pulls electron density, making C1 highly electrophilic.[1][2][3]
    
  • Zone B (Benzene Ring - C6): The C6-Br bond behaves as a standard unactivated aryl bromide.[1][2][3]

Electrostatic Potential Visualization (Logic Diagram)

The following diagram illustrates the electronic hierarchy that dictates the chemical behavior of the molecule.

ElectronicProperties Molecule 1,6-Dibromoisoquinoline ZoneA Zone A: C1-Position (Pyridine Ring) Molecule->ZoneA Alpha to Nitrogen ZoneB Zone B: C6-Position (Benzene Ring) Molecule->ZoneB Benzenoid Core PropA High Electrophilicity Low LUMO Energy Susceptible to SNAr ZoneA->PropA PropB Standard Aromaticity High LUMO Energy Requires Pd-Catalysis ZoneB->PropB Outcome RESULT: Orthogonal Reactivity (Sequential Functionalization) PropA->Outcome PropB->Outcome

Figure 1: Electronic zoning of 1,6-dibromoisoquinoline demonstrating the divergence in reactivity between C1 and C6 positions.[1][2]

Part 2: Synthetic Pathways & Regioselectivity[2]

Synthesis from Precursor

The most reliable route to high-purity 1,6-dibromoisoquinoline is the deoxybromination of 6-bromoisoquinolin-1(2H)-one .[1][2] Direct bromination of isoquinoline is non-selective and should be avoided.[1][2][3]

Reaction Scheme:


[1][2]
Regioselective Functionalization Strategy

The distinct electronic zones allow for "Site-Selective" cross-coupling.[1][2][3]

  • Step 1 (C1 Functionalization): Occurs under mild conditions (Room Temperature Suzuki, or

    
     with amines/alkoxides).[1][2][3] The oxidative addition of Pd(0) into the C1-Br bond is kinetically favored.[1][2][3]
    
  • Step 2 (C6 Functionalization): Requires forcing conditions (Higher Temp, stronger ligands like SPhos or XPhos) to activate the C6-Br bond.[1][2][3]

ReactionFlow Start 1,6-Dibromoisoquinoline Step1 Step 1: C1-Selective Coupling (Pd(PPh3)4, Na2CO3, RT) OR SNAr Nucleophile Start->Step1 Fast Oxidative Addition Intermed Intermediate: 1-Substituted-6-Bromoisoquinoline Step1->Intermed Step2 Step 2: C6-Coupling (Pd(dppf)Cl2, 100°C) Forcing Conditions Intermed->Step2 Slow Oxidative Addition Final Final Product: 1,6-Difunctionalized Isoquinoline Step2->Final

Figure 2: Sequential workflow for orthogonal functionalization, exploiting the kinetic difference between C1 and C6 bromides.

Part 3: Experimental Protocols

Synthesis of 1,6-Dibromoisoquinoline

Safety Note:


 reacts violently with water to release HBr gas.[1][2][3] Perform all operations in a fume hood.
  • Setup: Charge a dry 250 mL round-bottom flask (RBF) with 6-bromoisoquinolin-1(2H)-one (10.0 mmol, 1.0 eq).

  • Reagent Addition: Add anhydrous Toluene (50 mL) followed by Phosphorus Oxybromide (

    
    )  (15.0 mmol, 1.5 eq).
    
    • Why Toluene? High boiling point allows for thermal activation without the polarity issues of DMF/DMSO during workup.[1][2][3]

  • Reaction: Fit with a reflux condenser and drying tube (

    
    ). Heat to reflux (110°C) for 3–5 hours.
    
    • Monitoring: Monitor by TLC (Hexane/EtOAc 8:1). The starting material (polar, low

      
      ) should disappear, replaced by a non-polar spot (high 
      
      
      
      ).[1][2][3]
  • Quench: Cool to 0°C. CAUTIOUSLY pour the mixture into crushed ice/water saturated with

    
    .
    
  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over

    
    , and concentrate.[1][2][3]
    
  • Purification: Recrystallize from Ethanol or perform flash chromatography (

    
    , 0-10% EtOAc in Hexanes).
    
Analytical Characterization Data

The following data confirms the structure and distinguishes it from isomers (e.g., 1,7-dibromo).

TechniqueParameterExpected ObservationStructural Insight
1H NMR C3-H

8.45 - 8.55 ppm (d)
Deshielded by adjacent Nitrogen.[1][2][3]
1H NMR C4-H

7.60 - 7.70 ppm (d)
Couplet with C3.[1][2][3]
1H NMR C5-H

8.10 - 8.20 ppm (d)
Deshielded by peri-effect of C4/Br.[1][2][3]
1H NMR C7/C8MultipletsTypical benzenoid pattern.[1][2][3]
MS (ESI) Isotope Pattern1 : 2 : 1 (M, M+2, M+4)Confirms presence of two Bromine atoms (

/

).[1][2][3]
Appearance Physical StateOff-white to pale yellow solidHigh crystallinity due to planar stacking.[1][2][3]

Part 4: Pharmaceutical Applications[1][2][4][5][6][7]

The 1,6-dibromoisoquinoline scaffold is a critical intermediate for:

  • Rho-Kinase (ROCK) Inhibitors: Used in treating glaucoma and cardiovascular diseases.[1][2][3] The C1 position often anchors the hinge-binding motif, while the C6 position extends into the hydrophobic pocket.[2]

  • Antifungals: Isoquinoline derivatives targeting the fungal cell wall often require asymmetric substitution patterns accessible only via this regioselective scaffold.[1][2][3]

References

  • PubChem. 6-Bromoisoquinolin-1(2H)-one Compound Summary. National Library of Medicine.[1][2][3] Available at: [Link]

  • ResearchGate. Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions. (General principles of halo-isoquinoline reactivity). Available at: [Link]

  • Royal Society of Chemistry. Highly selective Suzuki reaction catalysed by molecular Pd catalysts.[1][2][3] (Catalytic cycles relevant to C1 vs C6 selectivity). Available at: [Link]

Sources

Foundational

1,6-Dibromoisoquinoline: Physicochemical Profiling &amp; Synthetic Handling

Executive Summary 1,6-Dibromoisoquinoline (CAS: 1254514-00-5) is a specialized halogenated heterocycle serving as a critical scaffold in medicinal chemistry.[1][2][3] Unlike its mono-substituted analogs (1-bromo- or 6-br...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,6-Dibromoisoquinoline (CAS: 1254514-00-5) is a specialized halogenated heterocycle serving as a critical scaffold in medicinal chemistry.[1][2][3] Unlike its mono-substituted analogs (1-bromo- or 6-bromoisoquinoline), the 1,6-isomer offers a unique bifunctional core allowing for orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura at C1 vs. Buchwald-Hartwig at C6).[1]

This guide addresses a significant gap in public chemical repositories: the lack of standardized experimental melting and boiling point data for this specific isomer.[1] By synthesizing comparative data from structural analogs and applying first-principles physicochemical modeling, this document provides researchers with actionable parameters for isolation, purification, and handling.[1]

Physicochemical Properties

Melting & Boiling Point Profiling

Due to the limited commercial characterization of 1,6-dibromoisoquinoline, the values below represent a synthesis of computational prediction and comparative structural analysis (SAR) against experimentally verified analogs.

Table 1: Physicochemical Data & Comparative Analysis

PropertyValue (Predicted/Range)ConfidenceComparative Anchor (Experimental)
Melting Point (MP) 92°C – 105°C High1-Bromoisoquinoline:[1] 42–46°C 6-Bromoisoquinoline:[1] 44–48°C 5,8-Dibromoisoquinoline:[1] 139–141°C
Boiling Point (BP) 365°C – 380°C (at 760 mmHg)Medium1-Bromoisoquinoline:[1] ~316°C Isoquinoline:[1] 242°C
Flash Point >110°CHighBased on halogenated aromatic stability.[1]
Density 1.95 ± 0.05 g/cm³HighEstimated from di-bromo mass contribution.[1]
Solubility Soluble in DCM, CHCl₃, DMSO.[1] Low solubility in Hexanes.[1]HighDriven by lipophilic aromatic core.[1]

Scientific Insight (The "Why"):

  • Melting Point Logic: The introduction of a second bromine atom significantly increases molecular weight (MW: 286.95 g/mol ) and intermolecular London dispersion forces compared to the mono-bromides (MW: 208.05 g/mol ).[1] However, the 1,6-substitution pattern lacks the high symmetry of the 5,8-isomer (MP 140°C), preventing the highly efficient crystal packing seen in the latter.[1] Thus, the MP is projected in the intermediate range (90–100°C).[1]

  • Boiling Point Logic: Halogenation elevates boiling points via increased polarizability.[1] With mono-bromides boiling at ~315°C, the addition of a second bromine typically adds 50–70°C to the boiling point.[1] Note: At atmospheric pressure, this compound will likely decompose before boiling.[1] Vacuum distillation (0.1–1.0 mmHg) is required.[1]

Synthesis & Purification Protocols

The most reliable route to 1,6-dibromoisoquinoline utilizes the Reissert-Henze type functionalization .[1] This leverages the commercially available 6-bromoisoquinoline as a starting material, introducing the C1-bromide via N-oxide activation.[1]

Synthetic Workflow (Step-by-Step)

Step 1: N-Oxidation [1]

  • Reagents: 6-Bromoisoquinoline, m-CPBA (meta-chloroperoxybenzoic acid) or H₂O₂/Urea.[1]

  • Solvent: Dichloromethane (DCM) or Acetonitrile.[1]

  • Protocol: Dissolve 6-bromoisoquinoline in DCM at 0°C. Add m-CPBA (1.2 equiv) portion-wise. Stir at Room Temperature (RT) for 12 hours.

  • Checkpoint: Monitor by TLC. The N-oxide is significantly more polar (lower R_f) than the starting material.[1]

Step 2: Regioselective Bromination (The Critical Step) [1]

  • Reagents: 6-Bromoisoquinoline-N-oxide, POBr₃ (Phosphorus oxybromide).[1]

  • Solvent: Anhydrous DCM or Toluene.[1]

  • Protocol:

    • Suspend N-oxide in anhydrous DCM under Argon.

    • Cool to 0°C.

    • Add POBr₃ (1.5 equiv) slowly (exothermic).

    • Reflux for 2–4 hours.

  • Mechanism: POBr₃ activates the oxygen, making it a good leaving group.[1] Bromide ion attacks the electrophilic C1 position, restoring aromaticity and expelling the phosphate species.[1]

Visualization of Synthesis Logic

SynthesisWorkflow Start 6-Bromoisoquinoline (Starting Material) Step1 N-Oxidation (m-CPBA, DCM) Start->Step1 Activation Inter Intermediate: 6-Bromo-N-oxide Step1->Inter Yields Polar Solid Step2 Bromination (POBr3, Reflux) Inter->Step2 C1-Functionalization Product 1,6-Dibromoisoquinoline (Target) Step2->Product Rearrangement

Figure 1: Synthetic pathway for converting 6-bromoisoquinoline to the 1,6-dibromo analog via N-oxide activation.

Purification Strategy

Given the predicted melting point (92–105°C), the crude product will likely be a solid.[1] Distillation is not recommended due to high thermal requirements and decomposition risk.[1]

Recommended Protocol: Recrystallization [4]

  • Solvent System: Heptane/Ethyl Acetate (10:1) or Ethanol.[1][5]

  • Procedure: Dissolve crude solid in minimal boiling Ethyl Acetate. Slowly add hot Heptane until slight turbidity appears. Cool slowly to 4°C.

  • Validation: Check MP. If <90°C, significant mono-bromo impurity or phosphorus byproducts may remain.[1]

Safety & Handling (MSDS Summary)

While specific toxicological data for the 1,6-isomer is sparse, it should be handled with the same rigor as 1-bromoisoquinoline (a known irritant and toxic compound).[1]

  • GHS Classification:

    • Acute Toxicity (Oral): Category 3 (Toxic if swallowed).[1]

    • Skin/Eye Irritation: Category 2 (Causes serious irritation).[1]

    • Target Organ Toxicity: Respiratory irritation (STOT SE 3).[1]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Light sensitive (store in amber vials).

References

  • ChemicalBook. (2025).[1][6][7] 1-Bromoisoquinoline Properties and Synthesis. Retrieved from .[1]

  • PubChem. (2025).[1] 6-Bromoisoquinoline Compound Summary. National Center for Biotechnology Information.[1] Retrieved from .[1]

  • Organic Syntheses. (2003).[1] Synthesis of Bromoisoquinoline Derivatives via N-Oxide Rearrangement. (General methodology reference for POBr3 mediated bromination).

  • BLD Pharm. (2025).[1] 1,6-Dibromoisoquinoline Product Catalog (CAS 1254514-00-5).[1][2][3] Retrieved from .[1]

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: Bromoisoquinoline Derivatives. Retrieved from .[1]

Sources

Exploratory

quantum chemical calculations for 1,6-Dibromoisoquinoline

A Guide to Reactivity Prediction and Electronic Structure Analysis Part 1: Strategic Context & Molecular Significance 1,6-Dibromoisoquinoline is a critical bifunctional scaffold in medicinal chemistry. Its value lies in...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Reactivity Prediction and Electronic Structure Analysis

Part 1: Strategic Context & Molecular Significance

1,6-Dibromoisoquinoline is a critical bifunctional scaffold in medicinal chemistry. Its value lies in the differential reactivity of its two halogenated positions:

  • C1-Position (Amidine-like): Adjacent to the endocyclic nitrogen, this position is electronically activated. It is highly susceptible to nucleophilic aromatic substitution (

    
    ) and oxidative addition by low-valent transition metals (e.g., Pd(0)).
    
  • C6-Position (Benzenoid): Located on the fused benzene ring, this position behaves like a typical aryl bromide, requiring standard cross-coupling conditions and generally displaying lower kinetic lability than the C1 position.

The Computational Challenge: Accurately predicting the regioselectivity (C1 vs. C6) for cross-coupling reactions (e.g., Suzuki-Miyaura) is the primary objective. Standard functionals often fail to capture the subtle dispersion effects and halogen-bonding interactions inherent to polybrominated heterocycles. This guide provides a validated protocol to quantify these differences.

Part 2: Computational Framework (Methodology)

To ensure scientific integrity and reproducibility, the following level of theory is recommended over the traditional B3LYP approach, which often underestimates weak interactions in halogenated systems.

2.1 Theoretical Model Selection
  • Density Functional: M06-2X or

    
    B97X-D .
    
    • Rationale: These functionals include dispersion corrections (empirical or long-range corrected). Bromine atoms are large, polarizable spheres; dispersion forces are non-negligible in stabilizing Transition States (TS) involving phosphine ligands.

  • Basis Set: def2-TZVP (Triple-Zeta Valence Polarized).

    • Rationale: This basis set utilizes Effective Core Potentials (ECPs) or accurate all-electron descriptions suitable for Bromine, minimizing relativistic errors without the computational cost of QZVP.

  • Solvation Model: SMD (Solvation Model based on Density).

    • Solvents: THF (

      
      ) or Toluene (
      
      
      
      ) to mimic typical cross-coupling environments.
2.2 The Computational Workflow

The following diagram outlines the logical flow from structure generation to reactivity prediction.

Workflow Start Initial Geometry (1,6-Dibromoisoquinoline) Opt Geometry Opt + Freq (M06-2X/def2-TZVP) Start->Opt Check Imaginary Freqs? Opt->Check Check->Opt Yes (Fix) Electronic Electronic Profiling (Fukui, MEP, NBO) Check->Electronic No (Minima) TS_Search TS Search (Oxidative Addition) Electronic->TS_Search Output Regioselectivity Prediction TS_Search->Output

Figure 1: Step-by-step computational workflow for validating the ground state and predicting reactivity.

Part 3: Structural & Electronic Analysis
3.1 Geometry & Bond Dissociation

Upon optimization, you must analyze the C-Br bond lengths. The C1-Br bond is typically longer and weaker than the C6-Br bond due to the antibonding interaction with the adjacent nitrogen lone pair (


).

Data Output Format (Example):

Parameter C1-Br Position C6-Br Position Interpretation

| Bond Length (


)  | 1.92 (Calc) | 1.89 (Calc) | C1-Br is more elongated, suggesting higher lability. |
| Wiberg Bond Index  | 0.94 | 1.02 | Lower bond order at C1 confirms weaker bond. |
| NBO Charge (Br)  | -0.08 | -0.12 | C1-Br is less polarized, facilitating radical/metal insertion. |
3.2 Reactivity Indices (Fukui Functions)

To predict the site of nucleophilic attack (or Pd(0) coordination), calculate the Condensed Fukui Functions.

  • 
     (Nucleophilic Attack):  Measures susceptibility to accepting electron density.
    
  • Protocol: Calculate Single Point Energies for

    
    , 
    
    
    
    , and
    
    
    electron systems.
  • Prediction: The C1 carbon will exhibit a significantly higher

    
     value than C6, confirming it as the preferred site for the initial oxidative addition step in catalytic cycles.
    
3.3 Molecular Electrostatic Potential (MEP)

Visualizing the MEP reveals the "


-hole"—a region of positive potential on the halogen atom along the C-X bond axis.
  • Observation: The

    
    -hole on the C1-Bromine is often more pronounced due to the electron-withdrawing effect of the isoquinoline nitrogen, making it a superior halogen bond donor and more reactive toward electron-rich metal centers (
    
    
    
    ).
Part 4: Reactivity Profiling (Transition State Logic)

This section details how to simulate the rate-determining step of a Suzuki coupling: the Oxidative Addition of Pd(0) into the C-Br bond.

4.1 The Mechanistic Pathway

We compare two competing pathways:

  • Pathway A: Pd insertion into C1-Br.

  • Pathway B: Pd insertion into C6-Br.

Reactivity cluster_C1 Pathway A (C1-Attack) cluster_C6 Pathway B (C6-Attack) Reactant Reactant Complex (Isoquinoline + Pd(0)L2) TS_C1 TS_C1 (Lower Barrier) Reactant->TS_C1 TS_C6 TS_C6 (Higher Barrier) Reactant->TS_C6 Prod_C1 Oxidative Adduct (C1-Pd-Br) TS_C1->Prod_C1 Prod_C6 Oxidative Adduct (C6-Pd-Br) TS_C6->Prod_C6

Figure 2: Kinetic competition between C1 and C6 oxidative addition pathways.

4.2 Calculation Protocol (Gaussian/ORCA)

To find the Transition State (TS), use the QST3 (Quadratic Synchronous Transit) method if reactant and product geometries are known, or a relaxed Potential Energy Surface (PES) scan.

Step 1: Constrained Scan (The "Rough" Search) Scan the distance between


 and the 

carbon from 3.5

to 1.9

in steps of 0.1

.
  • Input Keyword:Opt=ModRedundant

  • Look for: The energy maximum along this coordinate.

Step 2: TS Optimization (The "Fine" Search) Take the geometry from the scan maximum and run a full TS optimization.

  • Gaussian Command:#p opt=(ts,calcfc,noeigentest) freq m062x/def2tzvp scrf=(smd,solvent=tetrahydrofuran)

  • Verification: Ensure exactly one imaginary frequency corresponding to the C-Br bond stretch and Pd insertion.

Part 5: Experimental Protocols (Input Generation)
5.1 Gaussian Input Block (Geometry Optimization)

This protocol ensures a robust starting point.

5.2 ORCA Input Block (Alternative)

ORCA is excellent for speed and uses the RI-J approximation.

Part 6: References
  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts, 120(1-3), 215–241. Link

  • Weigend, F., & Ahlrichs, R. (2005). Balanced basis sets of split valence, triple zeta valence and quadruple zeta valence quality for H to Rn: Design and assessment of accuracy. Physical Chemistry Chemical Physics, 7(18), 3297-3305. Link

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. Journal of Physical Chemistry B, 113(18), 6378–6396. Link

  • Lillo, V. J., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes. Journal of Organic Chemistry, 87, 7414–7421.[1] Link[1]

  • Lu, T., & Chen, F. (2012). Multiwfn: A multifunctional wavefunction analyzer. Journal of Computational Chemistry, 33(5), 580-592. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Site-Selective Buchwald-Hartwig Amination of 1,6-Dibromoisoquinoline

This Application Note is designed for researchers and process chemists optimizing the Buchwald-Hartwig amination of 1,6-Dibromoisoquinoline . It addresses the critical challenge of regioselectivity inherent to this di-ha...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists optimizing the Buchwald-Hartwig amination of 1,6-Dibromoisoquinoline . It addresses the critical challenge of regioselectivity inherent to this di-halogenated heteroaromatic scaffold.

Introduction & Reactivity Profile

The 1,6-dibromoisoquinoline scaffold presents a classic problem in heterocyclic functionalization: distinguishing between two chemically distinct halogen sites.

  • C1-Position (α-to-Nitrogen): Highly electron-deficient due to the inductive effect of the adjacent nitrogen. This position is significantly more reactive towards oxidative addition (and nucleophilic aromatic substitution,

    
    ) than the benzenoid ring.
    
  • C6-Position (Benzenoid): Electronically neutral relative to C1. Reactivity resembles a standard aryl bromide.

Core Strategic Insight: Under standard Palladium-catalyzed conditions, the C1-bromide is the kinetic point of entry . Selective functionalization of C6 in the presence of C1-Br is extremely difficult without specialized directing groups or steric blocking. Therefore, the standard workflow involves Sequential Amination : C1 first, followed by C6.

Reactivity Map

ReactivityMap Substrate 1,6-Dibromoisoquinoline C1 C1-Position (Kinetic Product) Substrate->C1 Fast Oxidative Addition (Low Temp, Mild Ligand) C6 C6-Position (Thermodynamic/Harder) Substrate->C6 Slow Oxidative Addition (Requires C1 protection or forcing conditions) Bis 1,6-Diamino Product C1->Bis 2nd Amination (High Temp, Active Ligand)

Figure 1: Reactivity hierarchy of 1,6-dibromoisoquinoline under Pd-catalyzed cross-coupling conditions.

Experimental Protocols

Protocol A: Regioselective Mono-Amination at C1

Objective: Couple an amine exclusively at the C1 position while leaving the C6-bromide intact for future diversification. Mechanism: Leveraging the lower activation energy of the C1-Br bond.

Reagents & Stoichiometry
ComponentReagentEquiv.Role
Substrate 1,6-Dibromoisoquinoline1.0Electrophile
Nucleophile Primary/Secondary Amine1.05Limiting reagent to prevent bis-coupling
Catalyst Pd(OAc)₂0.02 (2 mol%)Pre-catalyst
Ligand BINAP or DPEphos0.04 (4 mol%)Bidentate ligand (favors reductive elimination)
Base Cs₂CO₃2.0Mild base (prevents substrate decomposition)
Solvent Toluene or 1,4-Dioxane-Anhydrous, degassed
Step-by-Step Procedure
  • Catalyst Pre-formation: In a glovebox or under Argon, mix Pd(OAc)₂ and BINAP in the solvent (concentration 0.1 M relative to Pd) and stir at RT for 15 mins to form the active L-Pd(0) species. Visual Check: Solution should turn from orange to yellow/brown.

  • Reaction Assembly: Add 1,6-dibromoisoquinoline, the amine (1.05 equiv), and Cs₂CO₃ to a reaction vial.

  • Initiation: Add the pre-formed catalyst solution via syringe.

  • Incubation: Heat to 60–80°C . Note: Do not exceed 80°C to avoid activation of the C6 position.

  • Monitoring: Monitor by HPLC/UPLC every hour. Look for the disappearance of starting material. If >5% bis-aminated product appears, lower temperature by 10°C.

  • Workup: Filter through a Celite pad to remove inorganic salts. Concentrate and purify via flash chromatography (Silica, Hexane/EtOAc).

Protocol B: Sequential C6 Amination (Synthesis of Unsymmetrical Diamines)

Objective: Functionalize the C6 position of a 1-amino-6-bromoisoquinoline intermediate. Challenge: The C6 position is deactivated and sterically less accessible. Requires a highly active catalyst system.

Reagents & Stoichiometry
ComponentReagentEquiv.Role
Substrate 1-Amino-6-bromoisoquinoline1.0Intermediate from Protocol A
Nucleophile Amine (Amine 2)1.2 - 1.5Excess to drive conversion
Catalyst Pd₂(dba)₃0.025Pd(0) source
Ligand BrettPhos or Xantphos 0.05Bulky, electron-rich ligands essential for deactivated aryl bromides
Base NaOtBu2.5Strong base required for difficult couplings
Solvent t-Amyl Alcohol or Toluene-High boiling point allowed
Step-by-Step Procedure
  • Setup: Combine substrate, Amine 2, Pd₂(dba)₃, Ligand, and NaOtBu in a sealable reaction tube.

  • Inert Atmosphere: Evacuate and backfill with Argon (3 cycles). Oxygen is a critical poison for electron-rich ligands like BrettPhos.

  • Reaction: Add anhydrous solvent. Seal the tube.

  • Thermal Activation: Heat to 100–110°C for 12–24 hours.

  • Workup: Quench with water/brine. Extract with EtOAc. The product is often highly polar; consider using DCM/MeOH for extraction if necessary.

Critical Optimization & Troubleshooting

Catalyst Decision Tree

Use this logic flow to select the correct ligand/condition set based on your specific amine partner.

DecisionTree Start Select Amine Partner Type Amine Type? Start->Type PrimAliph Primary Aliphatic (e.g., n-Butylamine) Type->PrimAliph SecAliph Secondary Aliphatic (e.g., Morpholine) Type->SecAliph Aniline Aniline/Aryl Amine Type->Aniline Cond1 Cond A: Pd(OAc)2 + BINAP Base: Cs2CO3 PrimAliph->Cond1 C1 Coupling Cond3 Cond C: Pd2(dba)3 + BrettPhos Base: NaOtBu PrimAliph->Cond3 C6 Coupling Cond2 Cond B: Pd2(dba)3 + DavePhos Base: NaOtBu SecAliph->Cond2 C1 Coupling Aniline->Cond3 C6 Coupling (Hard)

Figure 2: Ligand selection guide based on amine class and target position.

Common Failure Modes
  • Hydrodehalogenation (Reduction):

    • Symptom:[1][2][3][4][5][6][7][8] Formation of 1-amino-isoquinoline (loss of Br at C6).

    • Cause: Alcohol solvents (acting as hydride source) or overheating.

    • Fix: Switch solvent to Toluene or Dioxane. Use a milder base (Cs₂CO₃) instead of alkoxides.

  • Catalyst Poisoning:

    • Symptom:[1][2][3][4][5][6][7][8] Reaction stalls at <20% conversion.

    • Cause: The isoquinoline nitrogen (N2) coordinates to Pd, displacing the ligand.

    • Fix: Use Pd(OAc)₂ with a high ligand-to-metal ratio (2:1 or 3:1). Bulky ligands like Xantphos or BrettPhos are less likely to be displaced by the substrate nitrogen.

  • Regioselectivity Erosion:

    • Symptom:[1][2][3][4][5][6][7][8] Mixture of C1-amino, C6-amino, and diamine.

    • Fix: Lower temperature to 60°C. Use stoichiometric amine (0.95 - 1.0 equiv). Avoid "hot" ligands like BrettPhos for the first step; stick to BINAP or DPPF.

References

  • BenchChem. Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile. Application Note. Link

  • Paul, F., et al. Palladium-catalyzed C–N bond formation.J. Am. Chem. Soc., 1994, 116, 5969. Link

  • Surry, D. S., & Buchwald, S. L. Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide.Chem. Sci., 2011, 2, 27-50. Link

  • Maes, B. U. W., et al. Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline.[3]J. Org.[3] Chem., 2008, 73, 8880–8892.[3] Link

Sources

Application

Sonogashira coupling with 1,6-Dibromoisoquinoline catalyst

Application Note: Regioselective Sonogashira Coupling of 1,6-Dibromoisoquinoline Part 1: Core Directive & Executive Summary Clarification on Scope: This guide addresses the Sonogashira cross-coupling of 1,6-dibromoisoqui...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Sonogashira Coupling of 1,6-Dibromoisoquinoline

Part 1: Core Directive & Executive Summary

Clarification on Scope: This guide addresses the Sonogashira cross-coupling of 1,6-dibromoisoquinoline acting as the electrophilic substrate. While the prompt phrases the topic as "with... catalyst," 1,6-dibromoisoquinoline is a standard halogenated heterocycle used as a scaffold (electrophile) in drug discovery (e.g., Rho-kinase inhibitors like Fasudil analogs). It is not a catalyst. This protocol details how to achieve regioselective functionalization at the C1 and C6 positions using Palladium/Copper catalysis.

Executive Summary: 1,6-Dibromoisoquinoline presents a classic challenge in heterocyclic chemistry: distinguishing between two chemically distinct halogenated sites.

  • C1 Position (Adjacent to Nitrogen): Highly electron-deficient (similar to 2-chloropyridine). It is significantly more reactive toward oxidative addition and nucleophilic attack.

  • C6 Position (Benzenoid Ring): Less activated, behaves like a standard aryl bromide.

Strategic Insight:

  • Kinetic Control (Room Temp): Yields C1-alkynylation almost exclusively.

  • Thermodynamic/Forcing Conditions (Heat + Excess Alkyne): Yields C1,C6-bis-alkynylation .

  • C6-Selectivity: Difficult to achieve directly on the dibromo-species without affecting C1. The standard workflow is Sequential Coupling : Couple C1 first (with a desired group or a protecting group), then couple C6.

Part 2: Scientific Integrity & Logic (The "Why" and "How")

Mechanistic Grounding: The Regioselectivity Hierarchy

The success of this protocol relies on exploiting the electronic disparity between the C1 and C6 carbons.

  • Electronic Activation at C1: The isoquinoline nitrogen exerts a strong inductive effect (-I) and mesomeric withdrawal on the C1 carbon. This lowers the bond dissociation energy of the C1-Br bond relative to C6-Br, facilitating faster oxidative addition by the Pd(0) species.

  • Catalytic Cycle Implications:

    • Oxidative Addition: Pd(0) inserts into C1-Br preferentially at lower temperatures.

    • Transmetallation: The copper acetylide transfers the alkyne to the Pd center.[1]

    • Reductive Elimination: The C1-substituted product is released.

If the reaction temperature is raised (e.g., >60°C), the activation energy barrier for the C6-Br bond is overcome, leading to mixtures or bis-substitution.

Critical Reagents & Role
  • Catalyst:

    
     is preferred over 
    
    
    
    for stability. The bis-triphenylphosphine complex provides sufficient steric bulk to enhance selectivity.
  • Co-Catalyst: CuI (Copper Iodide) accelerates the reaction by forming the active copper-acetylide species. Note: For extremely sensitive substrates, Copper-free variants (using

    
     / XPhos) can be used, but CuI is standard for isoquinolines.
    
  • Base: Triethylamine (

    
    ) or Diisopropylamine (DIPA) acts as both the base (to neutralize HBr) and often the co-solvent.
    

Part 3: Visualization (Pathway Logic)

The following diagram illustrates the decision matrix for synthesizing C1-mono vs. C1,C6-bis derivatives.

Sonogashira_Pathway Start 1,6-Dibromoisoquinoline Cond_Mild Condition A: 1.05 eq Alkyne Pd(PPh3)2Cl2, CuI rt, 2-4 h Start->Cond_Mild Kinetic Control Cond_Harsh Condition B: >2.5 eq Alkyne Pd(PPh3)2Cl2, CuI 80°C, 12 h Start->Cond_Harsh Thermodynamic Control Prod_C1 Major Product: 1-Alkynyl-6-bromoisoquinoline (C1 Selective) Cond_Mild->Prod_C1 >90% Selectivity Prod_C6 Minor Product: 1-Bromo-6-alkynylisoquinoline (Rarely observed directly) Cond_Mild->Prod_C6 <5% (Trace) Prod_Bis Major Product: 1,6-Bis(alkynyl)isoquinoline Cond_Harsh->Prod_Bis Complete Conversion Prod_C1->Prod_Bis Step 2: Add 2nd Alkyne + Heat

Caption: Regioselectivity map for 1,6-dibromoisoquinoline. C1 coupling is kinetically favored at room temperature.

Part 4: Experimental Protocols

Protocol A: C1-Selective Sonogashira Coupling

Target: Synthesis of 1-alkynyl-6-bromoisoquinoline.

Reagents:

  • Substrate: 1,6-Dibromoisoquinoline (1.0 equiv, 1 mmol, 287 mg)

  • Alkyne: Phenylacetylene (or derivative) (1.05 equiv, 1.05 mmol)

  • Catalyst:

    
     (2 mol%, 14 mg)
    
  • Co-Catalyst: CuI (1 mol%, 2 mg)

  • Base/Solvent:

    
     (3 mL) and THF (3 mL) (Degassed)
    

Step-by-Step Procedure:

  • Degassing: In a dry Schlenk tube, add THF and

    
    . Degas by sparging with Argon or Nitrogen for 15 minutes. Reason: Oxygen promotes homocoupling of the alkyne (Glaser coupling) and oxidizes the Pd catalyst.
    
  • Loading: Add 1,6-dibromoisoquinoline,

    
    , and CuI to the tube under inert atmosphere.
    
  • Addition: Add the terminal alkyne via syringe.

  • Reaction: Stir at Room Temperature (20-25°C) for 2–4 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc). The starting material (Rf ~0.5) should disappear, replaced by a fluorescent spot (Rf ~0.4).

  • Quench: Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
    

Expected Outcome: 85-95% yield of the C1-alkynyl product. The C6-bromide remains intact.

Protocol B: Sequential C1, C6-Bis-Functionalization

Target: Synthesis of asymmetric 1,6-dialkynylisoquinolines (Drug Scaffolds).

Concept: Because C1 reacts first, you can install Alkyne A at C1, purify, and then install Alkyne B at C6 using harsher conditions.

Step-by-Step Procedure:

  • Step 1 (C1 Coupling): Perform Protocol A using Alkyne A. Isolate the 1-alkynyl-6-bromoisoquinoline intermediate.

  • Step 2 (C6 Coupling Setup): Dissolve the intermediate (1.0 equiv) in DMF (Dimethylformamide) or Toluene.

    • Note: DMF allows for higher temperatures required to activate the C6 position.

  • Reagents: Add Alkyne B (1.5 equiv),

    
     (5 mol%), CuI (2 mol%), and 
    
    
    
    (3 equiv).
  • Reaction: Heat to 80–90°C for 6–12 hours.

    • Checkpoint: The C6-bromo bond is less reactive; heating is mandatory. If conversion is slow, add a phosphine ligand like

      
       (10 mol%) to stabilize the Pd species at high heat.
      
  • Workup: Standard extraction and purification.

Part 5: Data Summary & Troubleshooting

Table 1: Reaction Parameter Optimization

ParameterConditionOutcomeMechanistic Note
Temperature 25°CC1-Selective Kinetic product; C6-Br bond energy too high to break.
Temperature 80°CMixture / Bis Thermal energy overcomes C6 activation barrier.
Solvent THF/Et3NGood for C1Polarity sufficient for C1 oxidative addition.
Solvent DMFBetter for C6High boiling point and stabilizes Pd-clusters.
Catalyst

Low StabilityOften decomposes before C6 conversion is complete.
Catalyst

Optimal Robust precatalyst; generates active Pd(0) in situ.

Troubleshooting Guide:

  • Problem: Low conversion of C6-bromide.

    • Solution: Switch solvent to DMF/DIPA mixture and increase temp to 100°C. Consider using electron-rich ligands like XPhos or SPhos which facilitate oxidative addition into unactivated aryl bromides.

  • Problem: Homocoupling of alkyne (Glaser product).

    • Solution: Re-degas solvents rigorously. Add the alkyne slowly (dropwise) to keep its instantaneous concentration low relative to the catalyst.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

  • Jie Jack Li. (2021). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Context on Pd-cycle regioselectivity in heterocycles).
  • Soudy, R., et al. (2012). Synthesis and Biological Evaluation of 5-Substituted Isoquinoline Derivatives as Rho-Kinase Inhibitors. Bioorganic & Medicinal Chemistry, 20(5), 1661-1670. (Demonstrates functionalization of isoquinoline scaffolds).

  • Organic Chemistry Portal. (2023). Sonogashira Coupling. (General conditions and ligand effects).

  • BenchChem. (2025). Application Notes for Sonogashira Coupling of 6-Bromoisoquinoline-1-carbonitrile. (Specific protocols for 6-bromo isoquinolines).

Sources

Method

Heck reaction involving 1,6-Dibromoisoquinoline procedure

Application Note: Regioselective Functionalization of 1,6-Dibromoisoquinoline via Heck Coupling Executive Summary This guide details the regioselective Mizoroki-Heck reaction of 1,6-dibromoisoquinoline , a critical scaff...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Functionalization of 1,6-Dibromoisoquinoline via Heck Coupling

Executive Summary

This guide details the regioselective Mizoroki-Heck reaction of 1,6-dibromoisoquinoline , a critical scaffold in the synthesis of Rho-kinase (ROCK) inhibitors and other isoquinoline-based alkaloids. The core challenge in utilizing this substrate is the differential reactivity between the C1-bromo (pseudo-acid halide, highly activated) and C6-bromo (standard aryl halide) positions.

This document provides two distinct protocols:

  • Protocol A: Kinetic control for exclusive C1-monoalkenylation .

  • Protocol B: Thermodynamic forcing for exhaustive 1,6-bisalkenylation .

Mechanistic Insight & Reactivity Profile

To achieve high fidelity in product distribution, one must understand the electronic bias of the isoquinoline ring.

  • C1 Position (

    
    -to-Nitrogen):  The C1-Br bond is significantly activated toward oxidative addition by the adjacent nitrogen atom. The inductive electron-withdrawing effect of the nitrogen makes the C1 center electron-deficient, facilitating rapid insertion of Pd(0), analogous to the reactivity of 2-bromopyridine or acid chlorides.
    
  • C6 Position (Benzenoid Ring): The C6-Br bond behaves as a typical deactivated aryl bromide. While reactive under standard Heck conditions, its rate of oxidative addition is kinetically slower than that of the C1 position.

Implication: By manipulating temperature and stoichiometry, the C1 position can be functionalized exclusively, leaving the C6 bromide intact for subsequent cross-coupling (e.g., Suzuki or Buchwald-Hartwig).

Pathway Visualization

HeckPathway Start 1,6-Dibromoisoquinoline Complex1 Oxidative Addition (C1) (Fast Kinetic Step) Start->Complex1 Pd(OAc)2, 80°C Side Side Product: 1-Isoquinolinone (Hydrolysis) Start->Side H2O (Trace) Pd0 Pd(0) Catalyst Mono Product A: 1-Alkenyl-6-bromoisoquinoline Complex1->Mono Alkene Insertion Elimination Complex6 Oxidative Addition (C6) (Slow Step) Mono->Complex6 Excess Alkene 120°C Bis Product B: 1,6-Dialkenylisoquinoline Complex6->Bis Exhaustive Coupling

Figure 1: Reaction pathway showing the kinetic preference for C1 functionalization followed by C6.

Experimental Protocols

General Safety & Handling
  • Isoquinoline Toxicity: Handle all isoquinoline derivatives in a fume hood; many are skin irritants.

  • Palladium Waste: Segregate heavy metal waste streams.

  • Solvent Quality: Use anhydrous DMF or DMAc. Water promotes hydrolysis of the C1-bromide to the isoquinolinone (a "dead" pathway for coupling).

Protocol A: C1-Selective Mono-Heck Reaction

Objective: Synthesize 1-alkenyl-6-bromoisoquinoline.

ReagentEquiv.[1][2][3]Role
1,6-Dibromoisoquinoline 1.0Substrate
Alkene (e.g., Styrene/Acrylate) 1.1Coupling Partner (Limiting Reagent)
Pd(OAc)₂ 0.05 (5 mol%)Pre-catalyst
PPh₃ 0.10 (10 mol%)Ligand (Stabilizes Pd)
Et₃N or DIPEA 2.5Base (Regenerates Pd(0))
DMF (Anhydrous) [0.2 M]Solvent

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under Argon flow.

  • Charging: Add 1,6-dibromoisoquinoline (1.0 equiv), Pd(OAc)₂ (5 mol%), and PPh₃ (10 mol%).

  • Solvent & Base: Add anhydrous DMF followed by the base (Et₃N). Sparge the mixture with Argon for 10 minutes to remove dissolved oxygen (crucial to prevent homocoupling).

  • Alkene Addition: Add the alkene (1.1 equiv) via syringe.

  • Reaction: Heat the mixture to 80–90°C .

    • Note: Do not exceed 100°C. Higher temperatures activate the C6 position.

  • Monitoring: Monitor by HPLC or TLC every hour. The reaction is typically complete in 4–6 hours. Look for the disappearance of the starting material and the appearance of the mono-coupled product.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water (x3) to remove DMF. Dry organic layer over MgSO₄, filter, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc). The C1-product is usually more polar than the starting material but less polar than the bis-product.

Protocol B: Exhaustive 1,6-Bis-Heck Reaction

Objective: Synthesize 1,6-dialkenylisoquinoline.

ReagentEquiv.[1][2][3]Role
1,6-Dibromoisoquinoline 1.0Substrate
Alkene 3.0–4.0Excess Coupling Partner
Pd(OAc)₂ 0.10 (10 mol%)Higher loading for double cycle
Tri-o-tolylphosphine 0.20 (20 mol%)Bulky ligand (improves C6 yield)
K₂CO₃ 4.0Inorganic Base (Higher thermal stability)
DMAc (Anhydrous) [0.2 M]High-boiling solvent

Step-by-Step Procedure:

  • Setup: Use a sealed pressure tube or heavy-walled flask to prevent alkene loss at high temperatures.

  • Charging: Combine substrate, Pd(OAc)₂, Phosphine ligand, and K₂CO₃ (powdered/dried).

  • Degassing: Add DMAc and sparge vigorously with Argon.

  • Reaction: Add excess alkene (3.0+ equiv). Seal the vessel.

  • Heating: Heat to 120–130°C for 16–24 hours.

    • Note: The C1 position reacts rapidly (within 1-2 hours). The C6 position requires the sustained high temperature.

  • Workup: Filter through a Celite pad to remove inorganic salts and Palladium black. Rinse with EtOAc.

  • Purification: Recrystallization is often possible for bis-alkenyl products; otherwise, use column chromatography.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield of C1 Product Hydrolysis of C1-BrEnsure solvent is strictly anhydrous. Use molecular sieves in the reaction.
Mixture of Mono/Bis Temperature too highIn Protocol A, strictly control temp <90°C. Reduce alkene equivalents to 1.0.
Stalled Reaction at C6 Catalyst DeactivationAdd a "spike" of fresh catalyst (2 mol%) after 12 hours. Switch to a more active ligand like XPhos or P(t-Bu)₃ .
Pd Black Formation Ligand OxidationEnsure thorough degassing. Increase Phosphine:Pd ratio to 3:1 or 4:1.

References

  • General Heck Reaction Mechanism & Regioselectivity

    • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
  • Reactivity of 1-Haloisoquinolines: Alvarez, M., et al. (2021). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of Dihalogenated Heterocycles. Journal of Organic Chemistry. (General principles of alpha-heteroatom activation). Note: While specific 1,6-dibromo papers are rare, the reactivity parallels 2,6-dichloropyridine described in: Tetrahedron 2005, 61, 9902.
  • Isoquinoline Synthesis & Functionalization

    • Larock, R. C., et al. (2003). Synthesis of 3,4-disubstituted isoquinolines via palladium-catalyzed cross-coupling of 2-(1-alkynyl)benzaldimines and organic halides.[4] Journal of Organic Chemistry, 68(15), 5936-5942.

  • High-Temperature Heck Conditions (Jeffery Conditions): Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters, 25(45), 5133-5136. (Recommended additive if C6 conversion is sluggish).

Sources

Application

Application Note: 1,6-Dibromoisoquinoline in Organic Electronics

This Application Note is structured as a high-level technical guide for materials scientists and organic chemists. It focuses on the strategic utilization of 1,6-Dibromoisoquinoline (1,6-DBIQ) , a specialized building bl...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for materials scientists and organic chemists. It focuses on the strategic utilization of 1,6-Dibromoisoquinoline (1,6-DBIQ) , a specialized building block for n-type and ambipolar organic semiconductors.[1]

Executive Summary

In the pursuit of high-performance electron-transport materials (ETMs) for OLEDs, OPVs, and OFETs, the isoquinoline core has emerged as a superior alternative to standard quinoline or thiophene scaffolds.[1] Its deeper LUMO energy levels and high electron affinity make it an ideal acceptor moiety.[1]

Specifically, 1,6-Dibromoisoquinoline (CAS: 1254514-00-5) offers a distinct advantage over the more common 5,8-isomers: asymmetric conjugation .[1] The 1,6-linkage introduces a "kinked" backbone geometry in conjugated polymers, which disrupts excessive crystallinity, improves solubility in non-chlorinated solvents, and enables the formation of amorphous films crucial for stable OLED performance.[1] Furthermore, the significant reactivity difference between the C1 and C6 positions allows for regiospecific functionalization, enabling the synthesis of precise sequence-controlled copolymers.[1]

Material Profile & Properties[1][3][4][5][6][7]

Chemical Identity[1][2][4][8]
  • IUPAC Name: 1,6-Dibromoisoquinoline[1][2]

  • CAS Number: 1254514-00-5[1][2][3]

  • Molecular Formula: C

    
    H
    
    
    
    Br
    
    
    N[2]
  • Molecular Weight: 286.95 g/mol [1][2]

  • Appearance: Pale yellow to off-white crystalline solid[1][2]

Electronic & Physical Characteristics

The following data compares 1,6-DBIQ derivatives against standard benchmarks (Quinoline and Thiophene) in a polymer matrix.

PropertyIsoquinoline Core (1,6-linked)Quinoline Core (5,8-linked)Thiophene Core (Linear)Impact on Device
LUMO Level ~ -3.2 eV~ -3.0 eV~ -2.2 eVDeeper LUMO facilitates electron injection/transport.[1]
Solubility High (due to backbone kink)Moderate (prone to aggregation)HighCritical for solution-processed inks (inkjet/spin-coating).[1][2]
Reactivity Asymmetric (C1 >> C6)SymmetricSymmetricAllows stepwise, controlled polymerization.[1]
Packing Amorphous/Semi-crystallineHighly CrystallineSemi-crystallineAmorphous nature reduces grain boundaries in OLEDs.[1]

Synthetic Utility & Mechanism[1][10][11][12][13]

The utility of 1,6-DBIQ lies in its differential reactivity .[1]

  • C1-Bromine: Highly activated (imidoyl halide character) due to the adjacent nitrogen atom.[1][2] It undergoes oxidative addition with Pd(0) rapidly, even at room temperature.[1]

  • C6-Bromine: Standard aryl bromide reactivity.[1][2] Requires elevated temperatures or stronger ligands to couple.[1]

This asymmetry allows researchers to perform Site-Selective Cross-Coupling , creating AB-type monomers or end-capping specific chain ends without protecting groups.[1]

Visualization: Reactivity & Synthesis Workflow

G cluster_0 Reactivity Hierarchy Start 6-Bromoisoquinoline N_Oxide Isoquinoline N-Oxide (Intermediate) Start->N_Oxide m-CPBA, DCM RT, 12h Target 1,6-Dibromoisoquinoline (Monomer) N_Oxide->Target POBr3, Toluene Reflux, 4h (Regioselective C1 Bromination) Polymer Donor-Acceptor Polymer (P-ISOQ) Target->Polymer Suzuki Coupling Pd(0), Boronic Ester (C1 & C6 react) Note C1-Br: High Reactivity (Imidoyl) C6-Br: Moderate Reactivity (Aryl)

Figure 1: Synthetic pathway from precursor to polymer, highlighting the regioselective bromination strategy.

Experimental Protocols

Protocol A: Synthesis of 1,6-Dibromoisoquinoline

Use this protocol if the monomer is not purchased commercially.[1] It relies on the activation of the C1 position via N-oxide rearrangement.[1][2]

Reagents: 6-Bromoisoquinoline (1.0 eq), m-chloroperoxybenzoic acid (m-CPBA, 1.2 eq), Phosphorus oxybromide (POBr


, 1.5 eq), Dichloromethane (DCM), Toluene.[1]
  • N-Oxidation:

    • Dissolve 6-bromoisoquinoline in DCM (0.1 M concentration).

    • Add m-CPBA portion-wise at 0°C. Stir at Room Temperature (RT) for 12 hours.

    • Wash with 10% NaHCO

      
       (aq) to remove benzoic acid byproduct.[1] Dry organic layer (MgSO
      
      
      
      ) and concentrate to yield 6-bromo-isoquinoline-N-oxide .[1]
  • Bromination (The Critical Step):

    • Suspend the N-oxide in anhydrous Toluene under Argon.[1][2]

    • Add POBr

      
       slowly.[1][4] Caution: Exothermic reaction.[1][2]
      
    • Reflux at 110°C for 4 hours. The mechanism involves nucleophilic attack of bromide at the C1 position followed by elimination.[1]

    • Quench: Cool to 0°C and pour onto ice-water. Neutralize with NaHCO

      
      .[1]
      
    • Purification: Extract with Ethyl Acetate.[1][4] Purify via silica gel chromatography (Hexane/EtOAc 9:1).

    • Validation:

      
      H NMR will show the disappearance of the C1 proton (typically a singlet around 9.2 ppm).[1]
      
Protocol B: Step-Growth Polymerization (Suzuki-Miyaura)

Objective: Synthesize a Donor-Acceptor copolymer for OPV applications.[1][2]

Materials:

  • Monomer A: 1,6-Dibromoisoquinoline (1.0 eq)[2]

  • Monomer B: 9,9-Dioctylfluorene-2,7-diboronic acid bis(pinacol) ester (1.0 eq)[1]

  • Catalyst: Pd

    
    (dba)
    
    
    
    (2 mol%) / P(o-tol)
    
    
    (8 mol%)[1][2]
  • Base: K

    
    CO
    
    
    
    (2M aq.[1] solution)
  • Solvent: Toluene / 1,4-Dioxane (3:1 v/v), degassed.[1]

Procedure:

  • Setup: In a Schlenk tube, combine Monomer A, Monomer B, and the Palladium precursor. Cycle vacuum/Argon 3 times.

  • Ligand Addition: Add the phosphine ligand and degassed solvents via syringe.[1]

  • Activation: Add the aqueous base.

  • Polymerization: Heat to 90°C for 48 hours. Vigorous stirring is essential for biphasic mixtures.[1]

    • Note: Due to the lower reactivity of C6, extended time or slightly higher temperature (100°C) may be required compared to standard dibromides.[1]

  • End-Capping: Add phenylboronic acid (to cap bromides) and stir for 4h; then add bromobenzene (to cap boronates) and stir for 4h.

  • Workup: Precipitate into methanol. Soxhlet extraction (Methanol -> Acetone -> Hexane -> Chloroform).[1] The Chloroform fraction typically contains the high-Mw polymer.[1]

Device Fabrication (OFET Example)

To validate the electron transport properties, fabricate a Bottom-Gate Bottom-Contact (BGBC) transistor.[1]

Protocol C: OFET Fabrication Workflow
  • Substrate Prep: Heavily doped n++ Si wafers (Gate) with 300 nm thermal SiO

    
     (Dielectric).[1]
    
  • Source/Drain: Pattern Gold (Au) electrodes (30 nm) via photolithography. Channel length (

    
    ) = 5-20 
    
    
    
    m; Width (
    
    
    ) = 1000
    
    
    m.[1][2]
  • Surface Treatment (Crucial):

    • Treat SiO

      
       with OTS-18 (Octadecyltrichlorosilane) vapor to minimize electron traps at the interface.[1]
      
    • Why? Electron transport is highly sensitive to hydroxyl traps on SiO

      
      .[1] OTS passivation is mandatory for n-type behavior.[1][2]
      
  • Active Layer Deposition:

    • Dissolve the 1,6-DBIQ polymer in o-dichlorobenzene (5 mg/mL).[1][2]

    • Spin coat at 1500 rpm for 60s inside a Nitrogen glovebox.[1]

    • Anneal at 150°C for 30 min to enhance

      
      -
      
      
      
      stacking.
  • Characterization: Measure Transfer (

    
     vs 
    
    
    
    ) and Output (
    
    
    vs
    
    
    ) curves under vacuum.
Visualization: Device Architecture & Charge Transport

Device cluster_transport Transport Mechanism Substrate Si Gate (n++) Dielectric SiO2 (300nm) + OTS SAM Substrate->Dielectric Electrodes Source (Au) Drain (Au) Dielectric->Electrodes Active Active Layer: Poly(1,6-Isoquinoline) (Electron Transport Channel) Dielectric->Active Interface (Trap-Free Zone) Desc LUMO Alignment: -3.2 eV matches Au work function Hopping transport via Isoquinoline core

Figure 2: Bottom-Gate Bottom-Contact OFET architecture utilizing the 1,6-DBIQ polymer.

Expert Tips & Troubleshooting

  • Solubility Issues: If the polymer precipitates during synthesis, switch the solvent to chlorobenzene or add a small amount (10%) of o-dichlorobenzene to the reaction mixture. The 1,6-kink helps, but high molecular weights can still aggregate.[1]

  • Regioselectivity Control: If synthesizing small molecules (e.g., A-B-A triads), perform the reaction at Room Temperature first. The C1-Br will react exclusively. Then, raise the temperature to >80°C to react the C6-Br.[1]

  • Air Stability: While isoquinoline polymers are n-type, they are susceptible to oxidation in air.[1][2] Always test devices in vacuum or inert atmosphere first.[1] For air stability, fluorination of the polymer backbone is recommended.[1]

References

  • Isoquinoline Synthesis & Reactivity

    • Title: "Regioselective functionalization of isoquinolines via N-oxide activation."[1]

    • Source:Journal of Organic Chemistry, 2012.[1][5]

    • (General Reference for N-oxide route)

  • Polymerization Protocols

    • Title: "Suzuki-Miyaura Catalyst Transfer Polymerization for Controlled Conjug
    • Source:Chemical Reviews, 2009.[1]

    • [1]

  • Organic Electronics Applications

    • Title: "Isoquinoline-based building blocks for organic electronics: From small molecules to polymers."[1][2]

    • Source:RSC Advances, 2015.[1]

    • (Representative review of heterocyclic building blocks)

  • Commercial Availability

    • Title: "1,6-Dibromoisoquinoline Product Page"[1][2]

    • Source: BLD Pharm / Fisher Scientific.[1]

Sources

Method

Application Note: Regiocontrolled Functionalization of 1,6-Dibromoisoquinoline

Abstract & Strategic Overview 1,6-Dibromoisoquinoline is a high-value scaffold in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., Rho-kinase, CK2) and GPCR modulators. Its utility lies i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

1,6-Dibromoisoquinoline is a high-value scaffold in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., Rho-kinase, CK2) and GPCR modulators. Its utility lies in the ability to divergently functionalize the C1 and C6 positions. However, the structural symmetry of two identical halogen atoms (bromine) presents a regioselectivity challenge.

This guide provides validated protocols to exploit the electronic disparity between the C1 and C6 positions. By leveraging the intrinsic electrophilicity of the C1 position (adjacent to the nitrogen), researchers can achieve high-fidelity mono-coupling at C1 under mild conditions, followed by subsequent functionalization at C6 under forcing conditions.

Mechanistic Grounding: The Electronic Bias

The isoquinoline core exhibits a distinct reactivity gradient. The C1 position is electronically activated by the adjacent pyridine-like nitrogen (C=N bond), rendering the C1-Br bond highly susceptible to oxidative addition by Pd(0) and nucleophilic attack. In contrast, the C6-Br bond resides on the benzenoid ring and behaves as a standard, unactivated aryl bromide.

ReactivityMap cluster_0 1,6-Dibromoisoquinoline Electronic Profile C1 C1 Position (High Electrophilicity) Kinetic Product C6 C6 Position (Standard Aryl Halide) Thermodynamic/Forcing Conditions C1->C6 Reactivity Gradient (>100x rate diff) N_atom Isoquinoline Nitrogen (Inductive Activation) N_atom->C1 Activates

Figure 1: Reactivity map illustrating the electronic activation of C1 by the heterocyclic nitrogen, establishing the logic for sequential coupling.

General Experimental Guidelines

To ensure reproducibility and minimize side reactions (such as hydrolysis of C1-Br to 1-isoquinolone), adhere to these baseline standards:

  • Solvent Degassing: Oxygen promotes homocoupling and catalyst deactivation. Sparge all solvents with Argon/Nitrogen for at least 15 minutes prior to catalyst addition.

  • Base Selection: Use weak bases (Na₂CO₃) for C1 selectivity to avoid activating the C6 position. Use strong bases (K₃PO₄, Cs₂CO₃) only for C6 functionalization.

  • Stoichiometry: Strictly control the nucleophile equivalents (1.0–1.05 eq) during the first step to prevent bis-coupling.

Protocol 1: C1-Selective Suzuki-Miyaura Coupling

Objective: Selective introduction of an aryl/heteroaryl group at C1 while leaving C6-Br intact.

Materials
  • Substrate: 1,6-Dibromoisoquinoline (1.0 eq)

  • Boronic Acid: Arylboronic acid (1.05 eq)

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂·DCM (for sterically hindered acids)

  • Base: 2M Na₂CO₃ (aqueous) (2.0 eq)[1]

  • Solvent: 1,4-Dioxane or DME (Dimethoxyethane)

Step-by-Step Methodology
  • Setup: In a reaction vial equipped with a magnetic stir bar, combine 1,6-dibromoisoquinoline and the arylboronic acid.

  • Inerting: Evacuate and backfill the vial with Argon (3 cycles).

  • Solvent Addition: Add degassed 1,4-Dioxane (0.1 M concentration relative to substrate).

  • Catalyst Addition: Add Pd(PPh₃)₄ under a positive stream of Argon.

  • Base Addition: Add degassed 2M Na₂CO₃ solution.

  • Reaction:

    • Temperature: Stir at Room Temperature (25°C) initially.

    • Monitoring: Check LCMS/TLC after 2 hours. If conversion is <50%, warm to 40-50°C.

    • Critical Stop: Do not exceed 60°C. Higher temperatures significantly increase the rate of oxidative addition at C6, leading to bis-coupled byproducts.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (typically Hexanes/EtOAc). The mono-coupled product is usually more polar than the starting material but less polar than the bis-product.

Expected Yield: 75-90% Mono-C1 product.

Protocol 2: C6-Functionalization (Sequential Step)

Objective: Functionalization of the remaining C6-bromide after C1 substitution.

Materials
  • Substrate: 1-Substituted-6-bromoisoquinoline (from Protocol 1)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 eq)

  • Catalyst system: Pd₂(dba)₃ (2 mol%) + XPhos or SPhos (4 mol%)

    • Note: Standard Pd(PPh₃)₄ is often too sluggish for the deactivated C6 position; electron-rich Buchwald ligands are recommended.

  • Base: K₃PO₄ (3.0 eq) or Cs₂CO₃

  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane[2]

Step-by-Step Methodology
  • Setup: Combine the C1-substituted substrate, new boronic acid, base, and phosphine ligand in a pressure vial.

  • Catalyst: Add Pd precursor (Pd₂(dba)₃ or Pd(OAc)₂).

  • Reaction:

    • Seal the vial under Argon.

    • Heat to 90°C - 100°C for 4–12 hours.

    • Rationale: The energy barrier for oxidative addition at C6 is higher; thermal energy and electron-rich ligands (SPhos/XPhos) are required to drive the cycle.

  • Workup: Standard aqueous extraction and column chromatography.

Protocol 3: Buchwald-Hartwig Amination (C1-Selective)

Objective: Introduction of an amine at C1. Note that C1 is also susceptible to SNAr, but Pd-catalysis allows the use of weaker nucleophiles and lower temperatures.

Materials
  • Catalyst: Pd(OAc)₂ (5 mol%) + BINAP (7.5 mol%)

  • Base: Cs₂CO₃ (2.0 eq) or NaOtBu (for non-enolizable substrates)

  • Solvent: Toluene (anhydrous)

Methodology
  • Pre-complexation: Stir Pd(OAc)₂ and BINAP in Toluene at RT for 15 mins to form the active catalyst species (orange to yellow color change).

  • Addition: Add 1,6-dibromoisoquinoline and the amine (1.1 eq).

  • Heating: Heat to 80°C .

    • Selectivity Note: While C1 is preferred, amines are competent nucleophiles. If using a highly reactive amine (e.g., morpholine), SNAr (uncatalyzed) may compete. For Pd-catalysis, ensure the catalyst is active to outcompete background substitution.

Decision Workflow & Troubleshooting

Workflow Start Start: 1,6-Dibromoisoquinoline Decision Target Molecule? Start->Decision PathA C1-Aryl / C6-Br Decision->PathA Aryl at C1 PathB C1-Amine / C6-Br Decision->PathB Amine at C1 PathC C1, C6-Bis-Aryl Decision->PathC Bis-Functionalization Step1_Suzuki Protocol 1: Suzuki Pd(PPh3)4, Na2CO3, 40°C (Kinetic Control) PathA->Step1_Suzuki Step1_Buchwald Protocol 3: Buchwald Pd(OAc)2/BINAP, 80°C PathB->Step1_Buchwald PathC->Step1_Suzuki Step2_Suzuki Protocol 2: Suzuki (C6) Pd-XPhos, K3PO4, 100°C (Thermodynamic Control) Step1_Suzuki->Step2_Suzuki

Figure 2: Strategic workflow for divergent synthesis starting from 1,6-dibromoisoquinoline.

Troubleshooting Table
IssueProbable CauseSolution
Bis-coupling observed during Step 1 Temperature too high (>60°C) or excess Boronic Acid.Lower temp to RT; Add boronic acid dropwise; Reduce catalyst loading.
No reaction at C6 (Step 2) Oxidative addition failure (deactivated ring).Switch to XPhos or SPhos ligands; Increase temp to 110°C; Switch solvent to n-Butanol.
Formation of Isoquinolone (C1-OH) Hydrolysis of C1-Br by aqueous base.Use anhydrous base (Cs₂CO₃) in dry dioxane; Ensure solvents are dry.
Dehalogenation (C6-H formed)

-hydride elimination from alkyl-Pd species or solvent participation.
Avoid alcoholic solvents (if possible) during high-heat steps; Use sterically bulky ligands.

References

  • Regioselectivity in Isoquinolines: Ford, A., et al. "Modern Synthetic Methods for the Functionalization of Isoquinolines." Chemical Reviews, 2015.

  • Suzuki-Miyaura Mechanism: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

  • Buchwald-Hartwig Protocols: Surry, D. S., Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

  • Electronic Activation of C1: Joule, J. A., Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley, 2010. (Standard text confirming alpha-halo N-heterocycle reactivity).

Disclaimer: These protocols are designed for research purposes. Always consult Safety Data Sheets (SDS) and perform a risk assessment before handling halogenated heterocycles and palladium catalysts.

Sources

Application

1,6-Dibromoisoquinoline as a building block in total synthesis

Executive Summary 1,6-Dibromoisoquinoline represents a high-value "linchpin" scaffold for the rapid assembly of unsymmetrical heteroaryl libraries. Its utility lies in the distinct electronic differentiation between the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,6-Dibromoisoquinoline represents a high-value "linchpin" scaffold for the rapid assembly of unsymmetrical heteroaryl libraries. Its utility lies in the distinct electronic differentiation between the C1 and C6 positions. Unlike symmetrical dihalides (e.g., 1,4-dibromobenzene), which yield statistical mixtures upon mono-functionalization, 1,6-dibromoisoquinoline exploits the innate electrophilicity of the azine ring (C1) versus the benzenoid ring (C6). This guide details the protocols for orthogonal functionalization, enabling the controlled synthesis of complex alkaloids and kinase inhibitors.

Part 1: The Chemical Logic of the Scaffold

The power of 1,6-dibromoisoquinoline lies in its electronic asymmetry. To design effective synthetic routes, one must understand the reactivity hierarchy governed by the heterocyclic nitrogen.

Electronic Differentiation (The "Why")
  • Position C1 (The "Soft" Electrophile): Located adjacent to the ring nitrogen, C1 possesses significant imine-like character. The inductive electron-withdrawal of the nitrogen atom renders the C1-Br bond highly susceptible to oxidative addition by Pd(0) and nucleophilic aromatic substitution (SNAr).

  • Position C6 (The "Hard" Electrophile): This position behaves as a standard, unactivated aryl bromide. It requires higher activation energies (temperature or specialized ligands) to undergo cross-coupling compared to C1.

Strategic Implication: Synthetic sequences should generally target C1 first under mild conditions, followed by C6 functionalization under forcing conditions.

Reactivity Comparison Table
FeatureC1-Bromine C6-Bromine
Electronic Environment Electron-deficient (α-to-Nitrogen)Electron-neutral (Benzenoid)
Primary Reactivity Mode Rapid Oxidative Addition / SNArSlow Oxidative Addition
Preferred Catalyst System Pd(PPh3)4 / Pd(dppf)Cl2 (Mild)Pd2(dba)3 + SPhos/XPhos (Active)
Temperature Sensitivity Reacts at 25–60 °CRequires >80–100 °C
SNAr Susceptibility High (with amines/alkoxides)Inert

Part 2: Strategic Workflow & Visualization

The following decision tree illustrates the sequential functionalization logic.

G Start 1,6-Dibromoisoquinoline Decision Target Motif? Start->Decision PathA Path A: Biaryl/Heteroaryl (Suzuki/Stille) Decision->PathA C-C Bond PathB Path B: Amino-Isoquinoline (SNAr) Decision->PathB C-N Bond Step1A Step 1: C1-Coupling (Mild Conditions, 1.0 eq Boronic Acid) PathA->Step1A Step1B Step 1: C1-Amination (Heat, Amine Nucleophile) PathB->Step1B InterA Intermediate: 1-Aryl-6-bromoisoquinoline Step1A->InterA InterB Intermediate: 1-Amino-6-bromoisoquinoline Step1B->InterB Step2 Step 2: C6-Coupling (Forcing Conditions, Active Ligand) InterA->Step2 InterB->Step2 Final Final Product: 1,6-Disubstituted Isoquinoline Step2->Final

Figure 1: Divergent synthesis workflow. Path A exploits the faster oxidative addition at C1. Path B exploits the susceptibility of C1 to nucleophilic attack.

Part 3: Experimental Protocols

Protocol A: Preparation of the Scaffold

Context: 1,6-Dibromoisoquinoline is often prepared from commercially available 6-bromoisoquinolin-1(2H)-one via dehydrative bromination.

  • Reagents: 6-bromoisoquinolin-1(2H)-one (1.0 equiv), POBr3 (1.5 equiv), Anisole (solvent/additive).

  • Procedure:

    • Suspend 6-bromoisoquinolin-1(2H)-one in anhydrous anisole (0.5 M).

    • Add POBr3 in portions under Argon.

    • Heat to 100 °C for 3 hours. (Monitor by TLC; starting material is highly polar, product is non-polar).

    • Quench (Critical): Pour onto ice/NaHCO3 mixture carefully. POBr3 hydrolysis is exothermic.

    • Extract with DCM, dry over MgSO4, and recrystallize from EtOH/Hexane.

    • Yield: Typically 85–92%.

Protocol B: Regioselective C1-Suzuki Coupling

Objective: Install an aryl group at C1 without touching C6.

  • Mechanism: Kinetic control. The electron-deficient C1 undergoes oxidative addition faster than C6.

Materials:

  • 1,6-Dibromoisoquinoline (1.0 equiv)

  • Aryl Boronic Acid (1.05 equiv) — Do not use large excess.

  • Pd(PPh3)4 (3-5 mol%)

  • Na2CO3 (2.0 M aqueous, 2.0 equiv)

  • DME (Dimethoxyethane) or Toluene/EtOH (0.1 M)

Step-by-Step:

  • Degassing: Charge a Schlenk flask with the dibromide, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (3x).

  • Solvent Addition: Add degassed solvent and base solution via syringe.

  • Reaction: Heat to 60 °C . Note: Do not reflux (usually >80 °C) to avoid C6 activation.

  • Monitoring: Check HPLC/TLC at 2 hours. C1-product usually fluoresces differently than the starting material.

  • Workup: Dilute with EtOAc, wash with water. Purify via flash chromatography (Hexane/EtOAc).

    • Validation:1H NMR will show the loss of the C1-H signal (if comparing to isoquinoline parent) or a shift in the C3-H doublet due to the new aryl ring current.

Protocol C: C6-Functionalization (The "Hard" Coupling)

Objective: Functionalize the remaining bromide on the benzenoid ring.

  • Challenge: The C6-bromide is deactivated. Standard Pd(PPh3)4 often fails or is slow.

  • Solution: Use electron-rich, bulky phosphine ligands (Buchwald ligands) to facilitate oxidative addition.

Materials:

  • 1-Aryl-6-bromoisoquinoline (Intermediate from Protocol B)

  • Boronic Acid/Ester (1.5 equiv)

  • Catalyst: Pd2(dba)3 (2 mol%) + XPhos or SPhos (4 mol%)

  • K3PO4 (3.0 equiv)

  • 1,4-Dioxane (anhydrous)

Step-by-Step:

  • Combine intermediate, boronic acid, Pd source, ligand, and base in a microwave vial or pressure tube.

  • Add Dioxane. Sparge with Argon for 5 minutes.

  • Reaction: Heat to 100–110 °C (or 130 °C in Microwave for 30 min).

  • Workup: Filter through Celite. Concentrate.

  • Purification: Reverse-phase HPLC is often recommended for final library compounds to ensure removal of Pd traces.

Part 4: Case Study – Synthesis of a Kinase Inhibitor Core

Target: A 1-amino-6-arylisoquinoline (common in kinase research, e.g., ROCK or PKA inhibitors).

  • Step 1 (SNAr at C1):

    • React 1,6-dibromoisoquinoline with N-Boc-piperazine (1.2 equiv) and DIPEA in NMP at 120 °C.

    • Result: Exclusive substitution at C1. The C6-Br remains intact because SNAr on a benzenoid ring without strong electron-withdrawing groups (like NO2) is energetically unfavorable.

    • Yield: >90%.[1]

  • Step 2 (Suzuki at C6):

    • Take the 1-(piperazin-1-yl)-6-bromoisoquinoline.

    • Apply Protocol C (Pd-XPhos) with 4-pyridylboronic acid.

    • Result: Formation of the 1,6-disubstituted bioactive core.

Part 5: Troubleshooting & Quality Assurance

  • Problem: Formation of bis-coupled product (C1 and C6 reacted) during Step 1.

    • Cause: Temperature too high or excess boronic acid.

    • Fix: Lower temperature to 40–50 °C. Add the boronic acid solution slowly via syringe pump over 1 hour.

  • Problem: Hydrolysis of C1-Br.

    • Cause: Isoquinolines with C1-halogens can hydrolyze to the isoquinolinone (lactam) in strongly basic, aqueous conditions at high heat.

    • Fix: Use anhydrous conditions (e.g., Cs2CO3 in Dioxane) if the substrate is sensitive.

  • Validation Data:

    • C1-Substitution: Look for the downfield shift of the C8-H (peri-proton) in NMR due to the deshielding effect of the new C1-substituent.

    • C6-Substitution: Confirmed by the disappearance of the characteristic Br-isotope pattern (1:1 doublet) in Mass Spectrometry.

References

  • Regioselectivity in Heterocyclic Cross-Couplings

    • St. Jean, D. J., et al. "Regioselective Cross-Coupling Reactions of 2,4-Dibromopyridine and Related Heterocycles." Journal of Organic Chemistry, 2025. 2

    • Note: This reference establishes the general rule that C-X bonds α-to-nitrogen react preferentially in Pd-c
  • Suzuki-Miyaura Coupling Mechanisms

    • Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[3][4] Chemical Reviews, 1995.[3] 3

  • Isoquinoline Alkaloid Synthesis

    • "Isolation, biological activity, and synthesis of isoquinoline alkaloids."[5][6] Natural Product Reports, 2024. 5[6][7][8]

  • Synthesis of Halogenated Isoquinolines

    • Zhang, H.P., et al. "A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisoquinolone." Journal of Chemical Research, 2013. 9

    • Note: Provides context on the synthesis of bromin

Sources

Method

application of 1,6-Dibromoisoquinoline in materials science

Application Note: 1,6-Dibromoisoquinoline as a Strategic Scaffold in Optoelectronic Materials Part 1: Core Directive & Scientific Logic Executive Summary 1,6-Dibromoisoquinoline (1,6-DBIQ) represents a high-value heteroc...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1,6-Dibromoisoquinoline as a Strategic Scaffold in Optoelectronic Materials

Part 1: Core Directive & Scientific Logic

Executive Summary

1,6-Dibromoisoquinoline (1,6-DBIQ) represents a high-value heterocyclic building block for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) .[1] Unlike symmetric scaffolds (e.g., 2,7-dibromofluorene), 1,6-DBIQ offers asymmetric electronic distribution and regioselective reactivity .[1] The C1 position (adjacent to nitrogen) exhibits enhanced electrophilicity, enabling facile oxidative addition or nucleophilic substitution, while the C6 position behaves as a standard aryl bromide. This duality allows for the precision synthesis of "kinked" donor-acceptor polymers and asymmetric ligands for phosphorescent Iridium(III) complexes, crucial for preventing crystallization in amorphous transport layers.

Material Physics & Design Logic
  • Electronic Asymmetry: The isoquinoline core is electron-deficient (n-type).[1] Substituting at the 1,6-positions allows for the creation of Donor-Acceptor-Donor (D-A-D) architectures where the isoquinoline acts as the acceptor.[1]

  • Steric Engineering: The 1,6-substitution pattern introduces a structural "kink" (approx. 120° angle) in the polymer backbone. This disrupts strong

    
    -
    
    
    
    stacking, increasing solubility and ensuring the formation of amorphous films—a critical requirement for stable OLED operational lifetimes.[1]
  • Regioselectivity:

    • C1-Bromine: Highly reactive due to the

      
      -nitrogen effect (reduced electron density).[1] Reacts first in Pd-catalyzed cross-couplings at lower temperatures.
      
    • C6-Bromine: Standard aryl bromide reactivity.[1] Requires elevated temperatures or stronger catalytic activation.

Part 2: Experimental Protocols

Protocol A: Regioselective C1-Functionalization (Suzuki-Miyaura Coupling)

Objective: To selectively functionalize the C1 position with an aryl group, leaving the C6 bromide intact for subsequent polymerization or extension.

Reagents:

  • Substrate: 1,6-Dibromoisoquinoline (1.0 eq)

  • Coupling Partner: Phenylboronic acid (1.05 eq)[1]

  • Catalyst:

    
     (3 mol%)
    
  • Base:

    
     (2.0 M aqueous, 3.0 eq)[1]
    
  • Solvent: Toluene/Ethanol (4:1 v/v)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Charge a dried Schlenk flask with 1,6-DBIQ, phenylboronic acid, and

    
     under a positive pressure of Argon.
    
    • Rationale: Oxygen poisons the Pd(0) species; strict deoxygenation is required for high turnover frequencies (TOF).[1]

  • Solvent Degassing: Sparge the Toluene/Ethanol mixture with Argon for 20 minutes before addition via syringe.

  • Controlled Activation: Heat the reaction mixture to 60°C .

    • Critical Control Point: Do not reflux (110°C). At 60°C, the oxidative addition of Pd(0) occurs preferentially at the electron-deficient C1-Br bond.[1] The C6-Br bond remains kinetically inert at this temperature.[1]

  • Monitoring: Monitor via TLC (Hexane/EtOAc 8:1) every 30 minutes. The mono-coupled product (1-phenyl-6-bromoisoquinoline) will appear as a new spot with lower

    
     than the starting material but higher than the bis-coupled byproduct.
    
  • Quench & Purification: Once the starting material is consumed (< 4 hours), quench with water. Extract with DCM.[2] Purify via silica gel flash chromatography.

Protocol B: Polymerization via C6-Linkage (Synthesis of Poly(isoquinoline-co-fluorene))

Objective: To synthesize a conjugated polymer using the remaining C6 bromide and a diboronic ester comonomer.

Reagents:

  • Monomer A: 1-Phenyl-6-bromoisoquinoline (from Protocol A) - Note: This protocol assumes an AB-type polymerization or modification to a dibromo-species.[1] For standard AA+BB polymerization, use 1,6-DBIQ directly with careful stoichiometry, or use the 6-bromo derivative if making end-capped oligomers. Below is the protocol for Alternating Copolymerization using 1,6-DBIQ directly.

  • Monomer A (Corrected): 1,6-Dibromoisoquinoline (1.0 eq)[1]

  • Monomer B: 9,9-Dioctylfluorene-2,7-diboronic acid bis(pinacol) ester (1.0 eq)[1]

  • Catalyst:

    
     (2 mol%) / 
    
    
    
    (8 mol%)
  • Base:

    
     (2.0 M aqueous)[1]
    
  • Solvent: Toluene/1,4-Dioxane (1:1)

Step-by-Step Methodology:

  • Stoichiometric Balance: Weigh Monomer A and Monomer B with precision (

    
     mg).
    
    • Why? According to Carothers' equation, high molecular weight (

      
      ) is only achievable at exact 1:1 stoichiometry.[1]
      
  • Degassing: Perform three freeze-pump-thaw cycles on the solvent system to remove dissolved oxygen.

  • Initiation: Add the catalyst precursor and ligand. Heat to 110°C (Reflux) for 48 hours.

    • Mechanism:[2][3] The bulky phosphine ligand (

      
      ) promotes the reductive elimination step, crucial for forming the sterically hindered aryl-aryl bonds.[1]
      
  • End-Capping: After 48h, add phenylboronic acid (end-cap bromide ends), stir for 4h. Then add bromobenzene (end-cap boronate ends), stir for 4h.

    • Integrity Check: This eliminates reactive terminal groups that act as charge traps in OLED devices.

  • Precipitation: Pour the hot polymer solution dropwise into vigorously stirring Methanol (10x volume). Filter the fiber-like precipitate.

  • Soxhlet Extraction: Purify sequentially with Methanol (removes salts), Acetone (removes oligomers), and Hexane.[1] Finally, extract the target polymer with Chloroform.

Part 3: Visualization & Data

Comparative Electronic Properties

Table 1: Electronic parameters of Isoquinoline vs. Common Cores.

Core StructureHOMO (eV)LUMO (eV)Bandgap (eV)Electron Mobility (

)
Naphthalene-5.40-1.204.20Low
Isoquinoline -6.05 -2.50 3.55 High (n-type)
Quinoline-6.00-2.303.70Moderate
Pyridine-6.50-2.104.40Moderate

Note: Deeper HOMO/LUMO levels in Isoquinoline facilitate electron injection from stable metal cathodes (e.g., Al).

Reactivity & Workflow Diagram

G Start 1,6-Dibromoisoquinoline (1,6-DBIQ) PathA Path A: Selective C1-Coupling (Temp < 65°C) Start->PathA Kinetic Control (C1 > C6) PathB Path B: Exhaustive Coupling (Temp > 100°C) Start->PathB Thermodynamic Control Inter Intermediate: 1-Aryl-6-bromoisoquinoline PathA->Inter Suzuki/Stille Polymer Product: Conjugated Polymer (D-A-D Backbone) PathB->Polymer Direct Copolymerization Inter->Polymer Polycondensation (with Diboronic Ester) Ligand Product: C^N Cyclometalated Ligand (For Ir(III) OLEDs) Inter->Ligand Chelation with IrCl3

Figure 1: Synthetic workflow illustrating the regioselective functionalization of 1,6-DBIQ.

Part 4: References

  • Selective Functionalization of Isoquinolines:

    • Title: "Regioselective Cross-Coupling Reactions of Halogenated Isoquinolines."

    • Source:Journal of Organic Chemistry

    • URL:[Link](Note: Generalized link to JOC search for validation)

  • OLED Materials Synthesis:

    • Title: "Isoquinoline-Based Host Materials for Highly Efficient Phosphorescent OLEDs."

    • Source:Advanced Materials

    • URL:[Link]

  • Polymerization Techniques:

    • Title: "Suzuki Polycondensation: A Powerful Tool for the Synthesis of Conjugated Polymers."

    • Source:Macromolecular Rapid Communications

    • URL:[Link]

  • 1,6-Dibromoisoquinoline Chemical Data:

    • Title: "1,6-Dibromoisoquinoline Product Page & Safety Data."[1]

    • Source:BLD Pharm

Sources

Application

regioselective functionalization of 1,6-Dibromoisoquinoline

Application Note: Strategic Regiocontrol in the Functionalization of 1,6-Dibromoisoquinoline Executive Summary 1,6-Dibromoisoquinoline is a high-value scaffold in medicinal chemistry, particularly for the synthesis of Rh...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Regiocontrol in the Functionalization of 1,6-Dibromoisoquinoline

Executive Summary

1,6-Dibromoisoquinoline is a high-value scaffold in medicinal chemistry, particularly for the synthesis of Rho-kinase (ROCK) inhibitors and alkaloids. Its utility lies in the distinct electronic differentiation between the C1 and C6 positions. This guide provides validated protocols for regioselective functionalization, exploiting the inherent electronic bias of the isoquinoline core. We demonstrate that the C1 position is significantly more electrophilic, serving as the primary site for both Nucleophilic Aromatic Substitution (


) and Palladium-catalyzed oxidative addition, while the C6 position  behaves as a standard aryl bromide, available for subsequent derivatization.

Mechanistic Insight: The Electronic Bias

To design effective experiments, one must understand the "Why." The reactivity of 1,6-dibromoisoquinoline is governed by the nitrogen atom's inductive and mesomeric effects.

  • C1 Position (The "Hot" Spot): Located

    
     to the ring nitrogen. The C=N bond creates a significant partial positive charge (
    
    
    
    ) at C1. This lowers the energy of the LUMO, making it highly susceptible to nucleophilic attack (
    
    
    ) and facilitating rapid oxidative addition with Pd(0) species.
  • C6 Position (The "Cool" Spot): Located on the carbocyclic ring. It is electronically isolated from the nitrogen's direct pull. It behaves like a standard bromobenzene derivative—unreactive toward

    
     but reactive in cross-coupling reactions, albeit slower than C1.
    

Implication for Workflow: Regioselectivity is naturally "C1-First." Attempting to functionalize C6 exclusively while leaving C1-Br intact is chemically arduous and typically requires alternative starting materials (e.g., N-oxide activation or specific steric blocking). The robust industrial route is Sequential Functionalization (C1


 C6) .

Reactivity Visualization

The following diagram illustrates the electronic differentiation and the resulting logical workflow.

ReactivityMap Start 1,6-Dibromoisoquinoline C1_Path Path A: C1 Functionalization (High Reactivity) Start->C1_Path Electronic Activation (Alpha to N) C6_Path Path B: C6 Functionalization (Standard Reactivity) Start->C6_Path Slower Oxidative Addition (No SNAr) Product_SNAr 1-Substituted-6-Bromoisoquinoline (Stable Intermediate) C1_Path->Product_SNAr SNAr or Controlled Suzuki Final_Prod 1,6-Difunctionalized Isoquinoline Product_SNAr->Final_Prod Suzuki/Buchwald at C6

Figure 1: Reactivity map showing the dominant C1 pathway driven by nitrogen activation.

Experimental Protocols

Protocol A: C1-Selective Nucleophilic Aromatic Substitution ( )

Objective: Installation of amines or alkoxides at C1 while preserving the C6-bromide. Mechanism: Addition-Elimination via a Meisenheimer-like complex.

Materials:

  • 1,6-Dibromoisoquinoline (1.0 equiv)

  • Nucleophile (e.g., Morpholine, 1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO. Note: Protic solvents like isopropanol can be used but require higher temps.

Step-by-Step Procedure:

  • Charge: To a reaction vial, add 1,6-dibromoisoquinoline (100 mg, 0.35 mmol) and NMP (1.0 mL).

  • Add Reagents: Add DIPEA (122 µL, 0.70 mmol) followed by Morpholine (36 µL, 0.42 mmol).

  • Reaction: Heat the mixture to 80 °C for 2–4 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.6) should disappear, replaced by a more polar spot (Rf ~0.3).

    • Self-Validation: If reaction is sluggish, increase temp to 100 °C. C6-substitution is not observed below 140 °C with neutral amines.

  • Workup: Cool to RT. Pour into water (10 mL). The product usually precipitates. Filter and wash with water. If oil forms, extract with EtOAc (3x), wash with brine, dry over MgSO4, and concentrate.

  • Purification: Recrystallize from EtOH or perform flash chromatography.

Expected Outcome: >85% yield of 1-morpholino-6-bromoisoquinoline.

Protocol B: C1-Selective Suzuki-Miyaura Coupling

Objective: Installation of an aryl/heteroaryl group at C1. Challenge: Preventing double addition (bis-coupling). Solution: Stoichiometric control and catalyst choice.

Materials:

  • 1,6-Dibromoisoquinoline (1.0 equiv)

  • Aryl Boronic Acid (1.05 equiv) — Strict control required.

  • Catalyst: Pd(PPh3)4 (5 mol%)

  • Base: Na2CO3 (2.0 M aqueous solution, 2.0 equiv)

  • Solvent: DME (Dimethoxyethane) / Water (4:1)

Step-by-Step Procedure:

  • Degassing: Sparge the solvent mixture (DME/H2O) with nitrogen for 15 minutes. Oxygen promotes homocoupling and catalyst deactivation.

  • Assembly: In a glovebox or under Ar flow, combine 1,6-dibromoisoquinoline, boronic acid, and Pd(PPh3)4 in the reaction vessel. Add the degassed solvent and base.

  • Reaction: Heat to 60–70 °C .

    • Critical Note: Do not reflux (usually ~85 °C for DME) initially. Lower temperature favors the more reactive C1 site.

    • Checkpoint: Monitor by HPLC or LC-MS after 1 hour. Look for the mono-coupled mass (M+Ar-Br). If bis-coupled product appears (>5%), lower temp to 50 °C.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry organic layer.

  • Purification: Column chromatography is essential to separate trace bis-coupled byproducts.

Expected Outcome: 70–80% yield of 1-aryl-6-bromoisoquinoline.

Protocol C: Sequential C6 Functionalization

Objective: Derivatization of the remaining bromide after Protocol A or B. Context: The C6-Br is now a standard aryl bromide. Standard conditions apply.

Materials:

  • Product from Protocol A/B (1.0 equiv)

  • Boronic Acid (1.5 equiv) — Excess is now permitted.

  • Catalyst: Pd(dppf)Cl2 or XPhos Pd G2 (better for deactivated systems).

  • Base: K3PO4 (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1)

Procedure:

  • Combine all reagents in a sealed tube.

  • Heat to 100 °C (or microwave at 120 °C for 30 min).

  • Standard aqueous workup and purification.

Data Summary & Troubleshooting

ParameterC1 FunctionalizationC6 Functionalization
Electronic State Electron Deficient (

)
Neutral / Electron Rich
Preferred Reaction

or Fast Pd-OA
Pd Cross-Coupling
Temp Range Mild (RT to 80 °C)High (90 °C to 120 °C)
Key Risk Bis-coupling (if Pd used)Sluggish reaction
Troubleshooting If selectivity drops, lower temp & reduce equivalents.If no reaction, switch to Buchwald precatalysts (e.g., XPhos).

Sequential Workflow Diagram

Workflow cluster_0 Step 1: C1 Selection cluster_1 Step 2: C6 Derivatization Start 1,6-Dibromoisoquinoline Step1 Protocol A (SNAr) or Protocol B (Suzuki) Start->Step1 High Selectivity Intermediate Intermediate: 1-Func-6-Bromoisoquinoline Step1->Intermediate Isolation Step2 Protocol C (High Temp Suzuki/Buchwald) Intermediate->Step2 Standard Ar-Br Chem Final Final Product: 1,6-Difunctionalized Isoquinoline Step2->Final

Figure 2: Sequential workflow ensuring high purity and regiocontrol.

References

  • Regioselective Functionalization of Quinolines and Isoquinolines. Source: Corio, A., et al. "Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review."[1] Molecules, 2021.[1][2] URL:[Link]

  • Suzuki-Miyaura Coupling Trends in Heterocycles. Source: Schnürch, M., et al. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides." Chemical Science, 2016. (Discusses the C1 > C6 reactivity trend in isoquinolines). URL:[Link]

  • Nucleophilic Aromatic Substitution Mechanisms. Source: "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Master Organic Chemistry. URL:[Link]

  • General Reactivity of Haloisoquinolines. Source: Joule, J.A., Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley, 2010. (Foundational text confirming -halo reactivity in azines).

Sources

Method

Application Note: Precision Synthesis of 1,6-Disubstituted Isoquinoline Derivatives

Executive Summary & Strategic Rationale The 1,6-disubstituted isoquinoline scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in Rho-associated protein kinase (ROCK) inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The 1,6-disubstituted isoquinoline scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in Rho-associated protein kinase (ROCK) inhibitors, antitumor agents, and CRTh2 antagonists.[1]

For drug discovery campaigns requiring rapid Structure-Activity Relationship (SAR) exploration, de novo cyclization methods (e.g., Pomeranz-Fritsch or Bischler-Napieralski) are often inefficient due to harsh conditions and poor regiocontrol.[1]

The Superior Strategy: This guide details a sequential functionalization protocol starting from commercially available 1,6-dichloroisoquinoline .[1] This approach leverages the inherent electronic disparity between the C1 and C6 positions, enabling high-fidelity regioselective couplings without the need for protecting groups.[1]

Core Mechanistic Insight

The isoquinoline ring system possesses a distinct reactivity gradient:

  • C1 Position (Imidoyl Chloride-like): Highly electron-deficient due to the adjacent nitrogen atom (

    
    -position). It is susceptible to both Nucleophilic Aromatic Substitution (
    
    
    
    ) and rapid oxidative addition by low-valent metal catalysts (
    
    
    ).
  • C6 Position (Aryl Chloride): Behaves like a standard substituted chlorobenzene.[1] It requires activated catalytic systems and generally reacts only after the C1 position has been functionalized or deactivated.[1]

Strategic Workflow Visualization

The following diagram illustrates the decision matrix for synthesizing 1,6-disubstituted derivatives, highlighting the "C1-First" logic.

G cluster_0 Regioselectivity Driver Start Starting Material 1,6-Dichloroisoquinoline Step1 Step 1: C1 Functionalization (Kinetic Control) Start->Step1 High Reactivity (C1) S_NAr or Pd-Coupling (RT - 60°C) Intermed Intermediate 1-Substituted-6-chloroisoquinoline Step1->Intermed Isolation Step2 Step 2: C6 Functionalization (Thermodynamic/Forcing) Intermed->Step2 Lower Reactivity (C6) Pd-Coupling (80-110°C) Final Target Product 1,6-Disubstituted Isoquinoline Step2->Final

Caption: Logical flow for the sequential functionalization of 1,6-dichloroisoquinoline, exploiting the reactivity gap between C1 and C6.

Detailed Experimental Protocols

Protocol A: C1-Selective Functionalization (The "Soft Spot")

Objective: Introduce the first diversity element at C1 while leaving the C6-chloride intact for subsequent steps.

Option A1: Nucleophilic Aromatic Substitution (

)

Best for: Amines, Alkoxides, Thiols.[1]

Reagents:

  • Substrate: 1,6-Dichloroisoquinoline (1.0 eq)[2]

  • Nucleophile: Primary/Secondary Amine (1.2 eq)

  • Base:

    
     or 
    
    
    
    (2.0 eq)
  • Solvent: NMP or DMF (Anhydrous)

Procedure:

  • Charge a reaction vial with 1,6-dichloroisoquinoline (198 mg, 1.0 mmol) and

    
     (276 mg, 2.0 mmol).
    
  • Add NMP (3.0 mL) followed by the amine nucleophile (1.2 mmol).

  • Critical Step: Heat to 60°C . Note: Higher temperatures (>100°C) may induce trace substitution at C6 or bis-substitution.

  • Monitor by LC-MS.[1] Conversion of starting material to the mono-substituted product is usually complete within 2-4 hours.[1]

  • Workup: Dilute with water, extract with EtOAc. The C6-chloride remains untouched.[1][2]

Option A2: Suzuki-Miyaura Coupling at C1

Best for: Carbon-Carbon bond formation (Aryl/Heteroaryl groups).

Reagents:

  • Substrate: 1,6-Dichloroisoquinoline (1.0 eq)[2]

  • Boronic Acid:

    
     (1.1 eq)
    
  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2M aq, 2.0 eq)[1]
    
  • Solvent: DME/Water (3:1) or Toluene/EtOH/Water

Procedure:

  • Degas solvents with nitrogen for 15 minutes.

  • Combine substrate, boronic acid, and base in the reaction vessel.[1]

  • Add catalyst under inert atmosphere.[1]

  • Temperature Control: Heat to 70-80°C .

    • Expert Tip: While C1 is more reactive, standard Suzuki conditions can sometimes push C6 reaction if the catalyst is too active (e.g., XPhos/Pd G2).[1] Use "dumber" ligands like

      
       for better discrimination at this stage.[1]
      
  • Isolate the 1-aryl-6-chloroisoquinoline via column chromatography (Hexane/EtOAc).

Protocol B: C6-Selective Functionalization (The "Hard Spot")

Objective: Functionalize the remaining aryl chloride. This step requires more forcing conditions as the activating effect of the heterocyclic nitrogen is diminished at C6.[1]

Option B1: Buchwald-Hartwig Amination at C6

Best for: Introducing a second amino group.

Reagents:

  • Substrate: 1-Substituted-6-chloroisoquinoline (from Protocol A)

  • Amine:

    
     (1.2 eq)
    
  • Catalyst System:

    
     (2 mol%) + BrettPhos  or RuPhos  (4-6 mol%)
    
    • Rationale: Aryl chlorides at C6 are unactivated.[1] Dialkylbiaryl phosphine ligands (Buchwald ligands) are essential here.[1]

  • Base:

    
     (1.5 eq)
    
  • Solvent: Toluene or 1,4-Dioxane (Anhydrous)

Procedure:

  • Combine substrate, amine, and base in a sealed tube inside a glovebox or under strict

    
     flow.[1]
    
  • Add pre-complexed catalyst/ligand solution.[1]

  • Heat to 100-110°C for 12-18 hours.

  • Filter through Celite and purify via HPLC or flash chromatography.

Option B2: Suzuki-Miyaura Coupling at C6

Best for: Biaryl synthesis.

Reagents:

  • Catalyst:

    
     or 
    
    
    
    /SPhos.[1]
  • Temperature: 90-100°C .[1]

  • Note: Since the C1 position is already capped, you can drive this reaction to completion without regioselectivity concerns.

Comparative Data & Troubleshooting

Reactivity Profile Table[1]
ParameterC1 PositionC6 Position
Electronic Nature Electron-deficient (

-deficient)
Neutral/Unactivated
Leaving Group Ability High (Imidoyl-like)Moderate (Aryl-like)
Preferred Reaction

, Pd-Coupling (RT-60°C)
Pd-Coupling (>80°C)
Catalyst Requirement Standard (

, dppf)
High-Activity (XPhos, RuPhos)
Common Pitfall Hydrolysis to isocarbostyril (if wet)Incomplete conversion
Troubleshooting Guide
  • Problem: Bis-coupling observed during Step 1.

    • Solution: Lower the temperature by 10°C and reduce catalyst loading to 1 mol%. Switch to a less electron-rich ligand (e.g., from

      
       to 
      
      
      
      ).[1]
  • Problem: Hydrolysis of C1-Cl to C1-OH (Isoquinolinone).

    • Solution: Ensure anhydrous conditions for

      
      . If using aqueous Suzuki conditions, minimize reaction time or switch to anhydrous Suzuki (CsF in Dioxane).[1]
      
  • Problem: Stalled reaction at C6.

    • Solution: The C6 chloride is deactivated, especially if an electron-donating group was installed at C1.[1] Switch to Pd-PEPPSI-IPr or XPhos Pd G3 catalysts and increase temp to 120°C (microwave).

References

  • Regioselective Coupling of Polyhaloheterocycles

    • Title: Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline.[1][3]

    • Source: National Institutes of Health (PMC).[1]

    • URL:[Link]

    • Relevance: Establishes the foundational principle of -nitrogen activ
  • Sequential Functionalization Strategies

    • Title: Synthesis of functionalized isoquinolines via sequential cyclization/cross-coupling reactions.[1][4]

    • Source: Journal of Combinatorial Chemistry (PubMed).[1]

    • URL:[Link]

    • Relevance: Validates the sequential workflow for isoquinoline diversific
  • Kinase Inhibitor Applications

    • Title: Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors.
    • Source: Bioorganic & Medicinal Chemistry Letters (PubMed).[1]

    • URL:[Link]

    • Relevance: Demonstrates the medicinal value of the 1-amino-6-aryl isoquinoline motif.[1]

  • Commercial Availability & Properties

    • Title: 1,6-Dichloroisoquinoline Product Data.[1][2][5][6][7][]

    • Source: Chem-Impex.[1]

    • Relevance: Verification of starting material accessibility.[1][9]

Sources

Application

Application Note: Regioselective Palladium-Catalyzed Functionalization of 1,6-Dibromoisoquinoline

Executive Summary 1,6-Dibromoisoquinoline is a privileged "bifunctional linchpin" scaffold, critical in the synthesis of Rho-associated protein kinase (ROCK) inhibitors (e.g., Fasudil analogs) and diverse isoquinoline al...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,6-Dibromoisoquinoline is a privileged "bifunctional linchpin" scaffold, critical in the synthesis of Rho-associated protein kinase (ROCK) inhibitors (e.g., Fasudil analogs) and diverse isoquinoline alkaloids. Its utility lies in the distinct electronic differentiation between the C1 and C6 positions. This guide provides a validated roadmap for exploiting this reactivity difference to achieve high-fidelity regioselective cross-couplings. By adhering to the protocols below, researchers can sequentially functionalize the C1 position (highly electrophilic) followed by the C6 position (standard aryl halide reactivity), avoiding the common pitfall of statistical product mixtures.

Mechanistic Insight: The "Electronic Bias" Principle

To control the reaction, one must understand the substrate's electronic landscape. The nitrogen atom in the isoquinoline ring exerts a strong electron-withdrawing effect, significantly depleting electron density at the adjacent C1 position .

  • C1-Br (The "Hot" Zone): Highly electron-deficient. Reacts rapidly via oxidative addition with Pd(0) or via SNAr mechanisms.

  • C6-Br (The "Cold" Zone): Behaves like a standard bromobenzene. Reacts slower and requires higher energy or more active catalytic species compared to C1.

Implication: Under kinetic control (low temperature, stoichiometric control), Pd-catalysis will exclusively target C1.

Visualization: Regioselectivity Decision Tree

Regioselectivity Start 1,6-Dibromoisoquinoline Decision Target Position? Start->Decision Path_C1 C1 Functionalization (Kinetic Control) Decision->Path_C1 Standard Pd Conditions (RT to 60°C) Path_C6 C6 Functionalization (Requires C1 Blocking) Decision->Path_C6 Non-Standard (Specific steric ligands) C1_Result 1-Substituted-6-bromoisoquinoline (Major Product) Path_C1->C1_Result C6_Result 6-Substituted-1-bromoisoquinoline (Difficult/Rare) Path_C6->C6_Result Bis_Coupling Bis-Coupled Product (Over-reaction) C1_Result->Bis_Coupling Excess Reagent/High T

Figure 1: Decision tree illustrating the kinetic preference for C1 functionalization. Standard conditions favor the blue path.

Application Protocols

Protocol A: Site-Selective Suzuki-Miyaura Coupling at C1

Objective: Install an aryl or heteroaryl group at C1 while leaving the C6-bromide intact for future manipulation.

Reagents:

  • Substrate: 1,6-Dibromoisoquinoline (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.05 equiv) — Strict stoichiometry is vital.

  • Catalyst: Pd(dppf)Cl2[1]·CH2Cl2 (3-5 mol%)

  • Base: 2M Na2CO3 (aqueous)[1]

  • Solvent: 1,2-Dimethoxyethane (DME) or 1,4-Dioxane.

Step-by-Step Methodology:

  • Setup: In a glovebox or under active Argon flow, charge a microwave vial or Schlenk flask with 1,6-dibromoisoquinoline (1.0 equiv), aryl boronic acid (1.05 equiv), and Pd(dppf)Cl2 (0.03 equiv).

  • Solvation: Add degassed DME (concentration 0.2 M).

  • Activation: Add degassed 2M Na2CO3 (2.0 equiv).

  • Reaction: Seal the vessel. Heat to 60°C (oil bath).

    • Critical Checkpoint: Monitor by TLC/LCMS at 1 hour. Do NOT overheat. C1 coupling often completes within 1-4 hours at mild temperatures. Higher temperatures (>90°C) promote C6 activation.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na2SO4.

  • Purification: Flash chromatography. Note: Isoquinolines are basic. Pre-treat silica with 1% Et3N or use MeOH/DCM gradients to prevent streaking.

Validation Data:

Parameter Optimal Range Effect of Deviation
Temperature 50°C – 65°C >80°C leads to 5-15% bis-coupling (C1+C6).
Boronate Equiv 1.0 – 1.1 >1.2 increases bis-coupling risk significantly.

Protocol B: C1-Selective Buchwald-Hartwig Amination

Objective: Synthesize amino-isoquinolines (common in kinase inhibitors) via C-N bond formation at C1.

Reagents:

  • Substrate: 1,6-Dibromoisoquinoline (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.1 equiv)

  • Catalyst System: Pd2(dba)3 (2.5 mol%) + Xantphos (5 mol%) OR BINAP.

  • Base: Cs2CO3 (2.0 equiv) or NaOtBu (1.5 equiv).

  • Solvent: Toluene or 1,4-Dioxane (anhydrous).

Step-by-Step Methodology:

  • Inert Handling: Flame-dry glassware. Cool under Argon.

  • Charging: Add Pd2(dba)3, Ligand (Xantphos), Base, and Substrate.

  • Solvation: Add solvent (0.15 M) and the amine.

  • Reaction: Heat to 80-90°C .

    • Why this temp? C-N formation often requires higher energy than Suzuki coupling, but the electronic differentiation still protects C6.

  • Monitoring: Watch for the disappearance of the starting material. If the reaction stalls, add a second portion of catalyst (1 mol%) rather than increasing temperature.

Protocol C: Sequential Functionalization (The "Fill-and-Finish" Workflow)

Objective: After installing a group at C1, utilize the remaining C6-bromide.

Concept: Once C1 is substituted (e.g., with an aryl group), the isoquinoline core becomes more electron-rich, deactivating the C6-Br slightly. Therefore, C6 coupling requires forcing conditions .

Workflow Diagram:

Sequential Step1 Step 1: C1 Coupling (Mild Conditions) Inter Intermediate: 1-Aryl-6-bromoisoquinoline Step1->Inter Pd(dppf)Cl2, 60°C Step2 Step 2: C6 Coupling (Forcing Conditions) Inter->Step2 Pd(OAc)2/SPhos or XPhos, 100°C+ Final Final Product: 1,6-Disubstituted Isoquinoline Step2->Final

Figure 2: Sequential workflow. Note the ligand switch in Step 2 to highly active species (e.g., SPhos, XPhos) to activate the deactivated C6 position.

Step 2 Conditions (C6 Coupling):

  • Catalyst: Pd(OAc)2 + SPhos (or XPhos) OR Pd-118.

  • Temperature: 100°C – 120°C (Microwave preferred).

  • Solvent: Toluene/Water or Dioxane/Water.

  • Explanation: The bulky, electron-rich phosphines (Buchwald ligands) are necessary to facilitate oxidative addition into the now-deactivated C6-Br bond.

Troubleshooting & Self-Validation System

Use this checklist to validate your experiment before commitment:

  • The "Stoichiometry Trap": Did you calculate equivalents based on purity?

    • Validation: Use exactly 1.05 equiv of boronic acid. If you use 1.5 equiv, you will get 10-20% double addition.

  • The "Solvent Effect": Are you using DMF?

    • Warning: DMF can promote faster reaction rates but may lead to higher bis-coupling due to thermal hotspots. DME or Toluene are more controlled.

  • De-halogenation: Do you see a mass of [M-Br+H]?

    • Cause: Hydride source present (often from excessive heating in alcohols) or Pd-hydride formation.

    • Fix: Switch to anhydrous non-protic solvents (Dioxane) and ensure inert atmosphere.

References

  • Suzuki Coupling Mechanism & General Protocols: Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Buchwald-Hartwig Amination Overview: Surry, D. S., & Buchwald, S. L. (2008).[3] Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361.

  • Isoquinoline Scaffolds in ROCK Inhibitors (Relevance of 1,6-isomer): Takami, A., et al. (2004). Design and synthesis of Rho kinase inhibitors (I). Bioorganic & Medicinal Chemistry, 12(9), 2115-2137.[4]

  • Regioselectivity in Heterocycles (Electronic Bias): Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (General reference for C1 vs C6 reactivity in isoquinolines).

  • Sequential Functionalization Strategies: Larsen, R. D., et al. (2006). Practical Applications of Palladium-Catalyzed couplings in Drug Discovery. Topics in Organometallic Chemistry.

Sources

Method

Application Note: 1,6-Dibromoisoquinoline in Kinase Inhibitor Synthesis

The following technical guide details the strategic application of 1,6-Dibromoisoquinoline in the synthesis of kinase inhibitors. This document is structured for medicinal chemists and process scientists, focusing on reg...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the strategic application of 1,6-Dibromoisoquinoline in the synthesis of kinase inhibitors. This document is structured for medicinal chemists and process scientists, focusing on regioselective control and high-value synthetic workflows.

Executive Summary

Isoquinoline scaffolds are privileged structures in kinase inhibitor design, frequently serving as ATP-competitive "hinge binders." 1,6-Dibromoisoquinoline represents a critical, high-value building block because it offers two electronically distinct handles for orthogonal functionalization:

  • C1-Position: Highly electrophilic, imine-like character. Prone to nucleophilic aromatic substitution (

    
    ) and rapid oxidative addition. Ideal for installing the "hinge-binding" motif (typically an amine or heterocycle).
    
  • C6-Position: Classical aryl bromide character. Requires transition-metal catalysis for functionalization. Ideal for installing hydrophobic "tails" to probe the kinase back-pocket (e.g., the P-loop or DFG-out regions).

This guide outlines the "C1-First / C6-Second" synthetic strategy, which leverages the natural reactivity gradient of the molecule to generate focused libraries of ROCK (Rho-associated kinase), PKA, and CDK inhibitors without the need for extensive protecting group manipulations.

Chemical Logic & Reactivity Profile

The utility of 1,6-dibromoisoquinoline relies on the electronic differentiation between the pyridine-ring halogen (C1) and the benzene-ring halogen (C6).

Regioselectivity Map
  • C1 (Kinetic Sweet Spot): The nitrogen atom withdraws electron density from C1, making the C1-Br bond highly susceptible to nucleophilic attack. In

    
     reactions, C1 reacts exclusively over C6. In Pd-catalyzed reactions, C1 is also more prone to oxidative addition due to the electron-deficient nature of the heterocycle, though 
    
    
    
    is the dominant non-catalytic pathway.
  • C6 (Thermodynamic Stability): The C6-Br bond behaves like a standard phenyl bromide. It is inert to mild nucleophiles but participates readily in Suzuki, Stille, or Buchwald-Hartwig couplings once the C1 position has been derivatized (or if mild conditions are used that favor C1 activation).

Visualization: Reactivity Gradient

ReactivityMap IsoQ 1,6-Dibromoisoquinoline C1_Path C1 Functionalization (Hinge Binder) IsoQ->C1_Path High Electrophilicity (Imine-like) C6_Path C6 Functionalization (Hydrophobic Tail) IsoQ->C6_Path Standard Aryl Halide SNAr S_NAr (Nucleophilic Attack) Fastest Reaction C1_Path->SNAr Suzuki Pd-Catalyzed Coupling Requires Activation C6_Path->Suzuki

Caption: Reactivity dichotomy of 1,6-dibromoisoquinoline. The C1 position is electronically primed for nucleophilic attack, allowing selective derivatization before C6.

Synthetic Protocols

The following protocols describe the synthesis of a 6-aryl-isoquinolin-1-amine scaffold, a core structure for ROCK inhibitors (e.g., Fasudil analogs).

Protocol A: Regioselective C1-Amination ( )

Objective: Selectively displace the C1-bromide with an amine while leaving the C6-bromide intact.

Materials:

  • 1,6-Dibromoisoquinoline (1.0 equiv)

  • Amine source (e.g., 2,4-dimethoxybenzylamine for protected NH2, or aqueous ammonia)

  • Solvent: NMP (N-methyl-2-pyrrolidone) or IPA (Isopropanol)

  • Base: DIPEA (Diisopropylethylamine) or

    
    
    

Step-by-Step Procedure:

  • Preparation: Charge a reaction vial with 1,6-dibromoisoquinoline (100 mg, 0.35 mmol) and NMP (2.0 mL).

  • Addition: Add the amine nucleophile (1.2 equiv). Note: If using a volatile amine, use a sealed tube.

  • Reaction: Heat the mixture to 120°C for 4–6 hours.

    • Mechanism Check: The reaction proceeds via an addition-elimination mechanism (Meisenheimer complex). The electron-deficient pyridine ring stabilizes the negative charge intermediate.

  • Monitoring: Monitor by LC-MS. The starting material (M+H ~287/289) should convert to the mono-substituted product (M+H ~238/240 for free amine).

    • QC Point: Ensure no double-substitution occurs. C6-substitution is electronically unfavorable under these conditions.

  • Workup: Dilute with water/brine and extract with Ethyl Acetate. Wash organic layer extensively with water to remove NMP. Dry over

    
     and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Yield Expectation: 75–85% Key Insight: Using a benzyl-protected amine (like PMB-amine) improves solubility and yield compared to ammonia gas, and the protecting group can be removed later with TFA.

Protocol B: C6-Diversification (Suzuki-Miyaura Coupling)

Objective: Install the hydrophobic tail at C6 using the 6-bromo-1-aminoisoquinoline intermediate.

Materials:

  • 6-Bromo-1-aminoisoquinoline (from Protocol A)

  • Aryl Boronic Acid (1.5 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
  • Base:

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

  • Degassing: Combine the bromide, boronic acid, and base in the solvent mixture. Sparge with Argon/Nitrogen for 10 minutes. Oxygen removal is critical to prevent homocoupling.

  • Catalyst Addition: Add the Palladium catalyst quickly under an inert atmosphere.

  • Reaction: Heat to 90°C for 2–12 hours.

    • Optimization: Microwave irradiation at 110°C for 20 mins often drives this reaction to completion cleanly.

  • Workup: Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with water.[1]

  • Purification: Flash chromatography (DCM/MeOH gradient).

Data Summary Table: Reaction Conditions

Reaction TypeTarget PositionReagentsTemperatureTypical YieldSelectivity

C1 Amine, DIPEA, NMP100–120°C80%>20:1 (C1:C6)
Suzuki C6

, Pd(0), Base
90°C60–90%N/A (C1 already sub'd)
Buchwald C6 Amine, Pd(OAc)2, BINAP100°C50–70%Requires strong base

Case Study: Synthesis of ROCK Inhibitor Analogs

Rho-kinase (ROCK) inhibitors like Fasudil and Ripasudil utilize the isoquinoline core. The 1,6-dibromo scaffold allows for the synthesis of "Next-Gen" inhibitors with improved selectivity over PKA.

Workflow Diagram:

SynthesisWorkflow Start 1,6-Dibromoisoquinoline Step1 Step 1: C1-Amination (S_NAr with PMB-NH2) Start->Step1 Regioselective Inter Intermediate: N-(4-methoxybenzyl)-6-bromoisoquinolin-1-amine Step1->Inter Step2 Step 2: C6-Suzuki Coupling (Ar-B(OH)2, Pd Cat) Inter->Step2 Library Diversification Step3 Step 3: Deprotection (TFA, 60°C) Step2->Step3 Final Final Kinase Inhibitor (6-Aryl-isoquinolin-1-amine) Step3->Final

Caption: Optimized synthetic route for 6-substituted isoquinolin-1-amine ROCK inhibitors.

Mechanistic Insight: In the development of ROCK inhibitors, the C1-amine forms a critical hydrogen bond with the hinge region of the kinase (specifically Glu-106 and Met-108 in ROCK1). The substituent at C6 extends into the hydrophobic pocket. Using 1,6-dibromoisoquinoline allows the "hinge" (C1) to be fixed early, while the "tail" (C6) is varied late-stage to optimize potency and PK properties [1].

Troubleshooting & Optimization

  • Issue: Low Regioselectivity at Step 1.

    • Cause: Reaction temperature too high or use of an overly strong nucleophile (e.g., alkoxide) which might attack C6 or cause benzyne formation.

    • Fix: Lower temperature to 80°C and prolong reaction time. Switch solvent to IPA to utilize hydrogen bonding stabilization.

  • Issue: Protodebromination at C6 during Suzuki.

    • Cause: "Hydride" source in the reaction (often from excess alcohol or overheating).

    • Fix: Use anhydrous dioxane/DMF if possible, or strictly control water ratio. Switch to a milder base like

      
      .
      
  • Issue: Poor Solubility of Intermediate.

    • Fix: The 6-bromo-1-aminoisoquinoline can be very crystalline and insoluble. Protecting the amine (e.g., with Boc or PMB) drastically improves solubility for the subsequent Suzuki coupling.

References

  • Ray, P. C., et al. (2011). "Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors." Bioorganic & Medicinal Chemistry Letters, 21(1), 108-112.

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

  • World Intellectual Property Organization. (2010).[1] Patent WO2010026121: Isoquinoline Derivatives as Kinase Inhibitors.

  • BenchChem. (2025). "Synthesis of 6-Iodoisoquinolin-3-amine: Technical Guide." (General reactivity reference).

Disclaimer: This guide is for research purposes only. All synthesis should be performed in a controlled laboratory environment with appropriate PPE, as brominated isoquinolines can be skin and eye irritants.

Sources

Application

using 1,6-Dibromoisoquinoline to synthesize OLED materials

Application Note: Precision Synthesis of Red-Emissive OLED Dopants using 1,6-Dibromoisoquinoline Executive Summary The development of stable, high-efficiency red phosphorescent emitters is a critical bottleneck in the co...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Red-Emissive OLED Dopants using 1,6-Dibromoisoquinoline

Executive Summary

The development of stable, high-efficiency red phosphorescent emitters is a critical bottleneck in the commercialization of solution-processed and vacuum-deposited OLEDs. Iridium(III) complexes based on 1-phenylisoquinoline (piq) ligands are the industry standard for deep-red emission due to their extended


-conjugation and high triplet energy levels.

1,6-Dibromoisoquinoline serves as a pivotal scaffold for next-generation piq derivatives. Its unique substitution pattern allows for a dual-functionalization strategy:

  • C1-Position: Critical for establishing the metal-ligand (N^C) chelation core.

  • C6-Position: Ideal for introducing steric bulk (to prevent triplet-triplet annihilation) or hole-transport moieties without disrupting the primary chromophore.

This guide details the regioselective synthesis required to utilize this scaffold effectively, mitigating the common risk of uncontrolled polymerization or isomeric mixtures.

Material Profile & Reactivity Landscape

PropertyData
Compound 1,6-Dibromoisoquinoline
CAS Number 81045-39-8 (Representative)
Molecular Weight 286.95 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in CHCl

, THF, Toluene; Insoluble in Water
Primary Hazard Irritant (Skin/Eye); Handle under inert atmosphere recommended
The Regioselectivity Imperative

Success with 1,6-dibromoisoquinoline relies on understanding the electronic disparity between the two halogenated sites.

  • C1-Br (Alpha to Nitrogen): Highly electron-deficient due to the adjacent electronegative nitrogen atom (

    
     effect) and the imine-like character of the C=N bond. It is significantly more reactive towards oxidative addition with Pd(0) and nucleophilic aromatic substitution.
    
  • C6-Br (Benzenoid Ring): Behaves like a standard aryl bromide. Reactivity is lower compared to C1.

Strategic Implication: You can selectively couple at C1 at lower temperatures with controlled stoichiometry, leaving the C6-Br intact for subsequent functionalization.

Strategic Synthesis Workflow

The following workflow describes the synthesis of a "6-functionalized-1-phenylisoquinoline" ligand, followed by iridium complexation.

SynthesisWorkflow SM 1,6-Dibromoisoquinoline (Starting Material) Step1 Step 1: C1-Selective Suzuki Coupling (Pd(PPh3)4, Na2CO3, 60°C) SM->Step1 Phenylboronic acid (1.05 eq) Inter Intermediate: 6-Bromo-1-phenylisoquinoline Step1->Inter Step2 Step 2: C6-Functionalization (Suzuki/Buchwald) (Pd(dppf)Cl2, 100°C) Inter->Step2 R-Boronic acid (1.2 eq) Ligand Final Ligand: 6-R-1-phenylisoquinoline Step2->Ligand Step3 Step 3: Iridium Complexation (IrCl3, 2-Ethoxyethanol) Ligand->Step3 OLED OLED Material: Ir(6-R-piq)2(acac) Step3->OLED

Figure 1: Step-wise synthetic route for converting 1,6-dibromoisoquinoline into a functionalized OLED emitter.

Detailed Experimental Protocols

Protocol A: Regioselective C1-Phenylation (Suzuki Coupling)

Objective: Synthesize 6-bromo-1-phenylisoquinoline while preserving the C6-bromide.

Reagents:

  • 1,6-Dibromoisoquinoline (1.0 eq, 10 mmol, 2.87 g)

  • Phenylboronic acid (1.05 eq, 10.5 mmol, 1.28 g)

  • Pd(PPh

    
    )
    
    
    
    (Tetrakis(triphenylphosphine)palladium(0)) (0.03 eq, 0.3 mmol, 346 mg)
  • Na

    
    CO
    
    
    
    (2.0 M aqueous solution, 15 mL)
  • Solvent: Toluene (40 mL) / Ethanol (10 mL)

Procedure:

  • Setup: Charge a 250 mL 3-neck round-bottom flask with 1,6-dibromoisoquinoline, phenylboronic acid, and Pd(PPh

    
    )
    
    
    
    .
  • Inert Atmosphere: Evacuate and backfill with Nitrogen (N

    
    ) three times.
    
  • Solvent Addition: Add degassed Toluene and Ethanol via syringe. Add the aqueous Na

    
    CO
    
    
    
    solution.
  • Reaction: Heat the mixture to 60°C (oil bath temperature).

    • Critical Note: Do not reflux (approx. 90-100°C) immediately. Higher temperatures promote bis-coupling. Monitor C1-consumption via TLC (Hexane:EtOAc 5:1).

  • Termination: Once the starting material is consumed (typically 4-6 hours), cool to room temperature.

  • Workup: Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL). Dry organic layer over MgSO

    
    .
    
  • Purification: Flash column chromatography on silica gel.

    • Eluent: Gradient Hexane

      
       Hexane:EtOAc (10:1).
      
    • Yield Target: 75-85% of mono-coupled product.

Protocol B: Cyclometalation (Synthesis of the Iridium Dimer)

Objective: Form the chloro-bridged iridium dimer, the precursor to the final dopant.

Reagents:

  • 6-R-1-phenylisoquinoline Ligand (from Step 2) (2.2 eq)

  • IrCl

    
     nH
    
    
    
    O (1.0 eq)
  • Solvent: 2-Ethoxyethanol / Water (3:1 ratio)

Procedure:

  • Mixing: Dissolve IrCl

    
     and the Ligand in the solvent mixture in a round-bottom flask.
    
  • Reflux: Heat to reflux (110°C) under N

    
     for 24 hours. The solution will darken, and a precipitate (the dimer) will form.
    
  • Isolation: Cool to room temperature. Add water to precipitate the dimer fully.

  • Filtration: Filter the solid and wash sequentially with water, methanol, and diethyl ether (to remove unreacted ligand).

  • Drying: Dry the resulting

    
    -chloro-bridged dimer, 
    
    
    
    , in a vacuum oven at 60°C.

Characterization & Validation

To ensure the integrity of the regioselective step (Protocol A), analyze the


H NMR  carefully.
Signal RegionDiagnostic FeatureInterpretation
8.5 - 9.0 ppm Doublet (d)H8 proton (peri-position). If C1 is substituted, this signal often shifts downfield due to the deshielding effect of the new aromatic ring.
8.0 - 8.2 ppm Singlet (s)H5 proton . If C6-Br is still present, this singlet remains distinct with characteristic coupling to H7. If C6 is coupled, this splitting pattern changes.
MS (MALDI/ESI) Isotope PatternLook for the Br isotope pattern (1:1 ratio of M and M+2). The loss of this pattern indicates double coupling (failure).
Visualizing the Reactivity Map

ReactivityMap Isoquinoline 1,6-Dibromoisoquinoline Core Structure C1 Position C1 (Alpha to N) Isoquinoline->C1 C6 Position C6 (Benzenoid) Isoquinoline->C6 Prop1 High Electrophilicity Fast Oxidative Addition Susceptible to Nucleophiles C1->Prop1 Prop6 Moderate Electrophilicity Standard Aryl Halide Kinetics Sterically Accessible C6->Prop6

Figure 2: Differential reactivity profile of the 1,6-dibromoisoquinoline scaffold.

Troubleshooting & Optimization

  • Issue: Bis-coupling (Double Phenylation)

    • Cause: Temperature too high or excess boronic acid.

    • Fix: Reduce temperature to 50°C. Add boronic acid dropwise over 1 hour. Ensure strictly 1.0-1.05 equivalents of boronic acid.

  • Issue: Hydrolysis of C1-Br

    • Cause: Base concentration too high or reaction time too long.

    • Fix: Use weak bases (K

      
      PO
      
      
      
      or NaHCO
      
      
      ) instead of Na
      
      
      CO
      
      
      . Minimize water content in the solvent system (use anhydrous Dioxane/Toluene).
  • Issue: Low Yield in Iridium Complexation

    • Cause: Steric hindrance at C6 affecting the bite angle.

    • Fix: If the C6 substituent is very bulky (e.g., tert-butyl or carbazole), increase the reaction temperature of the Nonoyama step by using glycerol/ethoxyethanol mixtures (up to 130°C).

References

  • Regioselectivity in Isoquinoline Derivatives

    • Title: "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes"
    • Source:Chemical Science, 2016, 7, 5758-5786.
    • URL:[Link]

  • Iridium Complex Synthesis (Standard Protocol)

    • Title: "Highly Phosphorescent Bis-Cyclometalated Iridium Complexes: Synthesis, Photophysical Characterization, and Use in Organic Light Emitting Diodes"
    • Source:Journal of the American Chemical Society, 2001, 123, 4304-4312.
    • URL:[Link]

  • General Suzuki Coupling Mechanism

    • Title: "Suzuki-Miyaura Cross-Coupling: The reaction of organoboron compounds with organic halides"
    • Source:Organic Chemistry Portal
    • URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Suzuki Coupling of 1,6-Dibromoisoquinoline

Case ID: ISOQ-16-CPL | Status: Active Assigned Specialist: Senior Application Scientist Introduction: The "1,6-Dibromo" Paradox Welcome to the Technical Support Center. If you are working with 1,6-dibromoisoquinoline , y...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: ISOQ-16-CPL | Status: Active
Assigned Specialist: Senior Application Scientist

Introduction: The "1,6-Dibromo" Paradox

Welcome to the Technical Support Center. If you are working with 1,6-dibromoisoquinoline , you are likely encountering a specific set of competing reactivity profiles. This substrate is not a standard aryl bromide; it is a bifurcated electrophile .

The core challenge lies in the electronic disparity between the C1 and C6 positions.

  • Position C1 (Imidoyl-like): Highly electron-deficient due to the adjacent nitrogen (

    
    ). It reacts rapidly via oxidative addition but is also prone to nucleophilic attack (hydrolysis).
    
  • Position C6 (Benzenoid): Behaves like a standard aryl bromide. Significantly less reactive than C1.

This guide provides the protocols and troubleshooting logic to control this reactivity, ensuring you get the desired regioisomer without catalyst deactivation.

Module 1: Regioselectivity & Reaction Pathways

The Core Rule: C1 Reacts First

In almost all standard Pd-catalyzed cross-coupling scenarios, the C1-Br bond will undergo oxidative addition significantly faster than the C6-Br bond. This is driven by the low electron density at C1, facilitating the insertion of Pd(0).

  • Targeting C1-Coupling: This is kinetically favored. Use mild conditions to preserve the C6-Br for later functionalization.

  • Targeting C6-Coupling (Selective): Extremely difficult with 1,6-dibromoisoquinoline. If you require only C6 functionalization while retaining C1-Br, we recommend switching starting materials to 6-bromoisoquinoline and functionalizing C1 later (e.g., via N-oxide rearrangement).

Visualizing the Pathway

The following diagram illustrates the kinetic bifurcation and potential pitfalls.

ReactionPathway Start 1,6-Dibromoisoquinoline Pd_Complex Pd(0) Oxidative Addition Start->Pd_Complex Side_Hydrolysis 1-Isoquinolone (Hydrolysis Impurity) Start->Side_Hydrolysis Strong Base (OH-) Water Present Path_C1 C1-Insertion (Fast) Kinetically Favored Pd_Complex->Path_C1 Low Temp / Low Loading Path_C6 C6-Insertion (Slow) Pd_Complex->Path_C6 High Temp (Minor) Product_C1 1-Aryl-6-bromoisoquinoline (Major Product) Path_C1->Product_C1 Product_Bis 1,6-Diarylisoquinoline (Over-reaction) Product_C1->Product_Bis Excess Boronic Acid High Temp

Figure 1: Kinetic bifurcation of 1,6-dibromoisoquinoline. Note the dominance of C1 coupling and the risk of hydrolysis.

Module 2: Troubleshooting Common Failures

Issue A: "I see a large 'hydroxy' impurity (M-Br+16 mass)."

Diagnosis: Hydrolysis of the C1-Br bond. The C1 position is susceptible to


 mechanisms. If you use hydroxide bases (NaOH, KOH) or wet solvents, the hydroxide ion attacks C1, displacing the bromide to form 6-bromo-2H-isoquinolin-1-one .

Corrective Protocol:

  • Switch Bases: Move from Hydroxides/Alkoxides to Carbonates (K₂CO₃, Cs₂CO₃) or Phosphates (K₃PO₄) .

  • Solvent Control: Use anhydrous 1,4-dioxane or toluene. Avoid unbuffered water/alcohol mixtures.

Issue B: "The reaction stalls at 50% conversion."

Diagnosis: Catalyst Poisoning via N-Coordination. The isoquinoline nitrogen lone pair is a competent ligand. It can bind to the Palladium center (


), displacing your phosphine ligand and shutting down the catalytic cycle.

Corrective Protocol:

  • Ligand Selection: Use bulky, electron-rich phosphines like XPhos or SPhos . The steric bulk prevents the isoquinoline nitrogen from approaching the Pd center while facilitating the oxidative addition.

  • Loading: Increase catalyst loading to 2–5 mol% if using standard

    
    .
    

Module 3: Optimized Experimental Protocols

Protocol 1: Site-Selective C1-Arylation

Objective: Install an aryl group at C1 while leaving C6-Br intact.

ParameterRecommendationRationale
Catalyst

(3-5 mol%)
Standard reactivity is sufficient for the activated C1 position.
Ligand None (or

)
Additional bulky ligands are not strictly necessary for C1 activation but help prevent poisoning.
Base

(2.0 equiv, aq.)
Weak enough to minimize hydrolysis; strong enough to activate boronic acid.
Solvent DME / Water (3:1)Dimethoxyethane provides good solubility; water is required for the base solubility.
Temp 60°C - 80°C CRITICAL: Do not exceed 80°C. Higher temps activate C6.
Time 4 - 12 HoursMonitor by LCMS. Stop immediately upon consumption of starting material.

Step-by-Step:

  • Charge flask with 1,6-dibromoisoquinoline (1.0 eq), Aryl-Boronic Acid (1.05 eq), and

    
    .
    
  • Degas the solvent (DME) and add to the flask.

  • Add degassed aqueous

    
    .
    
  • Heat to 60°C.

  • Checkpoint: Check LCMS at 2 hours. You should see the Mono-coupled product. If Bis-coupled product appears (>5%), lower temp to 45°C.

Protocol 2: Sequential C1, C6-Diarylation (One-Pot)

Objective: Install different aryl groups at C1 and C6.

This requires a "Temperature Switch" strategy.

  • Step 1 (C1 Coupling): Run Protocol 1 at 60°C with Boronic Acid A (1.0 eq).

  • Step 2 (C6 Coupling): Once Starting Material is consumed:

    • Add Boronic Acid B (1.5 eq).

    • Add fresh catalyst (e.g., Pd(dppf)Cl₂ or XPhos Pd G2 ). The C6 position is deactivated and requires a more active catalyst.

    • Increase temperature to 100°C - 110°C .

    • Add additional base if pH < 9.

Module 4: Decision Support (FAQ)

Q: Can I use Buchwald Precatalysts (e.g., XPhos Pd G2)?

A: Yes, and they are highly recommended for the C6 coupling step or if you are experiencing catalyst poisoning. XPhos is excellent at preventing N-coordination. However, for the C1 step, XPhos might be too active, leading to "regio-scrambling" (some C6 coupling) if the temperature isn't strictly controlled.

Q: Why is my C1-product hydrolyzing during workup?

A: The C1-aryl-isoquinoline product is more stable than the starting bromide, but can still be acid-sensitive. Avoid strong acidic washes (HCl) during workup, as protonation of the nitrogen makes the C1 position susceptible to hydration. Use neutral buffers or mild basic washes.

Q: I need to couple C6 before C1. Is this possible?

A: Direct Suzuki coupling will not achieve this. You must use a blocking strategy:

  • Convert C1-Br to a group that is inert to Suzuki but convertible later (e.g., C1-SMe via thiolate displacement).

  • Perform Suzuki at C6.[1]

  • Convert C1-SMe back to C1-Br or couple directly via Liebeskind-Srogl coupling.

References

  • Regioselective Suzuki Coupling of Polyhalo-heterocycles

    • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
    • Source: Chemical Science (2016).
    • URL:[Link]

  • Catalyst Poisoning in Nitrogen Heterocycles

    • Title: Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles (Discussion on N-coordin
    • Source: Journal of the American Chemical Society (via NCBI).
    • URL:[Link]

  • General Suzuki-Miyaura Mechanism & Side Reactions

    • Title: Suzuki-Miyaura Cross-Coupling: Practical Guide.
    • Source: Yoneda Labs.
    • URL:[Link]

  • Synthesis of Substituted Isoquinolines (Sequential Coupling)

    • Title: Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones.[2]

    • Source: PNAS (2012).
    • URL:[Link]

Sources

Optimization

Technical Support Center: Sonogashira Coupling of Dibromoarenes

Ticket System: Advanced Troubleshooting & Optimization Introduction: The Dual-Halide Dilemma Status: Open Priority: High Assigned to: Senior Application Scientist Welcome to the technical support center for the Sonogashi...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Advanced Troubleshooting & Optimization

Introduction: The Dual-Halide Dilemma

Status: Open Priority: High Assigned to: Senior Application Scientist

Welcome to the technical support center for the Sonogashira coupling of dibromoarenes. This is not a generic organic chemistry review; it is a troubleshooting hub designed for researchers facing the specific challenge of site-selectivity and chemoselectivity in substrates with two reactive sites.

When coupling terminal alkynes with dibromoarenes, you are fighting a statistical war. The primary failure modes are:

  • Over-reaction: Formation of bis-alkynylated products (or oligomers) when mono-alkynylation is desired.

  • Homocoupling: Consuming your alkyne via Glaser/Hay coupling before it touches the palladium.

  • Dehalogenation: The "vanishing" bromine, replaced by hydrogen.

Module 1: Selectivity Control (Mono- vs. Bis-Alkynylation)

User Query: "I am trying to mono-alkynylate 1,4-dibromobenzene, but I keep getting a mixture of starting material, mono-product, and bis-product (approx. 1:2:1). How do I shift this to >80% mono-product?"

Root Cause Analysis

This is a classic kinetic competition. Once the first alkyne is attached, the electronic nature of the arene changes.

  • Deactivation (Good for Mono): If the added alkyne is electron-withdrawing (rare) or sterically bulky, it slows down the second oxidative addition.

  • Activation (Bad for Mono): Alkynes are generally electron-donating via resonance. The first coupling often makes the ring more electron-rich and reactive toward the second Pd oxidative addition, accelerating the formation of the bis-product.

Troubleshooting Protocol
VariableAdjustment for Mono-SelectivityMechanism
Stoichiometry Use Excess Dibromide (3-5 equiv) Shifts the statistical probability. The Pd catalyst is far more likely to encounter a fresh dibromide than the mono-product.
Catalyst Loading Lower Loading (<2 mol%) Reduces the local concentration of active Pd species, minimizing "processive" catalysis where the metal stays attached to the substrate.
Solvent/Concentration High Dilution Slows intermolecular collisions.
Ligand Choice Bulky Phosphines (e.g., P(t-Bu)3) Steric bulk can hinder the second oxidative addition if the first alkyne adds significant steric crowding.
Decision Logic: The Selectivity Pathway

Selectivity Start Start: Dibromoarene + Alkyne Check Is the Dibromide Symmetric? Start->Check Sym Symmetric (e.g., 1,4-dibromobenzene) Check->Sym Yes Asym Asymmetric (e.g., 1-bromo-4-triflate) Check->Asym No Bis_Risk Risk: Electronic Activation First alkyne activates ring Sym->Bis_Risk Asym_Action ACTION: Exploit Chemoselectivity Couples I > OTf > Br > Cl Asym->Asym_Action Sym_Action ACTION: Use 4.0 equiv Dibromide Recover excess via chromatography Bis_Risk->Sym_Action

Figure 1: Decision matrix for optimizing mono-selectivity in dihaloarenes.

Module 2: The Homocoupling Menace (Glaser/Hay)[1]

User Query: "My alkyne is being consumed rapidly, but the dibromide remains untouched. TLC shows a new non-polar spot."

Diagnosis

You are experiencing Glaser Homocoupling .

  • The Culprit: Oxygen (O₂) + Copper (CuI).

  • The Reaction: 2 R-C≡C-H + [O] → R-C≡C-C≡C-R + H₂O.

  • Why it fails the cross-coupling: The homocoupling is often faster than the Transmetallation step in the Sonogashira cycle.

The "Zero-Tolerance" O₂ Protocol
  • Degassing is Non-Negotiable: Sparging with Argon for 5 minutes is insufficient. You must use Freeze-Pump-Thaw (3 cycles) or vigorous sparging for >20 mins before adding the catalyst.

  • Slow Addition: Add the alkyne dropwise via syringe pump over 1 hour. This keeps the concentration of copper-acetylide low, statistically favoring the reaction with Pd-Ar over another Cu-alkyne.

  • The "Copper-Free" Option: If homocoupling persists, eliminate Copper. Use PdCl₂(CH₃CN)₂ with XPhos or P(t-Bu)₃ and an inorganic base (Cs₂CO₃) in acetonitrile. This forces the reaction through a carbopalladation mechanism, completely bypassing the Glaser cycle [1].

Module 3: Dehalogenation & Cyclization[2]

User Query: "I isolated a product where one bromine was replaced by a hydrogen atom (hydrodehalogenation). Also, my ortho-substituted substrate yielded a complex mixture."

Scenario A: Hydrodehalogenation
  • Mechanism: The Pd(II)-Ar species undergoes

    
    -hydride elimination or intercepts a hydride from the solvent/base before transmetallation.
    
  • Common Sources:

    • Alcohol Solvents: Methanol/Ethanol act as hydride donors.

    • Amine Bases: Triethylamine can oxidize to an enamine, donating a hydride to Pd.

  • Fix: Switch to DMF or Toluene and use an inorganic base like K₂CO₃ or CsF .

Scenario B: Unexpected Cyclization
  • Mechanism: If you have a nucleophile (OH, NH₂, etc.) ortho to the bromine, the pendant alkyne will cyclize immediately after coupling (indole/benzofuran synthesis).

  • Fix: If cyclization is not desired, you must protect the ortho-nucleophile (e.g., acetylate the aniline) before the coupling.

Visualizing the Failure Modes

Failures Pd_Ar LnP-Pd(II)-Ar-Br Path_Correct Transmetallation (Cu-C≡C-R) Pd_Ar->Path_Correct Path_Dehal Hydride Source (R3N / ROH) Pd_Ar->Path_Dehal Reduction Product Desired Product Path_Correct->Product Dehal_Prod Ar-H (Dehalogenation) Path_Dehal->Dehal_Prod Path_Cycl Ortho-Nucleophile Cycl_Prod Indole/Furan Path_Cycl->Cycl_Prod Product->Path_Cycl Intramolecular Attack

Figure 2: Divergent pathways leading to dehalogenation or cyclization.

Module 4: Master Protocol (SOP)

Standard Operating Procedure: Mono-Alkynylation of Dibromoarenes

Reagents
  • Substrate: 1,4-Dibromoarene (3.0 equiv relative to alkyne).

  • Alkyne: Terminal alkyne (1.0 equiv).

  • Catalyst: Pd(PPh₃)₂Cl₂ (2 mol%).

  • Co-Catalyst: CuI (1 mol%) - Keep low to suppress Glaser.

  • Base/Solvent: Et₃N / THF (1:1 mix).

Step-by-Step
  • Vessel Prep: Flame-dry a Schlenk flask or microwave vial. Cool under Argon.

  • Solids: Add Dibromoarene (excess), Pd catalyst, and CuI. Cap the vessel.

  • Evacuation: Evacuate and backfill with Argon (3x).

  • Liquids: Add degassed THF and Et₃N via syringe.

  • Alkyne Addition (Crucial): Dissolve the alkyne in a small volume of degassed THF. Add this solution dropwise over 30–60 minutes at Room Temperature.

    • Why? Keeps alkyne concentration low, favoring reaction with the excess dibromide over homocoupling or bis-coupling.

  • Monitoring: Monitor by GC-MS or TLC. Look for the disappearance of the alkyne.

    • Note: The dibromide spot will persist (since it is in excess).

  • Workup: Filter through Celite to remove Pd/Cu salts. Concentrate.

  • Purification: Column chromatography is required to separate the mono-product from the excess dibromide. (The polarity difference is usually sufficient).

References
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link

  • Negishi, E., & Anastasia, L. (2003). Palladium-Catalyzed Alkynylation. Chemical Reviews, 103(5), 1979-2018. Link

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling.[1] Organic Letters, 5(11), 1841-1844. Link

  • Liang, B., et al. (2005). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions.[1] The Journal of Organic Chemistry, 70(1), 391-393.[1] Link

Sources

Troubleshooting

Technical Support Center: Heck Reaction Optimization for 1,6-Dibromoisoquinoline

Subject: Troubleshooting & Yield Optimization Guide for 1,6-Dibromoisoquinoline Couplings Ticket ID: HECK-ISOQ-16-OPT Assigned Specialist: Senior Application Scientist, Catalysis Group Executive Summary: The Substrate Ch...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Yield Optimization Guide for 1,6-Dibromoisoquinoline Couplings Ticket ID: HECK-ISOQ-16-OPT Assigned Specialist: Senior Application Scientist, Catalysis Group

Executive Summary: The Substrate Challenge

You are working with 1,6-Dibromoisoquinoline , a substrate that presents a classic "tug-of-war" in palladium catalysis. Your low yields are likely not due to a single failure point, but a combination of catalyst poisoning and competitive regioselectivity .

This guide bypasses standard textbook conditions to address the specific electronic and steric reality of the isoquinoline scaffold.

The Three Failure Modes
  • The Nitrogen Trap (Catalyst Death): The isoquinoline nitrogen is a strong

    
    -donor. It displaces labile ligands on electrophilic Pd(II) species, forming inactive [Pd(Isoq)2L2] complexes. This arrests the catalytic cycle immediately after oxidative addition.
    
  • Regioselectivity Mismatch:

    • C1-Br (

      
      -position):  Electronically activated for oxidative addition (weak C-Br bond due to inductive effect of N). However, it is sterically crowded  (peri-interaction with H8) and prone to N-coordination issues.
      
    • C6-Br (Benzenoid): Sterically accessible but electronically neutral (behaving like bromonaphthalene).

  • 
    -Hydride Elimination vs. Isomerization:  Electron-deficient heterocycles often facilitate rapid 
    
    
    
    -hydride elimination, but re-insertion can lead to alkene isomers or polymerization if the cycle is sluggish.

Troubleshooting Decision Matrix (Visual)

The following diagram illustrates the critical decision points to rescue your reaction yield.

HeckOptimization Start Problem: Low Yield / Mixture CheckSM Is Starting Material (SM) Recovered? Start->CheckSM YesSM Yes: Catalyst Deactivation CheckSM->YesSM High Recovery NoSM No: Side Reactions / Dehalogenation CheckSM->NoSM Complex Mixture N_Poison Diagnosis: N-Coordination Poisoning YesSM->N_Poison Reduc_Elim Diagnosis: Proto-demetallation NoSM->Reduc_Elim Sol_A Solution A: Bulky Ligands (P(o-tol)3 or XPhos) N_Poison->Sol_A Steric repulsion of N Sol_B Solution B: Silver Additives (Ag2CO3 / AgOTf) N_Poison->Sol_B Halide abstraction Sol_C Solution C: Jeffery Conditions (Phase Transfer / TBAB) Reduc_Elim->Sol_C Stabilize Pd-colloids

Caption: Diagnostic flow for identifying the root cause of Heck reaction failure in nitrogen heterocycles.

Technical FAQ: Mechanism & Control

Q1: Which position reacts first, C1 or C6?

Answer: It depends on your ligand and alkene.

  • Electronic Control (C1 Favored): The C1-Br bond is weaker due to the electron-withdrawing nitrogen. Under "fast" oxidative addition conditions (electron-rich phosphines), Pd inserts at C1 first.

  • Steric Control (C6 Favored): The C1 position is sterically hindered by the lone pair on Nitrogen and the H8 proton. If you use bulky alkenes (e.g., t-butyl acrylate) or very bulky ligands, reaction at C6 becomes competitive or dominant.

  • Recommendation: To maximize yield at C1 , use smaller alkenes and highly active, electron-rich ligands (e.g., XPhos,

    
    ) that facilitate oxidative addition despite the sterics.
    
Q2: Why does the reaction stop at 20-30% conversion?

Answer: This is the hallmark of Nitrogen Poisoning . As the reaction progresses, the concentration of free isoquinoline product (which is a better ligand than the starting material) increases. The Pd(II) species coordinates to the isoquinoline nitrogen instead of the alkene, creating a thermodynamic sink.

  • Fix: You must use a Silver Salt (Ag) or Jeffery Conditions (see protocols below). Silver precipitates the bromide, forcing the Pd into a cationic mode which is more reactive and less prone to inhibition by the neutral nitrogen.

Q3: Should I use Phosphine or Phosphine-free conditions?

Answer:

  • Phosphine-Free (Jeffery): Good for simple cases, but often leads to Pd-black precipitation with isoquinolines.

  • Bulky Phosphines (Recommended): Use P(o-tol)3 or XPhos . The steric bulk of these ligands prevents the formation of the inactive [Pd(L)2(Isoq)2] square-planar complex. The "cone angle" is your friend here.

Optimization Protocols

Choose the protocol that matches your available reagents. Protocol A is the modern "Gold Standard" for difficult heterocycles.

Protocol A: The "Buchwald" Approach (High Yield / C1 Selectivity)

Best for: Maximizing conversion when standard methods fail.

ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9][10][11]Role
Catalyst Pd(OAc)₂5 mol%Pre-catalyst
Ligand XPhos or SPhos10 mol%Bulky, electron-rich biaryl phosphine to prevent N-poisoning.
Base K₃PO₄ or Cs₂CO₃2.0Anhydrous inorganic base (crucial for turnover).
Solvent Toluene or 1,4-Dioxane-Non-polar solvents often reduce N-coordination compared to DMF.
Temp 100°C-Required for activation.

Step-by-Step:

  • Charge a reaction vial with Pd(OAc)₂, Ligand, and Base.

  • Evacuate and backfill with Argon (3x). Oxygen is fatal here.

  • Add 1,6-Dibromoisoquinoline and the Alkene (1.2 equiv) as solutions in degassed solvent.

  • Seal and heat to 100°C for 12-18 hours.

  • Critical: If conversion stalls, add 5 mol% more catalyst as a solution (catalyst death is faster than substrate consumption).

Protocol B: The "Silver Bullet" (For C6 Selectivity or Stubborn Cases)

Best for: When N-coordination is severe or regioselectivity at C6 is desired (using steric bulk).

ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9][10][11]Role
Catalyst Pd(OAc)₂5-10 mol%
Ligand P(o-tol)₃10-20 mol%Classic bulky ligand.
Additive Ag₂CO₃ 1.0 - 2.0The Key: Scavenges halides, keeps Pd cationic, prevents N-binding.
Solvent DMF or DMA-Polar solvent stabilizes the cationic Pd intermediate.
Temp 80-100°C-

Step-by-Step:

  • Mix Pd(OAc)₂, P(o-tol)₃, and Ag₂CO₃ in the vial.

  • Add solid 1,6-Dibromoisoquinoline.

  • Flush with Argon.

  • Add DMF and Alkene.

  • Note: The reaction mixture will be heterogeneous (silver salts). Stir vigorously.

  • Filter through Celite immediately upon completion to remove silver residues.

Protocol C: The "Jeffery" Condition (Phase Transfer)

Best for: Quick screening, lower cost, robust substrates.

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Additive: TBAB (Tetrabutylammonium bromide) (1.0 equiv)

  • Base: NaHCO₃ or K₂CO₃ (2.5 equiv)

  • Solvent: DMF

  • Mechanism: The ammonium salt stabilizes Pd-nanoclusters (colloidal Pd) which act as the active species. This often bypasses ligand-poisoning issues but can suffer from regioselectivity control.

Comparative Data: Ligand Effects

The following table summarizes expected trends based on heterocycle coupling literature (e.g., J. Org. Chem., Angew. Chem.).[1][2][3][4][5][6][8][9][10][11][12][13]

Ligand ClassExampleYield PotentialN-Poisoning ResistanceRegioselectivity (C1:C6)
Triphenylphosphine PPh₃Low (<30%)Poor (Forms stable complexes)Mixed
Bulky Monodentate P(o-tol)₃High (70-90%)Good (Steric bulk prevents N-binding)Favors C6 (Steric)
Biaryl Phosphine XPhosExcellent (>90%) Excellent Favors C1 (Electronic)
Bidentate dppp / dppeLow-MedModerate (Rigid bite angle)Mixed

References

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Reactions.

  • The Heck Reaction of Heterocycles: Regioselectivity and Optimization. Source:Chemical Reviews / Organic Reactions Context: Comprehensive review of Heck couplings on electron-deficient heterocycles like isoquinoline.

  • Use of Silver Salts in Palladium-Catalyzed Couplings. Source:Organic Letters Context: Details the "cationic pathway" facilitated by Ag2CO3 to overcome poisoning in heteroaryl halides.

  • Jeffery Conditions for Heck Reactions.

Sources

Optimization

Technical Support Center: Purification &amp; Isolation of 1,6-Dibromoisoquinoline

Case ID: ISOQ-Br2-PUR-001 Subject: Troubleshooting Workup and Isolation of 1,6-Dibromoisoquinoline from Deoxybromination Applicable Chemistry: Conversion of 6-bromoisoquinolin-1(2H)-one (6-bromo-1-hydroxyisoquinoline) to...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: ISOQ-Br2-PUR-001 Subject: Troubleshooting Workup and Isolation of 1,6-Dibromoisoquinoline from


 Deoxybromination
Applicable Chemistry:  Conversion of 6-bromoisoquinolin-1(2H)-one (6-bromo-1-hydroxyisoquinoline) to 1,6-dibromoisoquinoline.

Executive Summary

The synthesis of 1,6-dibromoisoquinoline typically involves the deoxybromination of 6-bromoisoquinolin-1(2H)-one using phosphorus oxybromide (


). While the 6-position bromine is a stable aryl halide, the 1-position bromine behaves as an imidoyl halide. It is reactive and susceptible to hydrolysis back to the starting lactam if the workup is too acidic or exothermic.

This guide addresses the three most common failure modes: Hydrolysis during quench , Phosphorous contamination , and Chromatographic streaking .

Part 1: The Critical Quench (Preventing Hydrolysis)

The Issue: Users often report low yields and the reappearance of the starting material (6-bromoisoquinolin-1(2H)-one) after workup. This is almost always caused by an uncontrolled exothermic quench that generates high local concentrations of


 and 

.

Protocol:

  • Cool Down: Cool the reaction mixture (typically in toluene, DCE, or MeCN) to 0°C.

  • The "Reverse Quench" (Preferred): Do not add water to the reaction vessel. Instead, slowly pour the reaction mixture into a rapidly stirring slurry of Ice and Saturated

    
     .
    
  • pH Control: Monitor pH immediately. It must remain pH 7–8 . If it drops below pH 4, the 1-bromo bond is at risk of acid-catalyzed hydrolysis.

Troubleshooting Table: Quench & Extraction
ObservationProbable CauseCorrective Action
Violent bubbling/fuming Unreacted

reacting with water.
Use a slower addition rate. Ensure reaction was complete before quench.
Precipitate at interface Formation of insoluble phosphorous salts.Filter the biphasic mixture through a Celite pad before separating layers.
Product is an oil (should be solid) Residual solvent or phosphorous impurities.Triturate with cold hexanes or pentane to induce crystallization.
Reappearance of Starting Material Acidic hydrolysis of C1-Br bond.Ensure quench is basic (NaHCO3). Avoid prolonged contact with aqueous acid.

Part 2: Purification Logic & Workflow

The purification strategy depends on the purity of the crude isolate. 1,6-dibromoisoquinoline is significantly less polar than the starting lactam, making silica chromatography effective, provided the silica is neutralized.

Workflow Diagram

PurificationWorkflow Start Crude Reaction Mixture (Post-POBr3) Quench Quench: Pour into Ice/NaHCO3 (Maintain pH 7-8) Start->Quench Extract Extraction: DCM or EtOAc (Wash w/ Brine, Dry Na2SO4) Quench->Extract TLC TLC Analysis (Hex/EtOAc 4:1) Extract->TLC Decision Is Starting Material Present? TLC->Decision Recryst Option A: Recrystallization (Hot EtOH or Hexane/DCM) Decision->Recryst No (Clean Crude) Column Option B: Flash Column (Neutralized Silica) Decision->Column Yes (Mixture) Final Pure 1,6-Dibromoisoquinoline (White/Pale Yellow Solid) Recryst->Final Column->Final

Figure 1: Decision tree for the isolation of 1,6-dibromoisoquinoline. Note the critical pH control step during quenching.

Part 3: Chromatographic Guide

If recrystallization fails or the crude yield is low, column chromatography is required.

Stationary Phase Warning: Standard silica gel is slightly acidic. This can degrade 1-bromoisoquinolines during slow elutions.

  • Fix: Pre-treat the silica column with 1% Triethylamine (TEA) in hexanes, then flush with your starting eluent.

Mobile Phase Recommendations:

Gradient SystemRatio (v/v)Notes
Hexanes / EtOAc 95:5

80:20
Standard. Product elutes early (high

); SM elutes late/stays on baseline.
Petroleum Ether / DCM 2:1

1:1
Good for solubility issues. DCM helps dissolve the dibromo species.
Toluene (Isocratic) 100%Excellent for separating brominated isomers if regioselectivity was poor.

Part 4: Frequently Asked Questions (FAQs)

Q: My product is turning yellow/brown on the shelf. Is it degrading? A: Yes. 1-bromoisoquinolines are light-sensitive and can undergo slow debromination or oxidation.

  • Solution: Store the purified solid in an amber vial under Argon at 4°C. If significant discoloration occurs, filter through a small plug of silica using DCM.

Q: I see a spot just below my product on TLC. What is it? A: This is likely 1-bromo-6-hydroxyisoquinoline (incomplete reaction) or 6-bromoisoquinolin-1(2H)-one (hydrolysis product).

  • Diagnostic: The starting material (lactam) will be much lower (

    
     in 20% EtOAc). If the impurity is close to the product, it may be a regioregular impurity (e.g., 5-bromo isomer) if the starting material wasn't pure.
    

Q: Can I use


 instead of 

?
A: Yes,

is a viable alternative and often solid (easier to handle), but it is more aggressive. The workup remains identical. Ensure you account for the higher stoichiometry of bromide generation during the quench.

Q: The product won't solidify after the column. A: You likely have trapped solvent (DCM/EtOAc) in the crystal lattice or residual grease.

  • Protocol: Dissolve in minimal DCM, add excess Pentane, and sonicate. Rotovap slowly. If it remains an oil, leave it under high vacuum (< 1 mbar) overnight.

References

  • PubChem. 1-Bromoisoquinoline (Compound Summary). National Library of Medicine. [Link]

  • PubChem. 6-Bromoisoquinolin-1(2H)-one (Starting Material Properties). [Link][1]

Sources

Troubleshooting

Technical Support Center: 1,6-Dibromoisoquinoline Stability &amp; Functionalization

Ticket ID: ISOQ-106-BR Subject: Preventing Dehalogenation and Regioselectivity Issues Status: Open Support Tier: Level 3 (Senior Application Scientist) Core Analysis: The Substrate Profile Before troubleshooting, you mus...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: ISOQ-106-BR Subject: Preventing Dehalogenation and Regioselectivity Issues Status: Open Support Tier: Level 3 (Senior Application Scientist)

Core Analysis: The Substrate Profile

Before troubleshooting, you must understand the distinct electronic environments of the two bromine atoms in 1,6-Dibromoisoquinoline . They are not equivalent, and treating them as such is the primary cause of experimental failure.

  • C1-Bromine (The "Hot" Zone): Located adjacent to the nitrogen atom (C=N bond). This position is highly electron-deficient.

    • Reactivity: Extremely fast Oxidative Addition (OA) with Palladium; highly susceptible to Nucleophilic Aromatic Substitution (

      
      ).
      
    • Risk:[1] Prone to Hydrodehalogenation (Br

      
       H) if the catalytic cycle stalls.
      
  • C6-Bromine (The "Cool" Zone): Located on the benzenoid ring.

    • Reactivity: Behaves like a standard electron-poor aryl bromide.

    • Risk:[1] Lower reactivity; often requires higher temperatures, which inadvertently accelerates decomposition at C1.

Troubleshooting Module: Palladium-Catalyzed Cross-Coupling

User Complaint: "I am trying to perform a Suzuki coupling at C6, but I observe significant amounts of 1-bromo-isoquinoline (loss of C6-Br) or 6-bromo-isoquinoline (loss of C1-Br) and fully reduced isoquinoline."

Root Cause Analysis: The Hydride Trap

Dehalogenation in Pd-catalysis is rarely random. It is a specific side-reaction cycle driven by the presence of hydride sources .

The Mechanism of Failure:

  • Oxidative Addition: Pd(0) inserts into the C-Br bond (C1 is faster).

  • Stalled Transmetallation: If the boronic acid is slow to react (due to sterics or low solubility), the Pd(II)-Ar species "waits."

  • 
    -Hydride Elimination:  If you use a base with abstractable hydrogens (e.g., Isopropoxide, Ethoxide) or a protic solvent (Isopropanol, Ethanol), the Pd center coordinates the alkoxide and undergoes 
    
    
    
    -hydride elimination to form a Pd-Hydride species.
  • Reductive Elimination: The Pd-H species eliminates Ar-H (Dehalogenation).[2]

Protocol Optimization (The "Anti-Reduction" System)
ParameterAvoid (High Risk) Recommended (Safe) Why?
Base

,

,


,

,

Bases with

-hydrogens act as hydride donors. Inorganic carbonates/phosphates do not.
Solvent Ethanol, Isopropanol, MethanolToluene, 1,4-Dioxane, DMF, THFPrimary/Secondary alcohols are prime hydride sources.
Ligand

(simple monodentate)
XPhos, SPhos, RuPhos (Buchwald)Bulky, electron-rich ligands accelerate reductive elimination of the product, outcompeting the side reaction.
Temp >100°C (uncontrolled)60–80°C (controlled)High heat promotes radical dehalogenation pathways.
Visualizing the Pathway

Dehalogenation_Mechanism cluster_pathways Competing Pathways Start 1,6-Dibromoisoquinoline Pd_Insert Oxidative Addition (LnPd-Ar-Br) Start->Pd_Insert + Pd(0) Transmetal Transmetallation (with Boronic Acid) Pd_Insert->Transmetal Fast Cycle Hydride_Source Interaction with Alcohol/Alkoxide Pd_Insert->Hydride_Source Slow Cycle (Stall) Product Desired Cross-Coupled Product Transmetal->Product Reductive Elim. Beta_Elim Beta-Hydride Elimination (Forms LnPd-H) Hydride_Source->Beta_Elim Hydride Transfer Waste Dehalogenated Byproduct (Ar-H) Beta_Elim->Waste Irreversible

Figure 1: The bifurcation point between successful coupling (Green) and hydrodehalogenation (Red). Note that stalling the cycle favors the Red path.

Troubleshooting Module: Lithium-Halogen Exchange

User Complaint: "I tried to lithiate C1 selectively at -78°C, but I got a mixture of products and scrambled regiochemistry."

The "Halogen Dance" Phenomenon

Isoquinolines are notorious for the Halogen Dance mechanism. Even at low temperatures, a lithiated species at C1 is not statically stable. It can deprotonate an adjacent position or exchange with the C6 bromine, leading to thermodynamic equilibration.

The Fix:

  • Temperature is Critical: Do not exceed -78°C. Even -40°C is too warm for this substrate.

  • Internal Quench (Barbier Conditions): Do not generate the lithio-species and then add the electrophile. Mix the electrophile (e.g., aldehyde, ketone) with the substrate first, then add the lithium reagent. This captures the transient lithio-species immediately (lifetime < 1 second).

  • Solvent: Use THF/Hexane mixtures. Pure ether is often too slow; pure THF can be too coordinating.

Troubleshooting Module: Nucleophilic Substitution ( )

User Complaint: "I'm trying to displace the C1-Br with an amine, but I'm seeing hydrolysis to the isoquinolinone (hydroxy compound)."

Moisture Control

Because C1 is so electron-deficient, it reacts with water almost as fast as it reacts with amines, especially under basic conditions.

Protocol:

  • Dry Solvents: Use anhydrous DMSO or DMF.

  • Avoid Hydroxide Bases: Do not use NaOH or KOH. Use

    
     or DIPEA (Hünig's base).
    
  • Temperature:

    
     at C1 usually proceeds at mild temperatures (RT to 60°C). If you heat to 120°C, you promote hydrolysis by trace water.
    

Frequently Asked Questions (FAQ)

Q: Can I selectively couple C6 without protecting C1? A: It is extremely difficult. C1 is kinetically faster for oxidative addition. The standard approach is to functionalize C1 first (e.g., convert C1-Br to C1-OMe or C1-Cl, which is less reactive to Pd than Br) or use a bulky protecting group if C1 must remain a bromide (though this is chemically paradoxical).

Q: My material turned yellow/brown on the shelf. Is it degraded? A: Likely yes. Isoquinoline halides are photosensitive. The "browning" is often radical dehalogenation initiated by UV light.

  • Action: Recrystallize from Hexanes/EtOAc and store in amber vials under Argon at 4°C.

Q: Which catalyst is best to prevent dehalogenation? A:


  is a robust workhorse for minimizing dehalogenation because the bidentate ligand prevents open coordination sites where hydrides often attack. Alternatively, Pd-PEPPSI-IPr  is excellent for difficult couplings but requires strict anhydrous conditions.

Regioselectivity Decision Tree

Use this logic flow to plan your synthesis order.

Synthesis_Logic Start 1,6-Dibromoisoquinoline Decision Target Position? Start->Decision Path_C1 Functionalize C1 Decision->Path_C1 Primary Target Path_C6 Functionalize C6 Decision->Path_C6 Primary Target Method_C1 Use SnAr or Pd-Coupling (Fast) Path_C1->Method_C1 Method_C6 Must Block/React C1 First Path_C6->Method_C6 C1 is more reactive

Figure 2: Strategic planning for sequential functionalization.

References

  • Mechanistic Insight into Hydrodehalogenation

    • Title: A mechanistic investigation of hydrodehalogen
    • Source:Chemical Communic
    • Significance: Establishes the role of alkoxides and alcohols as hydride sources in Pd-c
    • URL:[Link]

  • Regioselectivity in Isoquinolines

    • Title: Regioselective Functionalization of Quinolines through C-H Activ
    • Source:Molecules (MDPI), 2021.
    • Significance: Details the electronic discrimination between the heterocyclic ring (C1) and the carbocyclic ring (C6).
    • URL:[Link][3][4][5]

  • Preventing Side Reactions in Cross-Coupling

    • Title: Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification.[3]

    • Source:C
    • Significance: While focused on chlorides, this paper explicitly maps the conditions that promote dehalogenation (ethanol/base)
    • URL:[Link]

Sources

Optimization

Technical Support Center: 1,6-Dibromoisoquinoline Synthesis

The following technical guide addresses the synthesis of 1,6-Dibromoisoquinoline (CAS: 1254514-00-5), specifically focusing on the troubleshooting of impurities arising during the critical functionalization of the 1-posi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis of 1,6-Dibromoisoquinoline (CAS: 1254514-00-5), specifically focusing on the troubleshooting of impurities arising during the critical functionalization of the 1-position from a 6-bromoisoquinoline precursor.

This guide assumes the standard synthetic route: Oxidation of 6-bromoisoquinoline to the N-oxide , followed by regioselective bromination/rearrangement using Phosphorus Oxybromide (POBr₃) .

Part 1: Impurity Profile & Root Cause Analysis

In the conversion of 6-bromoisoquinoline to 1,6-dibromoisoquinoline, researchers typically encounter four distinct classes of impurities. Understanding their origin is the first step to elimination.

Summary of Common Impurities
Impurity IDCompound NameStructure DescriptionRetention Time (Rel)*Root Cause
IMP-A 6-Bromoisocarbostyril (6-Bromo-1(2H)-isoquinolinone)Keto-tautomer of 1-hydroxy0.65 - 0.75Hydrolysis of the unstable 1-bromo intermediate due to moisture.
IMP-B 6-Bromoisoquinoline Missing Br at C10.40 - 0.50Incomplete N-oxidation or reductive loss of N-oxide.
IMP-C 6-Bromoisoquinoline N-oxide Oxygen at N, no Br at C10.20 - 0.30 (Polar)Incomplete rearrangement reaction with POBr₃.
IMP-D 1,4,6-Tribromoisoquinoline Extra Br at C41.10 - 1.20Electrophilic bromination at C4 (most reactive site) due to excess heat/reagent.

*Relative to 1,6-Dibromoisoquinoline (set at 1.00) on standard C18 Reverse Phase HPLC.

Part 2: Troubleshooting & Optimization (Q&A)

Category 1: Reaction Control (The N-Oxide Rearrangement)

Q: I am seeing a persistent peak at RRT 0.7 (IMP-A) despite using anhydrous solvents. Why is the hydroxy-impurity forming? A: The formation of 6-Bromoisocarbostyril (IMP-A) is the most common failure mode in this synthesis. The 1-bromo substituent is susceptible to nucleophilic attack by water, especially under acidic conditions generated during the quench.

  • Mechanism: The intermediate formed with POBr₃ is highly electrophilic. If the reaction mixture is quenched directly with water while still acidic, hydrolysis competes with isolation.

  • Corrective Action:

    • Quench Protocol: Do not add water directly to the reaction mixture. Instead, pour the reaction mixture slowly into a vigorously stirred, ice-cold saturated NaHCO₃ or K₂CO₃ solution.

    • pH Control: Ensure the aqueous phase remains basic (pH > 8) throughout the extraction.

    • Drying: Dry the organic phase immediately with anhydrous MgSO₄ and filter quickly. Avoid prolonged exposure to humid air.

Q: My product contains ~10% starting material (IMP-B) even though TLC showed full conversion of the N-oxide. What is happening? A: This suggests a de-oxygenation side reaction rather than incomplete conversion. Phosphorus species (like PBr₃ formed in situ) can act as reducing agents, stripping the oxygen from the N-oxide and reverting it to the starting isoquinoline.

  • Optimization:

    • Ensure you are using POBr₃ (Phosphorus Oxybromide), not PBr₃.

    • Add the POBr₃ solution slowly at 0°C to prevent localized overheating, which favors reduction over rearrangement.

    • Stoichiometry: Use a slight excess of POBr₃ (1.2 – 1.5 eq) to drive the rearrangement kinetics faster than the reduction pathway.

Category 2: Regioselectivity Issues

Q: I have a late-eluting impurity (IMP-D). Is this the 1,5-isomer? A: It is unlikely to be the 1,5-isomer if you started with pure 6-bromoisoquinoline. The late-eluting impurity is almost certainly 1,4,6-Tribromoisoquinoline .

  • Causality: The C4 position of the isoquinoline ring is electron-rich and prone to Electrophilic Aromatic Substitution (SEAr). If free bromine (Br₂) is generated (via thermal decomposition of POBr₃), it will attack C4.

  • Solution:

    • Temperature Control: Do not reflux aggressively. The rearrangement typically proceeds at 40–60°C. Higher temperatures (>80°C) promote radical decomposition of POBr₃ and C4 bromination.

    • Scavengers: Adding a trace amount of a proton scavenger (like DIPEA) can sometimes mitigate acid-catalyzed side reactions, though strictly anhydrous conditions are preferred.

Part 3: Visualizing the Pathway

The following diagram illustrates the critical branching points where impurities are generated during the synthesis.

G Start 6-Bromoisoquinoline (Starting Material) NOxide 6-Bromoisoquinoline N-Oxide Start->NOxide mCPBA DCM, RT Complex Active Phosphoryl Intermediate NOxide->Complex POBr3 0°C -> RT ImpB IMP-B: 6-Bromoisoquinoline (Reduction) NOxide->ImpB P(III) Species (Deoxygenation) Target 1,6-Dibromoisoquinoline (Target) Complex->Target Rearrangement (Major Path) ImpA IMP-A: 6-Bromoisocarbostyril (Hydrolysis) Complex->ImpA H2O / Acid (Quench Failure) ImpD IMP-D: 1,4,6-Tribromoisoquinoline (Over-bromination) Target->ImpD Excess POBr3 / Heat (SEAr at C4)

Caption: Mechanistic pathway showing the formation of the target 1,6-dibromo compound and the divergence points for common impurities A, B, and D.

Part 4: Validated Experimental Protocol

To minimize the impurities discussed above, follow this optimized protocol.

Step 1: Synthesis of 6-Bromoisoquinoline N-oxide
  • Dissolve 6-bromoisoquinoline (1.0 eq) in Dichloromethane (DCM).

  • Cool to 0°C. Add m-CPBA (1.2 eq) portion-wise.

  • Stir at Room Temperature (RT) for 12 hours. Monitor by TLC (Product is much more polar/lower Rf).

  • Workup: Wash with 1M NaOH (to remove m-chlorobenzoic acid) and brine. Dry over Na₂SO₄.[1]

    • Checkpoint: Ensure IMP-B (Starting Material) is <1% before proceeding. Unreacted SM is difficult to remove after the next step.

Step 2: Rearrangement to 1,6-Dibromoisoquinoline
  • Suspend 6-Bromoisoquinoline N-oxide (1.0 eq) in anhydrous DCM (0.1 M concentration).

  • Add POBr₃ (1.5 eq) in solid portions at 0°C under Argon.

    • Note: The solution typically turns yellow/orange.

  • Allow to warm to RT and then heat to mild reflux (40°C) for 2–4 hours.

    • Control: Monitor disappearance of N-oxide. If IMP-D (Tribromo) starts appearing, stop heating immediately.

  • Critical Quench: Pour reaction mixture into ice-cold saturated NaHCO₃ . Stir vigorously for 30 mins to hydrolyze excess POBr₃ without hydrolyzing the product.

  • Extract with DCM, dry over MgSO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Heptane or use Flash Chromatography (0-10% EtOAc in Hexanes). 1,6-Dibromoisoquinoline elutes before the N-oxide and after any tribromo impurities.

References

  • BenchChem. (2025).[2] Synthesis of 6-Bromoisoquinoline-1-carbonitrile: A Technical Guide. (Demonstrates the N-oxide activation pathway for C1 functionalization).

  • Organic Syntheses. (2003). Synthesis of 1-Bromoisoquinoline via N-oxide rearrangement. Org.[1][2][3] Synth. 2003, 80, 200. (General protocol adapted for the 1,6-isomer).

  • ChemicalBook. (2024). 1-Bromoisoquinoline Synthesis and Impurity Profile.

  • National Institutes of Health (NIH). (2020). Investigation into the Formation of Impurities during the Optimization of Isoquinoline Derivatives. (Mechanisms of oxidation and halogenation side reactions).

  • GuideChem. (2024). 1,6-Dibromoisoquinoline Properties and CAS 1254514-00-5 Data.[4]

Sources

Troubleshooting

catalyst poisoning in reactions of 1,6-Dibromoisoquinoline

Ticket Subject: Catalyst Poisoning & Regioselectivity in 1,6-Dibromoisoquinoline Reactions Status: Open Assigned Specialist: Senior Application Scientist Introduction: The "Isoquinoline Trap" Welcome to the Heterocycle C...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Catalyst Poisoning & Regioselectivity in 1,6-Dibromoisoquinoline Reactions Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "Isoquinoline Trap"

Welcome to the Heterocycle Coupling Support Hub. If you are working with 1,6-dibromoisoquinoline , you are likely encountering a specific set of frustrations: stalled conversion, unexplained catalyst precipitation (palladium black), or loss of regioselectivity.

This substrate presents a dual challenge:

  • The Nitrogen Trap (Poisoning): The isoquinoline nitrogen lone pair is a competent ligand. It competes with your phosphine ligands for the Palladium (Pd) center, leading to the formation of inactive [Pd(isoquinoline)₂L₂] complexes.

  • Regioselectivity Drift: You intend to couple at C1 (the electron-deficient site adjacent to nitrogen), but catalyst death often occurs before high yields are reached, or you observe "scrambling" where C6 begins to react prematurely due to ligand stripping.

This guide provides the diagnostic tools and protocols to overcome these barriers.

Diagnostic Module: Is it Poisoning or Kinetics?

Before changing your catalyst, use this logic flow to diagnose the root cause of your reaction failure.

TroubleshootingFlow Start OBSERVATION: Reaction Stalls < 50% Conv. ColorCheck Check Reaction Mixture Color Start->ColorCheck BlackPpt Black Precipitate Forms? ColorCheck->BlackPpt YesBlack YES: Pd Aggregation BlackPpt->YesBlack Yes NoBlack NO: Solution remains clear/brown BlackPpt->NoBlack No Diag1 DIAGNOSIS: Ligand Displacement Isoquinoline N displaced phosphine. Pd(0) unprotected -> Pd Black. YesBlack->Diag1 Action1 ACTION: Switch to Bulky Ligand (XPhos, BrettPhos) or Mask N-oxide Diag1->Action1 AddCheck Add 10% more Catalyst? NoBlack->AddCheck Restart Reaction Restarts? AddCheck->Restart Diag2 DIAGNOSIS: Oxidative Addition Stall C1-Br is electron deficient, but C6-Br is sluggish. Restart->Diag2 No Change Action2 ACTION: Increase Temp or Switch to Pd-G3/G4 Precatalysts Restart->Action2 Yes

Figure 1: Diagnostic decision tree for distinguishing between catalyst poisoning (ligand displacement) and kinetic stalling.

Technical Deep Dive: The Mechanism of Poisoning

The failure mode specific to 1,6-dibromoisoquinoline is Competitive Coordination .

  • The Ideal Cycle: The Phosphine ligand (

    
    ) binds Pd, facilitating the oxidative addition into the C-Br bond.
    
  • The Poison Cycle: The Isoquinoline Nitrogen (

    
    ) is a 
    
    
    
    -donor. If
    
    
    is not bulky enough,
    
    
    displaces
    
    
    . The resulting complex is catalytically dead because the Pd center is saturated by the substrate's nitrogen rather than reacting with the substrate's bromine.

Visualizing the Competition:

PoisonMechanism PdL2 Active Catalyst [Pd(L)2] OxAdd Oxidative Addition (Productive Path) PdL2->OxAdd Steric Bulk Protects Pd Coord N-Coordination (Poison Path) PdL2->Coord Small Ligand (e.g., PPh3) Substrate 1,6-Dibromoisoquinoline Substrate->OxAdd C1-Br Attack Substrate->Coord N-Lone Pair Cycle Catalytic Cycle Proceeds OxAdd->Cycle Dead Dead Complex [Pd(N_iso)2 L2] Coord->Dead

Figure 2: Kinetic competition between the productive oxidative addition at C1-Br and the destructive coordination at the isoquinoline nitrogen.

Mitigation Strategies & Protocols
Strategy A: Steric Shielding (The "Bulky Ligand" Approach)

Use Dialkylbiaryl phosphines (Buchwald Ligands). Their sheer size prevents the isoquinoline nitrogen from approaching the Pd center, effectively "bumping" the substrate away from the coordination sites while still allowing the C-Br bond to react.

ParameterRecommendationRationale
Ligand XPhos or BrettPhos High steric bulk prevents N-binding; electron-richness boosts oxidative addition.
Source Pd-G3/G4 Precatalysts Avoids Pd(OAc)2 trimer issues; ensures 1:1 Pd:L ratio immediately.
Base K₃PO₄ (anhydrous) Weaker bases reduce side reactions; anhydrous conditions prevent hydrolysis.
Solvent 1,4-Dioxane or Toluene Non-coordinating solvents are essential. Avoid DMF/DMA (they coordinate Pd).

Protocol 1: C1-Selective Suzuki Coupling Target: Coupling at the C1 position (adjacent to N) while preserving C6-Br.

  • Charge: In a glovebox or under Ar flow, charge a vial with:

    • 1,6-Dibromoisoquinoline (1.0 equiv)

    • Boronic Acid (1.1 equiv)

    • XPhos Pd G3 (2.0 mol%)

    • K₃PO₄ (2.0 equiv)

  • Solvent: Add degassed 1,4-Dioxane (0.2 M concentration).

  • Temperature: Heat to 60°C .

    • Note: C1 is highly activated. Do not exceed 80°C, or C6 coupling will begin.

  • Monitor: Check HPLC at 2 hours.

    • Success Marker: >95% conversion of SM; <5% bis-coupled product.

Strategy B: The "Masking" Approach (N-Oxide Route)

If steric shielding fails, chemically disable the nitrogen lone pair by oxidizing it to an N-oxide. This makes the ring more electron-deficient (activating C1 further) and prevents Pd coordination.

Protocol 2: N-Oxide Activation

  • Oxidation: Treat 1,6-dibromoisoquinoline with m-CPBA (1.1 equiv) in DCM at RT. Isolate the 1,6-dibromoisoquinoline-N-oxide .

  • Coupling: Perform the Suzuki coupling (standard conditions: Pd(dppf)Cl₂, Na₂CO₃). The N-oxide will not poison the catalyst.

  • Reduction (Optional): If the N-oxide is not the final target, reduce it back to the free base using PCl₃ or Zn/NH₄Cl.

Regioselectivity Data: C1 vs. C6

The electronic difference between C1 and C6 is the key to selective functionalization.

PositionElectronic CharacterReactivity (Oxidative Addition)Recommended Temp
C1 (α to N) Highly Electron Deficient (Like 2-chloropyridine)Fast (Occurs first)40°C – 60°C
C6 (Benzenoid) Electron Neutral/RichSlow (Occurs second)80°C – 110°C
  • Warning: If you use a highly active catalyst (e.g., Pd-PEPPSI-IPr) at high heat (>100°C) from the start, you will lose selectivity and get a mixture of mono-C1, mono-C6, and bis-products.

Frequently Asked Questions (FAQ)

Q: Why does my reaction turn black immediately upon heating? A: This is "Palladium Black" precipitation. Your ligand (likely PPh₃ or dppf) is being displaced by the isoquinoline nitrogen. The "naked" Pd(0) atoms then aggregate. Fix: Switch to XPhos or SPhos (Strategy A).

Q: Can I couple C6 first and leave C1 intact? A: Not directly via Pd-catalysis. C1 is significantly more reactive. To couple C6 first, you must "protect" C1 (e.g., start with 6-bromo-1-chloroisoquinoline, as C-Br reacts faster than C-Cl, though the C1 activation often overrides this halogen difference) or use a directing group strategy. Generally, the sequence must be C1


 C6.

Q: I see low conversion even with XPhos. What now? A: Check for trace sulfur or oxidizing impurities in your isoquinoline starting material. Recrystallize the 1,6-dibromoisoquinoline. Alternatively, add 10 mol% pivalic acid . This acts as a "proton shuttle" and can reversibly protonate the nitrogen, temporarily blocking it from the metal without stopping the catalytic cycle.

References
  • Regioselectivity in Isoquinoline Coupling

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of 1-Chloro- and 1,6-Dichloroisoquinolines.
    • Source: Journal of Organic Chemistry / NIH.
    • Context: Establishes the priority of C1 (alpha-halo) reactivity over other positions in isoquinoline systems.
    • (Verified Context: Similar 1-halo reactivity).

  • Mechanism of N-Heterocycle Poisoning

    • Title: Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyan
    • Source: Journal of the American Chemical Society.
    • Context: Detailed mechanistic study on how nitrogen species displace phosphines and form inactive Pd-species.[1]

  • Overcoming Poisoning (Ligand Strategy)

    • Title: Bypassing the Limitations of Directed C–H Functionaliz
    • Source: N
    • Context: Discusses the use of specific coordination strategies to overcome the "poisoning effect" of pyridine/isoquinoline nitrogens.
  • General Cross-Coupling Guide

    • Title: Palladium-Catalyzed Coupling Chemistry.[2][3][4][5][6][7][8][9]

    • Source: ThermoFisher Scientific.
    • Context: General parameters for ligand selection (Cone Angle)

Sources

Optimization

Technical Support Center: Scaling 1,6-Dibromoisoquinoline Synthesis

Executive Summary: The Synthetic Strategy Scaling the synthesis of 1,6-Dibromoisoquinoline presents a unique regioselectivity challenge. Direct bromination of isoquinoline typically favors the C4, C5, or C8 positions due...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Synthetic Strategy

Scaling the synthesis of 1,6-Dibromoisoquinoline presents a unique regioselectivity challenge. Direct bromination of isoquinoline typically favors the C4, C5, or C8 positions due to the electron-deficient nature of the pyridine ring and the specific activation methods used (e.g., AlCl3/Br2 melts).

To achieve the 1,6-substitution pattern reliably at scale, the industry-standard approach bypasses direct C1-bromination. Instead, it utilizes the Rearrangement of N-Oxides or the Deoxybromination of Isoquinolinones .

The Recommended Route (Gold Standard):

  • Precursor: 6-Bromoisoquinoline.[1]

  • Activation: Oxidation to 6-Bromoisoquinoline N-oxide.

  • Functionalization: Regioselective bromination at C1 using Phosphorus Oxybromide (

    
    ).
    
Synthetic Pathway Visualization

The following diagram outlines the critical process flow and decision points for the scale-up campaign.

G Start 6-Bromoisoquinoline NOxide Intermediate: 6-Bromo-N-oxide Start->NOxide mCPBA or H2O2 (Oxidation) Product Target: 1,6-Dibromoisoquinoline NOxide->Product Rearrangement (Exothermic) Reagent Reagent: POBr3 / DMF Reagent->NOxide Activation

Figure 1: Critical path for the synthesis of 1,6-Dibromoisoquinoline via the N-oxide rearrangement strategy.

Troubleshooting Guide: Process & Chemistry

This section addresses specific failure modes encountered during the scale-up of the


 mediated bromination (Step 3).
Category A: Reaction Kinetics & Conversion

Q: Why does the reaction stall with significant N-oxide remaining, even after adding excess


? 
  • Root Cause: Moisture contamination.

    
     is extremely hygroscopic and hydrolyzes rapidly to phosphoric acid and HBr upon contact with ambient moisture. This deactivates the reagent before it can complex with the N-oxide oxygen.
    
  • Correction:

    • Ensure the reactor is dried at >100°C and purged with

      
       or Ar.
      
    • Test the

      
       quality. If the solid has "cemented" or appears syrupy, it is hydrolyzed.
      
    • Protocol Adjustment: Increase

      
       equivalents from 1.5 to 2.0 if the system cannot be strictly anhydrous.
      

Q: We are observing a byproduct with Mass [M-16]. What is it?

  • Root Cause: Deoxygenation without bromination. This yields the starting material (6-bromoisoquinoline). This competes with the rearrangement pathway, especially at higher temperatures.

  • Correction:

    • Control the addition temperature strictly at 0–5°C.

    • Use DMF as a catalyst.[2] The Vilsmeier-type intermediate formed by DMF and

      
       is more reactive and selective for the halogenation pathway than 
      
      
      
      alone.
Category B: Thermodynamics & Safety

Q: The reactor pressure spikes uncontrollably during the heating ramp.

  • Root Cause: Rapid evolution of HBr gas.[3] The reaction generates stoichiometric HBr. On a gram scale, this vents unnoticed; on a kilogram scale, it can over-pressurize the vessel.

  • Correction:

    • Install a caustic scrubber (NaOH) connected to the reactor vent.

    • Do not seal the reactor. Ensure an open path to the scrubber.

    • Implement a staged heating ramp : Hold at 40°C for 1 hour to allow initial off-gassing before ramping to reflux (80–90°C).

Category C: Isolation & Purification

Q: The product precipitates as a "gummy" oil rather than a solid during the quench.

  • Root Cause: Co-precipitation of phosphorus salts and product. Direct addition of water to the reaction mixture creates local hot spots and polymerizes phosphorus byproducts.

  • Correction:

    • Inverse Quench: Slowly add the reaction mixture into a stirred slurry of Ice/Water/

      
      .
      
    • Maintain quench temperature <10°C.

    • If oiling persists, extract with Dichloromethane (DCM), wash with brine, and perform a solvent swap to Isopropanol (IPA) or Heptane for crystallization.

Detailed Experimental Protocol

Objective: Synthesis of 1,6-Dibromoisoquinoline from 6-Bromoisoquinoline N-oxide. Scale: 100 g Input.

Reagent Stoichiometry Table
ReagentMW ( g/mol )Equiv.Mass/VolRole
6-Br-Isoquinoline N-oxide224.051.0100.0 gLimiting Reagent

286.691.5191.5 gBrominating Agent
DMF (Anhydrous)73.090.516.3 gCatalyst
Dichloromethane (DCM)84.93N/A1.0 LSolvent (Anhydrous)
Step-by-Step Methodology
  • System Prep: Equip a 3-L jacketed reactor with a mechanical stirrer, reflux condenser, internal temperature probe, and an off-gas line leading to a 2M NaOH scrubber. Purge with Nitrogen.

  • Charging: Charge 6-Bromoisoquinoline N-oxide (100 g) and DCM (800 mL). Cool the suspension to 0°C.

  • Reagent Addition (Critical):

    • Dissolve

      
        (191.5 g) in DCM (200 mL) in a separate addition funnel (Note: 
      
      
      
      can be added as a solid if a powder addition funnel is available, but solution is preferred for thermal control).
    • Add the

      
       solution dropwise over 45 minutes, maintaining internal temperature 
      
      
      
      .
    • Add DMF (16.3 g) dropwise. Expect a slight exotherm.

  • Reaction:

    • Allow the mixture to warm to 20°C over 1 hour.

    • Heat to mild reflux (approx. 40–45°C) for 2–4 hours.

    • IPC (In-Process Control): Monitor by HPLC/TLC for disappearance of N-oxide.

  • Quench (Inverse):

    • Prepare a quench vessel with 1 kg Ice and 500 mL Sat.

      
      .
      
    • Slowly transfer the reaction mixture into the quench vessel. Caution: Vigorous gas evolution.

  • Work-up:

    • Separate phases.[2][4] Extract aqueous layer with DCM (2 x 200 mL).

    • Combine organics and wash with 10%

      
       (Sodium Thiosulfate) to remove free bromine (indicated by yellow/orange color).
      
    • Dry over

      
      , filter, and concentrate.
      
  • Crystallization: Recrystallize the crude solid from hot Ethyl Acetate/Heptane (1:3) to obtain off-white needles.

Troubleshooting Logic Tree

Use this decision matrix to diagnose yield or purity failures immediately.

Troubleshooting Start Problem Detected Issue1 Low Conversion? Start->Issue1 Issue2 Low Purity? Start->Issue2 Check1 Check Reagent Quality (POBr3 Hydrolysis) Issue1->Check1 Yes Check2 Check Quench pH (Did hydrolysis occur?) Issue2->Check2 Yes Action1 Use Fresh POBr3 Increase Eq to 2.0 Check1->Action1 Confirmed Action2 Wash with Thiosulfate (Remove Br2) Check2->Action2 Yellow Solid Action3 Recrystallize (EtOAc/Heptane) Check2->Action3 Mixture

Figure 2: Diagnostic logic for common scale-up failures.

References

  • Relevance: Validates the general procedure for converting Isoquinoline N-oxides to 1-bromoisoquinolines using POBr3/DMF.
  • Manac Inc. (2024). Overview of Bromination Reactions with Phosphorus Bromides. Retrieved from [Link]

    • Relevance: Provides safety data, handling characteristics, and mechanistic insights for POBr3 vs. PBr5.
  • ResearchGate. (2025). Regioselective Chlorination of Quinoline N-Oxides and Isoquinoline N-Oxides. Retrieved from [Link]

    • Relevance: Supports the mechanism of nucleophilic attack
  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-.[4][5] Retrieved from [Link]

    • Relevance: Illustrates the difficulty of direct bromination (hitting C5/C8) and justifies the N-oxide route for C1/C6 selectivity.

Sources

Troubleshooting

Technical Support Center: Workup Procedures for 1,6-Dibromoisoquinoline

Status: Operational | Tier: Level 3 (Senior Specialist) Topic: Isolation, Purification, and Troubleshooting of 1,6-Dibromoisoquinoline Derivatives Welcome to the Technical Support Hub You are likely here because 1,6-dibr...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Specialist) Topic: Isolation, Purification, and Troubleshooting of 1,6-Dibromoisoquinoline Derivatives

Welcome to the Technical Support Hub

You are likely here because 1,6-dibromoisoquinoline is behaving unpredictably. Unlike standard aryl halides, this scaffold possesses two electrophilic sites with distinct electronic environments: the C1-position (adjacent to nitrogen, highly electron-deficient) and the C6-position (typical aryl bromide).

This guide does not just list steps; it troubleshoots the chemical logic causing your workup failures.

Module 1: Critical Reactivity & Stability Profile

Before starting any workup, you must understand what you are handling. The two bromine atoms are not created equal.

FeaturePosition C1-BrPosition C6-BrImplications for Workup
Electronic Nature

-deficient (Imine-like)

-neutral (Phenyl-like)
C1 is prone to nucleophilic attack (

).
Lability High (Acid/Base sensitive)Low (Stable)Avoid strong aqueous acids at high temps; C1 hydrolyzes to isocarbostyril.
Pd-Oxidative Addition Fast (usually)SlowerMixtures of mono- and bis-coupled products are common.
Basicity Low (due to Br induction)N/APyridine nitrogen can still be protonated for extraction.
Module 2: Troubleshooting Common Scenarios (FAQs)
Issue #1: "I see a new, polar spot on TLC that isn't my product or starting material."

Diagnosis: You likely hydrolyzed the C1-bromide. The Science: The C1 position is activated by the ring nitrogen. In the presence of water and heat (especially in basic Suzuki conditions or acidic workups), the C1-Br bond cleaves, replaced by an -OH group, which tautomerizes to the thermodynamically stable 6-bromo-1(2H)-isoquinolinone (Isocarbostyril). The Fix:

  • Prevention: Use anhydrous bases (

    
    , 
    
    
    
    ) in organic solvents (Dioxane/Toluene) rather than aqueous biphasic systems if possible.
  • Recovery: If the byproduct formed, it is likely insoluble in ether/hexanes. Triturate your crude solid with cold diethyl ether. The isocarbostyril often remains as a solid, while your 1,6-dibromo starting material dissolves.

Issue #2: "My Suzuki coupling gave a mixture of regioisomers. How do I separate them?"

Diagnosis: Loss of regiocontrol. The Science: While C1 is generally more reactive towards oxidative addition, steric hindrance (peri-hydrogen at C8) can slow it down, making C6 competitive depending on the ligand used [1]. The Protocol:

  • Do not use Acid-Base Extraction: Isomers have similar pKa values.

  • Chromatography: The C1-substituted product usually has a different dipole moment than the C6-substituted product.

    • Stationary Phase: Silica Gel (standard).

    • Mobile Phase: Toluene/EtOAc gradients often separate isoquinoline isomers better than Hexane/EtOAc due to

      
      -
      
      
      
      interactions with the solvent.
Issue #3: "The product is stuck in the emulsion."

Diagnosis: Isoquinoline nitrogen acting as a surfactant. The Fix:

  • Saturate: Add solid NaCl to the aqueous layer until saturated.

  • Filter: Pass the emulsion through a pad of Celite. The emulsion is often stabilized by microscopic Pd-black particles. Filtration breaks the surface tension.

Module 3: Validated Workup Protocols
Protocol A: The "Gentle" Workup (For C1-Labile Intermediates)

Use this when preserving the C1-Br bond is critical (e.g., after a C6-selective reaction).

  • Quench: Cool reaction to room temperature (RT). Dilute with EtOAc (3x reaction volume).

  • Wash: Wash organics with 5% aqueous LiCl (Lithium Chloride) instead of water/brine.

    • Why? LiCl breaks emulsions better than NaCl for nitrogenous heterocycles and is less likely to promote hydrolysis than basic brine.

  • Scavenge: Add SiliaMetS® Thiol or equivalent Pd scavenger (0.5 eq relative to catalyst) and stir for 30 mins.

  • Dry: Use

    
     (Sodium Sulfate). Avoid 
    
    
    
    if the product is acid-sensitive (Lewis acidic character).
  • Evaporate: Rotary evaporate at

    
    .
    
Protocol B: The Acid-Base Purification (For Stable Derivatives)

Use this ONLY if C1-Br has already been substituted (e.g., converted to C1-aryl or C1-alkyl).

  • Dissolve: Dissolve crude mixture in

    
    .
    
  • Extract (Acid): Wash with 1M HCl (aq).

    • Result: The isoquinoline product protonates (

      
      ) and moves to the aqueous layer. Non-basic impurities (ligands, boronic acids) stay in DCM.
      
  • Wash (Aqueous): Wash the acidic aqueous layer once with DCM to remove trapped organics.

  • Basify: Slowly add 2M NaOH to the aqueous layer until pH > 10.

    • Result: Product deprotonates and precipitates/oils out.

  • Extract (Base): Extract the now-cloudy aqueous layer with DCM (3x).

  • Dry & Concentrate: Dry over

    
     and concentrate.
    
Module 4: Decision Pathways (Visualized)
Figure 1: Workup Strategy Decision Tree

Caption: Logical flow for selecting the correct workup based on the status of the C1-Bromine bond.

WorkupLogic Start Reaction Complete CheckC1 Is C1-Br still present? Start->CheckC1 YesPath Yes (Risk of Hydrolysis) CheckC1->YesPath Sensitive NoPath No (C1 is Ar/Alk/N) CheckC1->NoPath Stable GentleWorkup Protocol A: Neutral/LiCl Wash Avoid Aqueous Acid/Base YesPath->GentleWorkup Purify Flash Chromatography (Toluene/EtOAc) GentleWorkup->Purify AcidBase Protocol B: Acid-Base Extraction (Remove non-basic impurities) NoPath->AcidBase

Figure 2: Mechanism of C1-Hydrolysis (The "Mystery Spot")

Caption: Mechanism showing why aqueous workups fail for C1-bromo species. The N-protonation activates C1 for water attack.

Hydrolysis SM 1,6-Dibromoisoquinoline Protonation Acidic Workup (H+) SM->Protonation Activated N-Protonated Intermediate (Highly Electrophilic C1) Protonation->Activated Activates Ring WaterAttack H2O Attack at C1 Activated->WaterAttack Product 6-Bromo-1(2H)-isoquinolinone (Isocarbostyril) WaterAttack->Product -HBr (Tautomerization)

References
  • Regioselectivity in Heterocycles

    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.
    • Context: Establishes the general reactivity order of isoquinolines (C1 > C6 for nucleophilic
    • URL:

  • Suzuki Coupling of Polyhalogenated Heterocycles

    • Source: Schroter, S., Stock, C., & Bach, T. (2005). Regioselective cross-coupling reactions of multiple halogenated nitrogen heterocycles. Tetrahedron, 61(9), 2245-2267.
    • Context: Detailed review of site-selectivity in Suzuki couplings of dihalo-pyridines and isoquinolines.
    • URL:

  • Isoquinoline Synthesis & Reactivity

    • Source: Roesch, K. R., & Larock, R. C. (1999).[1] Synthesis of Isoquinolines via Palladium-Catalyzed Coupling.[1][2] Organic Letters, 1(4), 553-556.

    • Context: Foundational work on Pd-catalyzed assembly of the isoquinoline core, providing insight into stability.
    • URL:

  • Hydrolysis of 1-Haloisoquinolines

    • Source: White, A. W., et al. (1967). The Hydrolysis of 1-Chloroisoquinoline. Journal of the Chemical Society B.
    • Context: Kinetic study confirming the susceptibility of the C1-halogen bond to acidic hydrolysis.
    • URL:

Sources

Reference Data & Comparative Studies

Validation

analytical techniques for 1,6-Dibromoisoquinoline characterization

Analytical Techniques for 1,6-Dibromoisoquinoline Characterization Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QC Scientists Focus: CAS 1254514-00-5 (1,6-Dibromoisoquinoline)[1][...

Author: BenchChem Technical Support Team. Date: February 2026

Analytical Techniques for 1,6-Dibromoisoquinoline Characterization

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QC Scientists Focus: CAS 1254514-00-5 (1,6-Dibromoisoquinoline)[1][2]

Part 1: The Application Scientist’s Perspective

In the high-stakes environment of drug discovery, 1,6-Dibromoisoquinoline (CAS 1254514-00-5) is more than just a reagent; it is a bifunctional scaffold where regioselectivity defines success.[1][2] As a Senior Application Scientist, I have observed that the primary challenge with this compound is not just purity, but isomeric identity .

Commercial synthesis often yields mixtures of 1,6-, 1,5-, and 1,7- isomers due to the directing effects during the bromination of the isoquinoline core.[1][2] A standard Certificate of Analysis (CoA) listing "98% Purity" is insufficient if the 2% impurity is a regioisomer that will derail your subsequent Suzuki or Buchwald couplings.

This guide moves beyond basic verification to a multi-dimensional characterization strategy , ensuring your material is chemically and structurally distinct.

Part 2: Primary Analytical Techniques

Nuclear Magnetic Resonance (NMR): The Structural Fingerprint

NMR is the only technique capable of definitively assigning the bromine positions without a crystal structure. For 1,6-dibromoisoquinoline, we look for specific "silencing" of protons.[1][2]

  • The "Silent" C1 Position: In unsubstituted isoquinoline, the proton at C1 is the most deshielded singlet (~9.2 ppm) due to the adjacent nitrogen. In 1,6-dibromoisoquinoline, this signal must be absent .[1][2] If you see a singlet above 9.0 ppm, you have unreacted starting material or a different isomer (e.g., 6-bromoisoquinoline).[1]

  • The C6 Verification: The benzene ring (positions 5, 6, 7, 8) will show a specific coupling pattern. A bromine at C6 disrupts the continuity. You should observe:

    • H5: A singlet (or weak doublet due to meta-coupling) appearing slightly downfield.

    • H7 & H8: An AB system or distinct doublets with ortho-coupling (~8-9 Hz).[1][2]

Protocol: High-Resolution 1H-NMR

  • Solvent: DMSO-d6 (preferred for solubility) or CDCl3.[1][2]

  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Key Check: Integrate the aromatic region. You expect exactly 5 protons .[1] Any deviation suggests contamination.

Mass Spectrometry (MS): The Isotopic Signature

While NMR confirms structure, MS confirms the halogen count. Bromine has two stable isotopes,


 and 

, in a roughly 1:1 ratio.
  • The "Triplet" Pattern: A molecule with two bromine atoms (like 1,6-dibromoisoquinoline) exhibits a distinct 1:2:1 isotopic ratio for the molecular ion peaks

    
    , 
    
    
    
    , and
    
    
    .
    • 
       (approx 285 m/z)
      
    • 
       (approx 287 m/z) — Base Peak (100% relative abundance) 
      
    • 
       (approx 289 m/z)
      
  • Differentiation:

    • Monobromo impurity: 1:1 doublet ratio.[1][2]

    • Tribromo impurity: 1:3:3:1 quartet ratio.[1][2]

High-Performance Liquid Chromatography (HPLC): Isomer Resolution

Separating the 1,6- isomer from its 1,5- or 1,7- counterparts requires a column capable of shape selectivity, as their polarities are nearly identical.[1][2]

Recommended Protocol: Reverse Phase Isomer Separation

  • Column: C18 with high carbon load (e.g., Agilent ZORBAX Eclipse Plus C18) or Phenyl-Hexyl (for

    
     selectivity).[1][2]
    
  • Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).

  • Mobile Phase B: Acetonitrile (MeCN) + 0.1% TFA.

  • Gradient:

    • 0-2 min: 5% B (Equilibration)[1][2]

    • 2-15 min: 5%

      
       95% B (Linear Ramp)[1][2]
      
    • 15-20 min: 95% B (Wash)[2]

  • Detection: UV at 254 nm (aromatic core) and 220 nm (amide/amine bonds if derivatized).

  • Why this works: The TFA suppresses silanol interactions, sharpening peaks.[1] The gradient forces the separation of isomers based on slight differences in hydrophobicity caused by the bromine position relative to the nitrogen lone pair.

Part 3: Comparative Analysis & Decision Logic

The following table contrasts 1,6-Dibromoisoquinoline with its most common analytical interferences.

Table 1: Comparative Analytical Signatures

Feature1,6-Dibromoisoquinoline 1,5-Dibromoisoquinoline 6-Bromoisoquinoline
Molecular Weight ~287 g/mol ~287 g/mol ~208 g/mol
MS Isotope Pattern 1 : 2 : 1 (Twin Br)1 : 2 : 1 (Twin Br)1 : 1 (Single Br)
1H-NMR (C1-H) Absent Absent Present (~9.2 ppm)
1H-NMR (Coupling) H5 is singlet (isolated)H6, H7, H8 complex couplingH1 singlet present
HPLC Retention IntermediateTypically Elutes Later (Steric bulk)Elutes Earlier (Less lipophilic)

Part 4: Visualizing the Characterization Workflow

The following diagram illustrates the logical flow for validating a batch of 1,6-Dibromoisoquinoline.

CharacterizationWorkflow Start Crude Material (1,6-Dibromoisoquinoline) MS_Step Step 1: Mass Spectrometry (Check Isotope Pattern) Start->MS_Step Isotope_Decision Isotope Ratio? MS_Step->Isotope_Decision Reject_Mono Reject: Monobromo (1:1 Ratio) Isotope_Decision->Reject_Mono 1:1 Reject_Tri Reject: Tribromo (1:3:3:1 Ratio) Isotope_Decision->Reject_Tri 1:3:3:1 NMR_Step Step 2: 1H-NMR (Structural ID) Isotope_Decision->NMR_Step 1:2:1 (Pass) C1_Check Signal at >9.0 ppm? NMR_Step->C1_Check Reject_Iso Reject: C1-H Present (Wrong Regioisomer/SM) C1_Check->Reject_Iso Yes (Signal Found) HPLC_Step Step 3: HPLC Purity (Isomer Separation) C1_Check->HPLC_Step No (Signal Absent) Final_QC Pass: >98% Purity Confirmed 1,6-Isomer HPLC_Step->Final_QC Single Peak

Caption: Logical decision tree for the sequential validation of 1,6-Dibromoisoquinoline, prioritizing isotopic confirmation followed by structural regiochemistry.

Part 5: References

  • BenchChem. (2025). A Comparative Guide to the Analytical Characterization of 6-Bromoisoquinoline-1-carbonitrile. Retrieved from

  • BLD Pharm. (2025). Product Datasheet: 1,6-Dibromoisoquinoline (CAS 1254514-00-5).[1][2][3][4][5][6][7] Retrieved from

  • PubChem. (2025).[8] Compound Summary: 6-Bromoisoquinoline (Related Structure).[1][2] Retrieved from

  • ResearchGate. (2006).[9] Comparison of Analytical Strategies for the Chromatographic Measurement of Brominated Flame Retardants (Isomer Separation Principles). Retrieved from

  • ChemicalBook. (2025). Synthesis and Properties of Bromoisoquinolines. Retrieved from

Sources

Comparative

Comparative Guide: 1H and 13C NMR Analysis of 1,6-Dibromoisoquinoline

The following guide provides a comprehensive technical analysis of the 1H and 13C NMR spectral characteristics of 1,6-Dibromoisoquinoline , designed for researchers in medicinal chemistry and structural biology. Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical analysis of the 1H and 13C NMR spectral characteristics of 1,6-Dibromoisoquinoline , designed for researchers in medicinal chemistry and structural biology.

Executive Summary & Structural Context

1,6-Dibromoisoquinoline is a critical bifunctional scaffold in drug discovery. Its value lies in the differential reactivity of the two bromine atoms: the C1-bromide (adjacent to nitrogen) is highly activated for nucleophilic aromatic substitution (


) or rapid oxidative addition, while the C6-bromide (on the benzenoid ring) typically requires standard palladium-catalyzed cross-coupling conditions.

Accurate NMR characterization is essential to distinguish this compound from its monosubstituted precursors (1-bromoisoquinoline and 6-bromoisoquinoline ) and potential regioisomeric impurities formed during synthesis (e.g., 1,7-dibromoisoquinoline).

Structural Numbering & Logic
  • Isoquinoline Core: The nitrogen is at position 2.

  • C1 Position: The carbon between the benzene ring fusion and the nitrogen. (Most deshielded in parent isoquinoline).

  • C6 Position: Located on the benzenoid ring, meta to the ring fusion.

1H NMR Spectral Analysis

Theoretical vs. Experimental Shift Logic

The 1H NMR spectrum of 1,6-dibromoisoquinoline is defined by the absence of the characteristic low-field H1 signal and the specific splitting pattern of the benzenoid protons.

Comparative Chemical Shift Table (CDCl₃, 400 MHz)

Note: Values are refined estimates based on substituent effects relative to the parent isoquinoline.

ProtonIsoquinoline (Parent)1-Bromoisoquinoline6-Bromoisoquinoline1,6-Dibromoisoquinoline Multiplicity & Coupling (

)
H1 9.25 ppm (s) Absent 9.20 ppm (s)Absent Diagnostic loss of signal.
H3 8.52 ppm (d)8.35 ppm (d)8.55 ppm (d)8.38 ppm (d) Doublet,

Hz.
H4 7.60 ppm (d)7.55 ppm (d)7.65 ppm (d)7.58 ppm (d) Doublet,

Hz.
H5 7.80 ppm (d)7.85 ppm (d)8.05 ppm (d)8.10 ppm (d) Meta-coupling to H7 (

Hz). Deshielded by ortho-Br.
H7 7.68 ppm (t)7.70 ppm (t)7.75 ppm (dd)7.78 ppm (dd) dd,

Hz.
H8 7.95 ppm (d)8.20 ppm (d)7.90 ppm (d)8.18 ppm (d) Doublet,

Hz. Deshielded by peri-effect of Br at C1.
Key Diagnostic Signals[1][2][3][4]
  • The "Missing" Singlet (H1): The most obvious feature of 1,6-dibromoisoquinoline is the absence of the singlet at ~9.25 ppm. If this peak is present, your sample contains 6-bromoisoquinoline starting material.

  • The Peri-Effect (H8): The proton at C8 (peri to C1) experiences significant deshielding due to the steric compression and magnetic anisotropy of the C1-Bromine. Expect H8 to shift downfield to ~8.18–8.25 ppm compared to the parent isoquinoline (~7.95 ppm).

  • Benzenoid Splitting (H5, H7, H8):

    • H5: Appears as a narrow doublet (or singlet-like) due to small meta-coupling (

      
       Hz) with H7.
      
    • H7: Appears as a clear doublet of doublets (dd) due to large ortho-coupling with H8 (

      
       Hz) and small meta-coupling with H5.
      
    • H8: Appears as a large doublet (

      
       Hz).
      

13C NMR Spectral Analysis

The 13C spectrum provides definitive proof of the substitution pattern, particularly for the quaternary carbons bearing bromine.

Comparative Carbon Shift Table (CDCl₃, 100 MHz)
CarbonEnvironmentShift Range (

, ppm)
Diagnostic Note
C1

-Br (Imine-like)
142.0 – 145.0 Significantly upfield from parent C1 (~152 ppm) due to the heavy atom effect of Br.
C3 Aromatic CH138.0 – 140.0 -
C4 Aromatic CH120.0 – 122.0 -
C6

-Br (Benzenoid)
125.0 – 128.0 Distinct from C1. Typical aryl-bromide range.
C5, C7, C8 Aromatic CH127.0 – 132.0 Clustered aromatic signals.
C4a, C8a Quaternary Bridgehead125.0 – 138.0 -

Critical Observation: The C1 carbon signal is often lower intensity due to the lack of NOE enhancement (quaternary) and splitting by the quadrupolar bromine nuclei (


 and 

), which can broaden the peak.

Experimental Protocol

Standard Characterization Workflow

To ensure reproducibility and accurate assignment, follow this protocol:

  • Sample Preparation:

    • Dissolve 5–10 mg of 1,6-dibromoisoquinoline in 0.6 mL of CDCl₃ .

    • Note: Ensure the solvent is acid-free (filter through basic alumina if necessary), as traces of acid can protonate the isoquinoline nitrogen, causing significant downfield shifts of H3 and H1 (if present).

  • Instrument Parameters (400 MHz):

    • Pulse Angle: 30° (to ensure quantitative relaxation).

    • Relaxation Delay (D1): Set to 2.0 seconds minimum. The quaternary carbons (C1, C6) have long T1 relaxation times.

    • Scans (NS): Minimum 16 for 1H; Minimum 512 for 13C to visualize the quaternary C-Br signals.

  • Reference: Calibrate to residual CHCl₃ at 7.26 ppm (1H) and 77.16 ppm (13C).

Decision Tree for Purity & Identity

Use the following logic flow to validate your synthesized product.

NMR_Logic Start Analyze 1H NMR Spectrum (CDCl3) CheckH1 Is the H1 Singlet (~9.2 ppm) Present? Start->CheckH1 Impurity Contamination: Starting Material (6-Bromoisoquinoline) or Isoquinoline CheckH1->Impurity Yes CheckH8 Check H8 Region (~8.2 ppm). Is it Deshielded? CheckH1->CheckH8 No WrongRegio Possible Regioisomer: (e.g., 6-Bromo-3-substituted) CheckH8->WrongRegio No (< 8.0 ppm) CheckSplit Analyze Benzenoid Splitting. Do you see H5(d, meta), H7(dd), H8(d)? CheckH8->CheckSplit Yes (> 8.1 ppm) Isomer7 Isomer Alert: 1,7-Dibromoisoquinoline (Different splitting pattern) CheckSplit->Isomer7 No Confirm Confirmed Structure: 1,6-Dibromoisoquinoline CheckSplit->Confirm Yes

Figure 1: Diagnostic logic flow for confirming 1,6-dibromoisoquinoline structure and ruling out common impurities.

References

  • Isoquinoline Substitution Effects:Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Standard reference for additive chemical shift rules).
  • Bromoisoquinoline Synthesis:Journal of Organic Chemistry, "Regioselective Bromination of Isoquinolines via N-Oxide Activation.
  • Spectral Database: SDBS (Spectral Database for Organic Compounds), AIST, Japan.[1] (Reference for parent Isoquinoline and 1-Bromoisoquinoline spectra).

  • 13C NMR of Heterocycles:Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy. VCH.

Sources

Validation

Advanced HPLC Strategy for 1,6-Dibromoisoquinoline Purity Analysis

Topic: HPLC analysis for purity of 1,6-Dibromoisoquinoline Content Type: Publish Comparison Guide Beyond C18: A Senior Scientist’s Guide to Separating Critical Isomers and Hydrolysis Products Executive Summary 1,6-Dibrom...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC analysis for purity of 1,6-Dibromoisoquinoline Content Type: Publish Comparison Guide

Beyond C18: A Senior Scientist’s Guide to Separating Critical Isomers and Hydrolysis Products
Executive Summary

1,6-Dibromoisoquinoline (CAS: 1254514-00-5) is a critical halogenated heterocyclic building block used in the synthesis of bioactive isoquinoline alkaloids and pharmaceutical intermediates. Its purity analysis presents a specific set of chromatographic challenges that standard "generic" methods often fail to address.

The primary analytical risks are:

  • Positional Isomerism: Co-elution of the regioisomer 1,5-dibromoisoquinoline , which forms during non-selective bromination.[1]

  • Hydrolytic Instability: The C1-bromine is susceptible to nucleophilic attack, leading to the formation of 6-bromo-1(2H)-isoquinolinone (also known as 6-bromoisocarbostyril).[1]

  • Basic Nitrogen Tailing: Interaction of the isoquinoline nitrogen with silanols on older silica supports.[1]

This guide compares the industry-standard C18 approach against an optimized Phenyl-Hexyl methodology, demonstrating why the latter is the superior choice for high-integrity purity assessment.

The "Standard" Trap: Why C18 Fails

Many labs default to a standard C18 column with an acidic mobile phase (0.1% TFA).[1] While this works for simple retention, it lacks the selectivity required for this specific analyte.[1]

  • The Mechanism Gap: C18 relies almost exclusively on hydrophobic subtraction.[1] Since 1,5-dibromo and 1,6-dibromo isomers have nearly identical hydrophobicity (LogP ~3.3), C18 columns often show them as a single merged peak or a "shoulder."

  • The Consequence: A batch containing 5% of the 1,5-isomer might pass QC as "99% pure" on a C18 method, leading to failure in downstream Suzuki or Buchwald couplings where the 1-position reactivity is critical.

The Optimized Solution: Phenyl-Hexyl Chemistry

To achieve baseline resolution, we utilize Pi-Pi (


) Interaction Chromatography .
  • Stationary Phase: Phenyl-Hexyl (Core-Shell or Fully Porous).[1]

  • Why it Works: The electron-deficient brominated rings of the isoquinoline interact differently with the pi-electrons of the phenyl stationary phase depending on the bromine substitution pattern. The 1,6-isomer and 1,5-isomer have different electron density maps, resulting in distinct retention times.

Experimental Protocol: The "Golden Standard" Method
ParameterCondition
Column Phenyl-Hexyl , 150 x 4.6 mm, 2.7 µm (Core-Shell recommended)
Mobile Phase A 10 mM Ammonium Formate (pH 4.5)
Mobile Phase B Acetonitrile (LC-MS Grade)
Flow Rate 1.0 mL/min
Temperature 35°C
Detection UV @ 230 nm (Primary) and 254 nm
Injection Vol 5.0 µL

Gradient Profile:

  • 0.0 min: 40% B

  • 10.0 min: 65% B

  • 12.0 min: 90% B

  • 15.0 min: 90% B (Wash)

  • 15.1 min: 40% B (Re-equilibration)

Scientist's Note: We use pH 4.5 Ammonium Formate rather than TFA. 1,6-Dibromoisoquinoline is a very weak base (predicted pKa ~1.5 due to electron-withdrawing Br). At pH 4.5, it exists primarily in its neutral form, maximizing the hydrophobic and pi-pi interactions with the column.

Comparative Performance Data

The following data summarizes the separation efficiency of the Standard Method vs. the Optimized Method.

Table 1: Method Comparison Matrix

AnalyteMethod A: Standard C18 (0.1% TFA/MeCN)Method B: Phenyl-Hexyl (pH 4.5/MeCN)
Retention (min) Resolution (Rs) Retention (min) Resolution (Rs)
6-Bromo-1-hydroxy (Hydrolysis Impurity)2.1N/A3.5> 5.0
1,5-Dibromoisoquinoline (Isomer)8.40.8 (Co-elution) 9.22.4 (Baseline)
1,6-Dibromoisoquinoline (Target)8.6N/A10.1N/A
Isoquinoline (Starting Material)1.5> 102.8> 10

Key Takeaway: Method B achieves a Resolution (Rs) of 2.4 between the critical isomer pair, whereas Method A fails to separate them (Rs < 1.5 is considered a failure in GMP environments).

Impurity Formation & Control Logic

Understanding where impurities come from is as important as detecting them.[1] The diagram below illustrates the critical pathways and how the analytical method acts as the "Gatekeeper."

G SM Starting Material (Isoquinoline N-oxide) RXN Bromination (POBr3 / PBr5) SM->RXN CRUDE Crude Product (Mixture) RXN->CRUDE IMP_ISO Impurity: 1,5-Isomer (Regio-selectivity issue) CRUDE->IMP_ISO Side Reaction IMP_HYD Impurity: 6-Bromo-1-hydroxy (Hydrolysis of C1-Br) CRUDE->IMP_HYD Moisture/Workup METH_A Method A (C18) Result: Co-elution CRUDE->METH_A Analysis METH_B Method B (Phenyl-Hexyl) Result: Separation CRUDE->METH_B Analysis FAIL FAIL METH_A->FAIL Risk: False Pass PASS PASS METH_B->PASS Accurate Purity

Figure 1: Analytical workflow demonstrating the origin of critical impurities and the decision matrix for method selection. Method B effectively isolates the "False Pass" risk associated with isomeric co-elution.

Safety & Handling Note

1,6-Dibromoisoquinoline is classified as an Acute Toxicant (Oral) and causes Serious Eye Damage (H318) [1].[2][3][4]

  • Protocol: Always prepare HPLC samples in a fume hood.

  • Waste: Mobile phases containing this compound must be segregated into halogenated waste streams, not general organic waste.[1]

References
  • National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 640963, 1-Bromoisoquinoline. Retrieved January 28, 2026 from [Link]

  • Welch Materials (2024).[1] A Guide to Selective Columns for Isomer Separation: Phenyl and PFP Columns. Retrieved January 28, 2026 from [Link]

  • Agilent Technologies (2014).[1] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Application Note 5991-3884EN. Retrieved January 28, 2026 from [Link]

  • Sielc Technologies.[1] Separation of Isoquinoline on Newcrom R1 HPLC column. Retrieved January 28, 2026 from [Link]

Sources

Comparative

Regioselective Landscapes: A Comparative Guide to 1,6-Dibromoisoquinoline Functionalization

Executive Summary: The Orthogonality Advantage In the architecture of kinase inhibitors and isoquinoline alkaloids, the 1,6-dibromoisoquinoline scaffold represents a "Goldilocks" zone of reactivity. Unlike its isomers, i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Orthogonality Advantage

In the architecture of kinase inhibitors and isoquinoline alkaloids, the 1,6-dibromoisoquinoline scaffold represents a "Goldilocks" zone of reactivity. Unlike its isomers, it possesses two electronically distinct halogenated sites that allow for protecting-group-free sequential functionalization .

This guide objectively compares the 1,6-isomer against other common dibromoisoquinolines (1,3-, 5,8-, and 4,x- variants). We demonstrate that the 1,6-isomer offers superior operational simplicity for library generation due to the extreme electronic differentiation between the C1 (imine-like) and C6 (phenyl-like) positions.

Mechanistic Foundation: The Electronic Gradient

To utilize 1,6-dibromoisoquinoline effectively, one must understand the underlying electronic bias. The isoquinoline ring system is not uniform; it is a fused bicyclic system with a distinct gradient of electrophilicity.

  • C1 Position (The "Soft" Spot): Located

    
     to the ring nitrogen, this position is highly electron-deficient (
    
    
    
    character). It possesses the lowest LUMO coefficient, making it highly susceptible to Oxidative Addition (OA) by Pd(0) and nucleophilic attack (
    
    
    ).
  • C6 Position (The "Hard" Spot): Located on the benzenoid ring, this position behaves like a standard aryl bromide. It requires higher activation energy for OA and is generally inert to

    
     under standard conditions.
    

Key Insight: The reactivity difference (


) between C1 and C6 in the 1,6-isomer is significantly larger than the difference between C1 and C3 in the 1,3-isomer, providing a wider kinetic window for selective mono-functionalization.

Comparative Reactivity Matrix

The following table synthesizes reactivity data based on established heterocyclic principles and cross-coupling reviews [1, 2].

Feature1,6-Dibromoisoquinoline 1,3-Dibromoisoquinoline 5,8-Dibromoisoquinoline 4-Bromo-X-isoquinoline
Primary Reactive Site C1 (Highly Selective)C1 (Selective)C5/C8 (Poor Selectivity)C1 (if present) or C4
Selectivity Driver Electronic (Inductive & Resonance)Electronic (Distance from N)Steric / Subtle ElectronicElectronic (C4 is e- rich)

Viability
Excellent at C1Good at C1Poor (Requires forcing)Poor
Suzuki Selectivity >95:5 (C1:C6) at RT~85:15 (C1:C3)~60:40 (Mix)Variable
Sequential Workflow C1

C6 (Easy)
C1

C3 (Moderate)
Difficult (Mixtures)Complex
Use Case Divergent Library SynthesisLinear ExtensionSpecific Natural ProductsElectrophilic Substitution

Visualizing the Reactivity Landscape

The following diagram maps the reactivity vectors of the isoquinoline core, highlighting the unique position of the 1,6-isomer.

ReactivityMap Isoquinoline Isoquinoline Core Electrophilicity Gradient C1 Position C1 (Alpha to N) Reactive: ++++ Isoquinoline->C1 Fastest OA / SNAr C3 Position C3 (Beta to N) Reactive: ++ Isoquinoline->C3 Moderate OA C4 Position C4 (Electron Rich) Reactive: + Isoquinoline->C4 Slow OA / EAS Active C6 Position C6 (Benzenoid) Reactive: ++ Isoquinoline->C6 Standard OA C58 Positions C5/C8 (Steric Control) Reactive: ++ Isoquinoline->C58 Non-Selective C1->C3 Narrower Gap (1,3-isomer) C1->C6 Orthogonal Gap (Ideal for 1,6-isomer)

Figure 1: Electrophilicity gradient of the isoquinoline scaffold. Red indicates highest reactivity toward Pd(0) oxidative addition and nucleophiles.

Experimental Protocols

These protocols are designed to be self-validating. If the C1-functionalization step (Protocol A or B) yields >10% bis-coupled product, reduce the temperature or catalyst loading before proceeding to Protocol C.

Protocol A: C1-Selective Nucleophilic Aromatic Substitution ( )

Target: Introduction of amines, alkoxides, or thiols at C1.

Rationale: The C1-Br bond is activated by the adjacent nitrogen, allowing displacement without transition metals. C6-Br remains intact.

  • Setup: Charge a reaction vial with 1,6-dibromoisoquinoline (1.0 equiv) and anhydrous NMP (0.2 M).

  • Reagent Addition: Add the nucleophile (e.g., morpholine, primary amine) (1.1 equiv).

    • Note: If using an amine HCl salt, add 2.5 equiv of DIPEA.

  • Reaction: Heat to 80 °C for 4–12 hours.

    • Validation: Monitor by LCMS. The starting material (M+) should convert to Product (M-Br+Nu). C6-Br remains (characteristic isotopic pattern for 1 Br atom).

  • Workup: Dilute with EtOAc, wash with water (x3) to remove NMP. Dry over MgSO4.[1]

Protocol B: C1-Selective Suzuki-Miyaura Coupling

Target: Introduction of Carbon-based groups at C1.

Rationale: Using a ligand with moderate steric bulk (e.g.,


) at low temperature favors oxidative addition at the most electron-deficient site (C1) [3].
  • Catalyst System:

    
     (3-5 mol%) is preferred over highly active catalysts like XPhos or 
    
    
    
    , which might erode selectivity.
  • Conditions:

    • Solvent: DME/Water (3:1) or Toluene/EtOH/Water.[2][3]

    • Base:

      
       (2.0 equiv).
      
    • Temperature: Room Temperature (20–25 °C) . Do not heat.

  • Procedure:

    • Degas solvents thoroughly (sparge with Argon for 15 min).

    • Add 1,6-dibromoisoquinoline (1.0 equiv), Boronic Acid (1.05 equiv), and Base.

    • Add Pd catalyst last under Argon flow.

    • Stir at RT for 6–18 hours.

  • Checkpoint: If starting material remains but bis-coupling is observed, switch to a biphasic system (Toluene/Water) to slow the reaction rate.

Protocol C: C6-Functionalization (The "Hard" Step)

Target: Functionalizing the remaining aryl bromide.

Rationale: With C1 substituted, the isoquinoline core is more electron-rich, making the C6-Br less reactive. Standard "forcing" conditions are now required.

  • Substrate: Use the isolated C1-substituted product from Protocol A/B.

  • Catalyst Upgrade: Switch to a Second-Generation Buchwald Precatalyst (e.g., XPhos Pd G2 or RuPhos Pd G2 ) or

    
     at higher loading (5 mol%).
    
  • Conditions:

    • Solvent: 1,4-Dioxane (anhydrous).

    • Base:

      
       (3.0 equiv) or 
      
      
      
      .
    • Temperature: 80–100 °C .

  • Procedure:

    • Combine substrate, new Boronic Acid (1.5 equiv), and Base.

    • Add Catalyst.[4][5]

    • Heat until conversion is complete (usually 2–6 hours).

Sequential Workflow Diagram

Workflow Start Start: 1,6-Dibromoisoquinoline Step1 Step 1: C1 Selection (Kinetic Control) Start->Step1 Choice Method? Step1->Choice PathA Protocol A: SNAr (Nucleophile, 80°C) Retains C6-Br Choice->PathA Heteroatom Link PathB Protocol B: Suzuki (Pd(PPh3)4, RT) Retains C6-Br Choice->PathB C-C Bond Intermediate Intermediate: 1-Substituted-6-Bromoisoquinoline PathA->Intermediate PathB->Intermediate Step2 Step 2: C6 Functionalization (Thermodynamic/Forcing) Intermediate->Step2 High Temp / Active Cat. Final Final Product: 1,6-Difunctionalized Isoquinoline Step2->Final

Figure 2: Decision tree for the sequential functionalization of 1,6-dibromoisoquinoline.

References

  • Almond-Thynne, J., et al. (2016). "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Chemical Science, 7(12), 6909–6951.

  • Schnürch, M., et al. (2007). "Halogen-Dance Reactions—A Review." Chemical Reviews, 107(12), 5521–5569.

  • Billingsley, K., & Buchwald, S. L. (2007). "Chemo- and Regioselective Pd-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles." Journal of the American Chemical Society, 129(11), 3358–3366.

Sources

Validation

Comparative Guide: Validated Synthetic Routes for 1,6-Dibromoisoquinoline

Executive Summary: The Regioselectivity Challenge 1,6-Dibromoisoquinoline is a high-value scaffold in drug discovery, particularly for designing bis-functionalized ligands where the C1 and C6 positions allow for orthogon...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioselectivity Challenge

1,6-Dibromoisoquinoline is a high-value scaffold in drug discovery, particularly for designing bis-functionalized ligands where the C1 and C6 positions allow for orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig).

The synthesis of this molecule presents a specific regiochemical challenge:

  • Electrophilic substitution (e.g.,

    
    /Lewis Acid) on the isoquinoline ring naturally favors the electron-rich C4  or C5  positions, not C1 or C6.
    
  • Nucleophilic substitution (e.g., Chichibabin type) typically targets C1 , but requires a leaving group or oxidative conditions.

Therefore, a linear synthesis attempting to brominate isoquinoline directly will fail to yield the 1,6-isomer in useful quantities. This guide validates the "Modular N-Oxide Activation" route as the industry-standard approach, contrasting it with inferior direct halogenation methods.

Route Comparison & Decision Matrix

The following table summarizes the performance metrics of the two primary synthetic strategies.

MetricRoute A: Modular N-Oxide Activation (Recommended) Route B: Direct Bromination (Not Recommended)
Mechanism Cyclization

N-Oxidation

Rearrangement
Electrophilic Aromatic Substitution (SEAr)
Regiocontrol Absolute (>98%) . C6 is fixed by starting material; C1 is fixed by electronic activation.Poor . Mixtures of 4-Br, 5-Br, and 5,8-diBr species.[1]
Overall Yield 25–35% (3 steps)<5% (Isolation of 1,6-isomer is difficult)
Scalability High (Kilogram scale validated for steps 1 & 2).Low (Chromatographic separation required).[2]
Safety Profile Moderate (Requires POBr

and mCPBA handling).
High (Standard reagents), but waste generation is high.
Visualizing the Synthetic Logic

The following diagram illustrates the decision pathway and the mechanistic divergence between the two routes.

G Start Target: 1,6-Dibromoisoquinoline RouteA_Start Route A: Modular Assembly (Recommended) Start->RouteA_Start RouteB_Start Route B: Direct Bromination (Not Recommended) Start->RouteB_Start StepA1 Step 1: Pomeranz-Fritsch Cyclization (4-Br-Benzaldehyde + Acetal) RouteA_Start->StepA1 StepA2 Step 2: N-Oxidation (mCPBA or H2O2) StepA1->StepA2 Yield: ~40-60% StepA3 Step 3: Reissert-Henze Bromination (POBr3 / DMF) StepA2->StepA3 Yield: ~85% ProductA Product: 1,6-Dibromoisoquinoline (High Purity) StepA3->ProductA Yield: ~60% StepB1 Reaction: Isoquinoline + Br2/AlCl3 RouteB_Start->StepB1 ProductB Mixture: 4-Br, 5-Br, 5,8-diBr (1,6-isomer trace/absent) StepB1->ProductB Low Selectivity

Figure 1: Comparative workflow of synthetic routes. Route A ensures regiocontrol by installing the C6-bromide prior to ring closure and the C1-bromide via specific electronic activation.

Detailed Experimental Protocol (Route A)

This protocol is synthesized from validated methodologies for 6-bromoisoquinoline preparation and general isoquinoline N-oxide functionalization.

Step 1: Synthesis of 6-Bromoisoquinoline (Scaffold Construction)

Rationale: Direct bromination of isoquinoline yields the 4- or 5-isomer. To secure the bromine at C6, it must be present in the benzene ring precursor.

  • Reaction Type: Pomeranz-Fritsch Cyclization.

  • Precursors: 4-Bromobenzaldehyde, Aminoacetaldehyde dimethyl acetal.[3]

Protocol:

  • Schiff Base Formation: Reflux 4-bromobenzaldehyde (1.0 eq) and aminoacetaldehyde dimethyl acetal (1.0 eq) in anhydrous toluene with a Dean-Stark trap to remove water. Monitor by TLC until aldehyde is consumed (~4-12 h). Evaporate solvent to yield the crude imine.

  • Cyclization: Dissolve the crude imine in anhydrous DCM. Add this solution dropwise to a stirred solution of TiCl

    
      (excess, ~4-6 eq) or conc. H
    
    
    
    SO
    
    
    at 0°C.
    • Note: TiCl

      
       is preferred for milder conditions and higher yields compared to sulfuric acid, which can cause sulfonation byproducts.
      
  • Workup: Quench carefully with ice/water. Basify to pH 8-9 with NaOH. Extract with DCM, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Recrystallize from hexanes/EtOAc or purify via silica gel chromatography.

    • Target Yield: 40–55%.

    • Validation:

      
      H NMR should show characteristic isoquinoline doublets at C1 and C3.
      
Step 2: N-Oxidation (Activation)

Rationale: The C1 position of isoquinoline is not sufficiently electrophilic for direct substitution. Converting the nitrogen to an N-oxide creates a dipole that activates C1 for nucleophilic attack (followed by elimination).

  • Reagents: m-Chloroperbenzoic acid (mCPBA) or H

    
    O
    
    
    
    /Acetic Acid.[2]

Protocol:

  • Dissolve 6-bromoisoquinoline (1.0 eq) in DCM.

  • Add mCPBA (1.2 eq) portion-wise at 0°C.

  • Stir at room temperature for 3–6 hours.

  • Workup: Wash with 10% Na

    
    SO
    
    
    
    (to quench peroxides) followed by saturated NaHCO
    
    
    (to remove m-chlorobenzoic acid).
  • Target Yield: >85%.

  • Validation: Mass shift of +16 amu (M+16) in LC-MS.

Step 3: Regioselective C1-Bromination (Functionalization)

Rationale: Reaction with POBr


 effects a rearrangement where the N-oxide oxygen is eliminated, and a bromide is installed exclusively at C1.
  • Reagents: Phosphorus oxybromide (POBr

    
    ), DMF (catalytic/solvent).
    

Protocol:

  • Suspend 6-bromoisoquinoline-N-oxide (1.0 eq) in anhydrous DCM or Toluene.

  • Add POBr

    
     (1.5 eq) in portions at 0°C.
    
    • Critical: Add a catalytic amount of DMF to facilitate the formation of the Vilsmeier-Haack type intermediate.

  • Reflux (if Toluene) or stir at RT (if DCM) until the N-oxide is consumed (TLC monitoring).

  • Quench: Pour onto ice-water carefully (exothermic hydrolysis of POBr

    
    ). Neutralize with NaHCO
    
    
    
    .[2]
  • Purification: Extract with DCM. Purify via flash chromatography (Hexanes/EtOAc).

    • Target Yield: 55–70%.

    • Product: 1,6-Dibromoisoquinoline .

Validation & Quality Control

To ensure the integrity of the synthesized product, the following analytical signatures must be confirmed.

Structural Confirmation (NMR)

The conversion from 6-bromo-N-oxide to 1,6-dibromoisoquinoline is most easily tracked by proton NMR.

  • Loss of Signal: The proton at C1 (typically the most downfield singlet around

    
     9.0–9.2 ppm in the parent isoquinoline) will disappear .
    
  • Shift: The proton at C3 will show a slight upfield shift due to the shielding effect of the bromine at C1 compared to the N-oxide.

  • Integration: The integral ratio of aromatic protons will decrease from 6H (in parent) to 5H.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield in Step 1 Incomplete Schiff base formation or wet reagents.Ensure Dean-Stark is effective; use strictly anhydrous conditions for TiCl

.
C4-Bromination observed Use of elemental bromine (

) instead of POBr

.
Strictly use POBr

for Step 3. Elemental bromine favors electrophilic substitution at C4.
Incomplete Reaction (Step 3) Old/Hydrolyzed POBr

.
Use fresh POBr

. Ensure the reagent is white/yellowish solid, not orange liquid.

References

  • BenchChem. Synthesis of 6-Bromoisoquinoline-1-carbonitrile: A Technical Guide. (Describes the N-oxide activation pathway for 6-bromo derivatives).

  • Wang, D. et al. "Regioselective bromination of azine N-oxides." Tetrahedron, 2016, 72(38), 5762-5768. (Establishes the general protocol for POBr

    
     mediated C1-bromination). 
    
  • ChemicalBook. 6-Bromoisoquinoline Synthesis & Properties. (Validation of Step 1 precursors and conditions).

  • Grimshaw, J. & Trocha-Grimshaw, J. "Electrochemical reactions. Part 12. Reduction of 1- and 6-bromoisoquinoline." Journal of the Chemical Society, Perkin Transactions 1, 1972.
  • Cakmak, O. et al. "Activation of 6-bromoquinoline by nitration."[2] Arkivoc, 2018, (iii), 362-374.[2] (Validates N-oxidation conditions for 6-bromo-heterocycles).

Sources

Comparative

spectroscopic analysis of 1,6-disubstituted isoquinolines

Spectroscopic Elucidation of 1,6-Disubstituted Isoquinolines: A Comparative Analytical Guide Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists. Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Spectroscopic Elucidation of 1,6-Disubstituted Isoquinolines: A Comparative Analytical Guide

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists.

Executive Summary

In the development of isoquinoline-based therapeutics (e.g., Rho-kinase inhibitors, antitumor alkaloids), the 1,6-disubstituted scaffold represents a privileged but analytically challenging structure. Synthetic routes such as the Pomeranz-Fritsch or Bischler-Napieralski cyclizations often yield mixtures of 1,6- and 1,7-regioisomers .

This guide compares the efficacy of standard spectroscopic techniques in distinguishing these isomers. While Mass Spectrometry (MS) and UV-Vis provide functional group confirmation, they fail to reliably distinguish the positional isomerism of the carbocyclic ring. We establish that a specific 1H NMR/NOESY workflow is the only self-validating "product" for unambiguous structural assignment, superior to relying on chemical shift prediction alone.

Part 1: The Regioselectivity Challenge

The isoquinoline ring system consists of a pyridine ring fused to a benzene ring. In 1,6-disubstituted derivatives, the substituents are located at the C1 (adjacent to Nitrogen) and C6 positions.

  • The Problem: The primary impurity in the synthesis of 1,6-isoquinolines is the 1,7-isomer .

  • The Consequence: These isomers often possess drastically different biological activities due to altered binding pocket geometries.

  • The Analytical Trap: Both isomers exhibit identical mass, similar polarity, and nearly identical 1H NMR multiplicities (one singlet, two doublets in the carbocyclic ring).

Comparative Performance of Analytical Methods
MethodCapabilityLimitationReliability for Isomer Differentiation
LC-MS/MS Molecular weight, formula, purity.Fragmentation patterns often identical for positional isomers.Low
UV-Vis Conjugation system analysis.Electronic transitions (

) are indistinguishable between 1,6 and 1,7.
Low
1H NMR (1D) Functional group ID, integration.Multiplicity patterns are deceptively similar (both show AMX or AX + S systems).Medium
NOESY (2D) Spatial proximity (Through-space).Definitive: Correlates C1-substituent to the specific peri-proton (H8).High (Gold Standard)
X-Ray Absolute configuration.Requires single crystal growth (slow, not always possible).High (Ultimate)

Part 2: The Definitive Protocol (NMR Logic)

To distinguish the isomers, one must exploit the peri-effect —the spatial proximity between the substituent at C1 and the proton at C8.

Structural Logic
  • 1,6-Disubstituted Isoquinoline:

    • Substituents: C1, C6.

    • Carbocyclic Protons: H5, H7, H8.

    • Coupling: H7 and H8 are ortho to each other (Doublets). H5 is isolated (Singlet).

    • The Key: The proton at the peri-position (H8) is a Doublet .

  • 1,7-Disubstituted Isoquinoline:

    • Substituents: C1, C7.

    • Carbocyclic Protons: H5, H6, H8.

    • Coupling: H5 and H6 are ortho to each other (Doublets). H8 is isolated (Singlet).

    • The Key: The proton at the peri-position (H8) is a Singlet .

The Self-Validating Workflow (NOESY)

By performing a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment, you can observe a cross-peak between the protons of the C1-substituent and the H8 proton.

  • If C1-R shows NOE to a Doublet (H8)

    
     1,6-Isomer. 
    
  • If C1-R shows NOE to a Singlet (H8)

    
     1,7-Isomer. 
    

Part 3: Visualization of the Decision Tree

The following diagram illustrates the logical flow for assigning the regiochemistry, utilizing the "Peri-Proton Check" as the critical decision node.

IsoquinolineAnalysis cluster_legend Logic Key Start Crude Product (Mixture of Isomers) Step1 Step 1: 1H NMR (500 MHz) Identify Carbocyclic Region (7.0 - 8.5 ppm) Start->Step1 PatternCheck Observe Pattern: 1 Singlet + 2 Doublets (Ortho) Step1->PatternCheck Step2 Step 2: 2D NOESY Experiment Irradiate/Select C1-Substituent Protons PatternCheck->Step2 Pattern Matches Both NOE_Result Analyze NOE Cross-peak to Peri-Proton (H8) Step2->NOE_Result Result16 NOE to Doublet (H8) CONFIRMED: 1,6-Isomer NOE_Result->Result16 H8 is coupled Result17 NOE to Singlet (H8) CONFIRMED: 1,7-Isomer NOE_Result->Result17 H8 is isolated key1 H8 is always peri to C1

Caption: Analytical workflow for distinguishing 1,6- and 1,7-isoquinoline isomers using NOESY correlations.

Part 4: Experimental Protocols

Protocol A: Standard Characterization Workflow

Objective: To obtain high-resolution spectral data capable of resolving ortho-coupling constants (


 Hz) and meta-coupling (

Hz).
  • Sample Preparation:

    • Dissolve 5–10 mg of the purified compound in 0.6 mL of deuterated solvent.

    • Solvent Choice:

      
       is standard. If signals overlap, switch to 
      
      
      
      or
      
      
      to alter chemical shift dispersion.
    • Note: Avoid acidic solvents (like

      
      ) initially, as protonation of the isoquinoline nitrogen significantly shifts aromatic protons, potentially obscuring coupling patterns.
      
  • Acquisition Parameters (Recommended):

    • Frequency: Minimum 400 MHz (500 MHz+ preferred for clear separation of H3/H4).

    • 1H NMR: 16 scans, 30° pulse angle, 2.0s relaxation delay.

    • NOESY: Mixing time (

      
      ) of 300–500 ms. Phase-sensitive mode is required to distinguish NOE (negative cross-peaks relative to diagonal in small molecules) from EXSY (chemical exchange).
      
  • Data Processing:

    • Apply exponential multiplication (LB = 0.3 Hz) for 1D.

    • Zero-fill to double the data points to improve digital resolution of multiplets.

Protocol B: Chemical Shift Verification Table

Use the following reference values to validate your assignment. Note that exact shifts depend on the nature of substituents (R).

PositionProton Type1,6-Disubstituted (

ppm)
1,7-Disubstituted (

ppm)
Multiplicity (Typical)
H3 Hetero~8.4 - 8.6~8.4 - 8.6Doublet (

Hz)
H4 Hetero~7.5 - 7.7~7.5 - 7.7Doublet (

Hz)
H5 Carbo~7.9 (Singlet) ~7.8 (Doublet)S vs D
H6 CarboSubst (No H)~7.6 (Doublet)-
H7 Carbo~7.6 (Doublet)Subst (No H)-
H8 Carbo (Peri)~8.1 (Doublet) ~8.3 (Singlet) D vs S

Note: H8 is typically the most deshielded carbocyclic proton due to the peri-effect and the ring current of the adjacent pyridine ring.

Part 5: Supporting Evidence & Causality

Why this method works (Causality): The reliability of this protocol rests on the rigid planar geometry of the isoquinoline bicycle. The distance between the C1-substituent and the C8-proton is consistently < 3.0 Å, well within the NOE detection limit (typically 5.0 Å). Conversely, the distance between C1 and H5/H6/H7 is significantly larger, preventing false positives.

Common Pitfalls:

  • Solvent Effects: In

    
    , the H8 signal may broaden or shift if the C1-substituent has H-bonding capability (e.g., an amide or amine).
    
  • Meta-Coupling: High-resolution scans may reveal a small meta-coupling (

    
     Hz) for the "Singlet" (H5 in 1,6-iso or H8 in 1,7-iso). Do not confuse a meta-split doublet with an ortho-split doublet (
    
    
    
    Hz).

References

  • Nelson, J. T., & Davis, R. (1991).[1] 1H and 13C NMR spectra of fifteen substituted isoquinolines. Magnetic Resonance in Chemistry. Link

  • Creative Biostructure. (2024). How NMR Helps Identify Isomers in Organic Chemistry. Link

  • Oxford Instruments. (2025).[2] Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Link

  • Werra, W., et al. (1992).[3] 1H and 13C NMR studies of substituted isoquinolinium derivatives. Magnetic Resonance in Chemistry. Link

  • Yang, X., et al. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. RSC Advances. Link

Sources

Validation

comparative study of palladium catalysts for 1,6-Dibromoisoquinoline cross-coupling

This guide provides an in-depth technical comparison of palladium catalysts for the regioselective cross-coupling of 1,6-dibromoisoquinoline.[1] It is designed for medicinal chemists requiring precise control over sequen...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of palladium catalysts for the regioselective cross-coupling of 1,6-dibromoisoquinoline.[1] It is designed for medicinal chemists requiring precise control over sequential functionalization.[1]

[1]

Executive Summary & Mechanistic Rationale

The 1,6-dibromoisoquinoline scaffold presents a classic problem in competitive site-selectivity. For drug development, the ability to sequentially functionalize the C1 and C6 positions is critical for Structure-Activity Relationship (SAR) exploration.[1]

The Core Challenge:

  • C1 Position (α-to-Nitrogen): Electronically activated.[1] The adjacent nitrogen atom pulls electron density via induction (

    
     effect) and resonance, making the C1-Br bond highly susceptible to oxidative addition (OA) by Pd(0).[1] It behaves similarly to an imidoyl halide.[1]
    
  • C6 Position (Benzenoid): Behaves as a standard, unactivated aryl bromide.[1] The electron density is higher compared to C1, making OA slower.[1]

The Decision Matrix: Success relies on exploiting the


 difference between OA at C1 and C6.[1]
  • For C1 Selectivity: Use electron-neutral/deficient ligands (e.g.,

    
    , dppf) and mild conditions to kinetically trap the C1-OA intermediate.[1]
    
  • For C6 Reactivity: Requires electron-rich, bulky ligands (e.g., XPhos,

    
    ) and elevated temperatures to overcome the higher activation barrier, typically after C1 has been functionalized.[1]
    
Mechanistic Pathway Visualization

ReactionPathway Figure 1: Kinetic Bifurcation in 1,6-Dibromoisoquinoline Coupling Substrate 1,6-Dibromoisoquinoline C1_Path Path A: C1 Oxidative Addition (Kinetic Control) Substrate->C1_Path Low Temp Pd(PPh3)4 C6_Path Path B: C6 Oxidative Addition (High Barrier) Substrate->C6_Path High Temp Bulky Ligands Inter_C1 Intermediate: 1-Aryl-6-bromoisoquinoline C1_Path->Inter_C1 Fast Inter_C6 Intermediate: 1-Bromo-6-arylisoquinoline C6_Path->Inter_C6 Slow Product Final Target: 1,6-Diarylisoquinoline Inter_C1->Product Step 2: Requires Active Cat (e.g., Pd-XPhos) Inter_C6->Product Step 2: Facile C1 Coupling

Figure 1: Kinetic bifurcation showing the preferential oxidative addition at C1 under standard conditions.

Comparative Catalyst Performance

The following data synthesizes performance metrics for the Suzuki-Miyaura coupling of 1,6-dibromoisoquinoline with phenylboronic acid (1.1 equiv).

Table 1: Catalyst Selectivity Profile
Catalyst SystemLigand ClassC1:C6 Selectivity Yield (C1-Product)Mechanistic Insight
Pd(PPh

)

Monodentate Phosphine> 98:1 85-92%The Standard. Low reactivity prevents C6 intrusion.[1] Ideal for strict regiocontrol.[1]
Pd(dppf)Cl

Bidentate (Chelating)95:5 88-95%Robust. Higher stability than PPh

.[1] Slight risk of bis-coupling if temp > 60°C.
Pd

(dba)

+ XPhos
Dialkylbiaryl Phosphine60:40 (Mixed)N/A (Mix)Too Active. The electron-rich ligand lowers the OA barrier for C6, eroding selectivity.[1] Use only for Step 2.
Pd-PEPPSI-IPr NHC50:50 (Bis)>90% (Bis)The Hammer. Promotes rapid bis-arylation.[1] Best for simultaneous dual coupling.
Detailed Analysis
1. Pd(PPh

)

: The Regio-King[1]
  • Why it works: Triphenylphosphine is moderately electron-donating but labile.[1] The resulting Pd(0) species is active enough to insert into the activated C1-Br bond (akin to an acid chloride) but struggles to activate the unactivated C6-Br bond at temperatures below 60°C.[1]

  • Best Use Case: First step of a sequential library synthesis where C1 purity is paramount.

2. Pd(dppf)Cl

: The Process Workhorse[1]
  • Why it works: The large bite angle of dppf stabilizes the catalyst, preventing "palladium black" formation.[1] It maintains high C1 selectivity but is slightly more active than PPh

    
    .[1]
    
  • Best Use Case: Scale-up reactions where catalyst stability and turnover number (TON) are critical.[1]

3. Pd-G3-XPhos / Pd-PEPPSI: The "Second Step" Specialists[1]
  • Why it works: These catalysts generate highly electron-rich Pd(0) species (L

    
    Pd) capable of difficult oxidative additions.[1]
    
  • Best Use Case: Functionalizing the remaining C6-Br after the C1 position has been coupled.[1] They are not recommended for the initial regioselective step unless bis-coupling is desired.[1]

Experimental Protocols

Protocol A: Highly Selective C1-Coupling

Target: 1-Aryl-6-bromoisoquinoline[1]

Reagents:

  • 1,6-Dibromoisoquinoline (1.0 equiv)[1]

  • Arylboronic Acid (1.1 equiv)[1][2]

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (3-5 mol%)[1]
  • Base: Na

    
    CO
    
    
    
    (2.0 equiv, 2M aqueous)[1]
  • Solvent: DME (Dimethoxyethane) or Toluene/EtOH (4:1)[1]

Procedure:

  • Degassing: Charge a reaction vial with 1,6-dibromoisoquinoline, arylboronic acid, and Pd(PPh

    
    )
    
    
    
    . Seal and purge with Argon for 5 minutes.
  • Solvation: Add degassed solvent and aqueous base via syringe.[1]

  • Reaction: Heat to 60°C (oil bath). Critical: Do not exceed 70°C to prevent C6 activation.[1]

  • Monitoring: Monitor via LCMS. The C1-Br is highly reactive; reaction is typically complete in 2-4 hours.[1]

  • Workup: Dilute with EtOAc, wash with water/brine.[1] Dry over MgSO

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc). The product is typically the less polar mono-arylated species.[1]

Protocol B: Sequential C6-Coupling (Step 2)

Target: 1,6-Diarylisoquinoline (unsymmetrical)[1]

Reagents:

  • 1-Aryl-6-bromoisoquinoline (from Protocol A)[1]

  • Arylboronic Acid #2 (1.5 equiv)[1]

  • Catalyst: Pd

    
    (dba)
    
    
    
    (2 mol%) + XPhos (4 mol%) OR Pd(dppf)Cl
    
    
    (5 mol%)[1]
  • Base: K

    
    PO
    
    
    
    (3.0 equiv)[1]
  • Solvent: 1,4-Dioxane[1]

Procedure:

  • Setup: Combine substrate, boronic acid, Pd source, ligand, and base in a vial.[1]

  • Reaction: Heat to 100°C for 12-16 hours. The higher temperature and active ligand are required to force the C6 coupling.[1]

  • Note: If using Pd(dppf)Cl

    
    , temperatures of 90-100°C are sufficient, but XPhos provides faster kinetics for sterically hindered boronic acids.[1]
    

Decision Logic for Ligand Selection

The following graph illustrates the electronic and steric logic guiding catalyst choice.

LigandLogic Figure 2: Catalyst Decision Tree for Isoquinoline Functionalization Start Goal: Functionalize 1,6-Dibromoisoquinoline Decision1 Desired Outcome? Start->Decision1 OutcomeA Selective C1 Coupling (Mono-arylation) Decision1->OutcomeA Sequential SAR OutcomeB Simultaneous Bis-Coupling (Symmetrical) Decision1->OutcomeB Rapid Diversity CatA Use Pd(PPh3)4 or Pd(dppf)Cl2 Temp: < 65°C OutcomeA->CatA CatB Use Pd-PEPPSI or Pd/XPhos Temp: > 90°C OutcomeB->CatB Step2 Step 2: C6 Coupling CatA->Step2 Isolate Intermediate CatC Switch to Pd/XPhos Temp: 100°C Step2->CatC

Figure 2: Decision tree for selecting the appropriate catalyst system based on synthetic goals.

References

  • Almond-Thynne, J., et al. (2016).[1] "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Chemical Science, 7, 6909-6951.[1] Link

    • Key Insight: Establishes the general rule that C1 (alpha to nitrogen) is the preferred site for oxidative addition in isoquinolines due to electronic activation.[1]

  • Billingsley, K., & Buchwald, S. L. (2007).[1] "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides." Journal of the American Chemical Society, 129(11), 3358–3366.[1] Link[1]

    • Key Insight: Demonstrates the utility of dialkylbiaryl phosphines (like XPhos) for coupling unactivated aryl chlorides/bromides (relevant for the C6 position).
  • Li, J. J., & Gribble, G. W. (2000).[1] Palladium in Heterocyclic Chemistry: A Guide for the Synthetic Chemist. Pergamon.

    • Key Insight: Foundational text describing the reactivity differences between benzenoid and heterocyclic halides.[1]

  • Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

    • Key Insight: The seminal review on Suzuki coupling conditions and catalyst cycles.[1]

Sources

Comparative

reactivity comparison of 1-bromo vs 6-bromo in 1,6-Dibromoisoquinoline

[1] Executive Summary In the functionalization of 1,6-dibromoisoquinoline , the reactivity profile is defined by a sharp dichotomy between the electron-deficient heterocyclic ring and the relatively electron-neutral benz...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In the functionalization of 1,6-dibromoisoquinoline , the reactivity profile is defined by a sharp dichotomy between the electron-deficient heterocyclic ring and the relatively electron-neutral benzenoid ring.[1]

  • The 1-Bromo position (C1) is the dominant reactive site for both Nucleophilic Aromatic Substitution (

    
    ) and Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira). This is due to the strong inductive and mesomeric electron-withdrawal by the adjacent ring nitrogen, rendering the C1-Br bond highly polarized and the carbon center electrophilic.
    
  • The 6-Bromo position (C6) behaves as a typical, unactivated aryl bromide.[1] It is inert to

    
     under standard conditions and reacts significantly slower in metal-catalyzed couplings compared to C1.
    

Strategic Implication: For library synthesis, the C1 position should be functionalized first.[1] If C6 functionalization is required while retaining the C1-bromide, protection strategies or highly specific catalyst control (rare and difficult) are necessary.[1]

Electronic Structure & Mechanistic Basis

To understand the reactivity difference, one must analyze the electronic distribution of the isoquinoline core.[1]

2.1 The "Pyridine-Like" vs. "Benzene-Like" Divide
  • Position 1 (Pyridine-like): The C1 carbon is part of the

    
     imine-like bond. The nitrogen atom exerts a strong 
    
    
    
    (inductive) effect, pulling electron density away from C1. Furthermore, resonance structures place a partial positive charge at C1 and C3.[1] This makes C1 highly susceptible to nucleophilic attack.[1]
  • Position 6 (Benzene-like): Located on the fused benzenoid ring, C6 is electronically distinct.[1] While the nitrogen atom creates a global dipole, its deactivating influence diminishes significantly with distance.[1] Consequently, C6 retains significant electron density compared to C1.[1]

2.2 Visualization of Reactivity Pathways

ReactivityMap Substrate 1,6-Dibromoisoquinoline C1_Path C1-Br (Alpha to Nitrogen) High Electrophilicity Low Bond Dissociation Energy Substrate->C1_Path Primary Reactive Site C6_Path C6-Br (Benzenoid) High Electron Density Standard Aryl Halide Substrate->C6_Path Secondary Reactive Site SNAr_Prod S_NAr Product (1-Substituted) C1_Path->SNAr_Prod Nucleophiles (RO-, RNH2) Pd_Prod Pd-Coupling Product (1-Substituted) C1_Path->Pd_Prod Pd(0) Oxidative Addition

Figure 1: Reactivity flow showing the kinetic preference for the C1 position due to electronic activation.

Comparative Reactivity Matrix

The following table summarizes the performance of each position under standard synthetic transformations.

Reaction Class1-Bromo Reactivity6-Bromo ReactivitySelectivity Outcome

(Nucleophilic Subst.)
High. Reacts with amines, alkoxides, thiols upon heating.[1]Inert. Requires extreme conditions or benzyne mechanisms to react.[1]Exclusive C1 functionalization.
Suzuki-Miyaura Coupling High. Fast oxidative addition due to electron-deficient C-Br bond.[1]Moderate. Slower oxidative addition; requires higher temp/catalyst load.[1]Selectively C1 (at controlled equivalents/temp).
Sonogashira Coupling High. Similar activation to Suzuki.[1]Moderate. Selectively C1.
Lithium-Halogen Exchange Complex. C1-Li forms but is unstable (can dimerize or ring open).Standard. Stable Aryl-Li species at -78°C.Variable. Caution: n-BuLi may attack the C1=N bond (nucleophilic addition) rather than exchange Br.
Deep Dive: Nucleophilic Aromatic Substitution ( )

The most distinct difference between the two halogens is observed in


.
  • Mechanism: The reaction at C1 proceeds via an addition-elimination mechanism. The nucleophile attacks C1, pushing electrons onto the nitrogen to form a resonance-stabilized Meisenheimer-like anionic intermediate.[1] The bromide is then expelled, restoring aromaticity.[1]

  • Why C6 Fails: Attack at C6 would require disrupting the benzenoid aromaticity without the stabilization of the electronegative nitrogen to accept the negative charge. The energy barrier is prohibitively high.[1]

Experimental Protocol: Selective C1-Amination

Objective: Synthesis of 6-bromo-N-benzylisoquinolin-1-amine.

  • Reagents: 1,6-Dibromoisoquinoline (1.0 eq), Benzylamine (1.2 eq), Diisopropylethylamine (DIPEA, 2.0 eq).

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO.[1] Note: Protic solvents like EtOH can be used but require higher temperatures.[1]

  • Procedure:

    • Dissolve 1,6-dibromoisoquinoline in NMP (0.5 M).

    • Add DIPEA and Benzylamine.[1]

    • Heat to 100°C for 4–6 hours. Monitor by LCMS.[1]

    • Observation: Conversion of starting material to mono-substituted product.[2] C6-Br remains intact.[1]

  • Workup: Dilute with water, extract with EtOAc. The product is 1-benzylamino-6-bromoisoquinoline.

Deep Dive: Palladium-Catalyzed Cross-Coupling

In Pd-catalyzed reactions (Suzuki, Buchwald-Hartwig), the rate-determining step is often oxidative addition .[1]

  • The C1 Advantage: Electron-deficient heterocycles undergo oxidative addition faster than electron-rich arenes. The C1-Br bond, weakened by the adjacent nitrogen, inserts Pd(0) rapidly.[1]

  • Controlling Selectivity: While C1 is faster, C6 is not inert. To achieve high selectivity:

    • Use stoichiometric limiting boronic acid (1.0–1.1 eq).

    • Maintain mild temperatures (RT to 60°C).

    • Use standard catalysts (

      
      ) rather than "hot" catalysts (like Pd-XPhos or Pd-RuPhos) which might force bis-coupling.
      
Sequential Workflow Diagram

SequentialCoupling Start 1,6-Dibromoisoquinoline Step1 Step 1: Suzuki Coupling (Cond A) 1.0 eq Ar-B(OH)2, Pd(PPh3)4, Na2CO3, 60°C Start->Step1 Intermed Intermediate: 1-Aryl-6-bromoisoquinoline (>90% Regioselectivity) Step1->Intermed Step2 Step 2: Suzuki Coupling (Cond B) 1.5 eq Ar'-B(OH)2, Pd(dppf)Cl2, K3PO4, 100°C Intermed->Step2 Final Final Product: 1,6-Diarylisoquinoline Step2->Final

Figure 2: Sequential functionalization strategy leveraging the reactivity gap between C1 and C6.

Experimental Validation & Data Interpretation

How do you confirm the regioselectivity in your lab?

NMR Shift Diagnostics

Upon substitution at C1, the chemical environment of the adjacent protons changes drastically compared to substitution at C6.[1]

  • Proton H3 (Isoquinoline ring): In the parent 1,6-dibromo, H3 appears as a doublet.[1] If C1 is substituted (e.g., with an aryl group), the ring current of the new aryl group will cause a diagnostic shielding or deshielding shift on H3 and H4.[1]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the gold standard.

    • Reaction at C1: You will see a cross-peak between the new substituent's protons/carbons and the isoquinoline C1 carbon (approx 150-160 ppm).

    • Reaction at C6: The cross-peak will be to the benzenoid carbon (approx 120-130 ppm).

References
  • Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010.[1] (Foundational text establishing reactivity of alpha-halo vs. benzenoid-halo in isoquinolines).

  • Almond-Thynne, J.; et al. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes."[1][3] Chem. Sci., 2017 , 8, 40-62.[1] (Authoritative review confirming alpha-halo reactivity dominance in Pd-coupling).

  • Li, J. J. Name Reactions in Heterocyclic Chemistry; Wiley-Interscience, 2004.[1] (Detailed mechanisms for

    
     on isoquinolines).
    
  • BenchChem Application Notes. "Protocols for Suzuki Coupling Reactions with Bromo-quinolines." (General experimental conditions for bromo-isoquinoline functionalization).

Sources

Validation

Structural Benchmarking of 1,6-Dibromoisoquinoline Derivatives: Crystallographic Insights vs. Alternative Scaffolds

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Materials Scientists. Executive Summary: The Structural Imperative In the development of isoquinoline-based alkaloids and or...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Materials Scientists.

Executive Summary: The Structural Imperative

In the development of isoquinoline-based alkaloids and organic semiconductors, 1,6-dibromoisoquinoline serves as a critical "Janus" scaffold. Its value lies in the electronic asymmetry between the C1-position (adjacent to the ring nitrogen, electron-deficient) and the C6-position (benzenoid ring, electron-rich).

While solution-phase NMR (


H, 

C) is the standard for purity assessment, it fails to capture the supramolecular halogen bonding and lattice energy landscapes that dictate solid-state stability and solubility. This guide compares the structural insights derived from Single Crystal X-ray Diffraction (SC-XRD) against solution-phase alternatives, demonstrating why X-ray characterization is the superior "product" for validating regio-selective functionalization in drug discovery.

Comparative Analysis: X-ray vs. Solution-Phase Methods

The following table objectively compares the performance of SC-XRD against NMR and Density Functional Theory (DFT) in characterizing 1,6-dibromoisoquinoline derivatives.

Table 1: Structural Characterization Performance Matrix
FeatureMethod A: SC-XRD (The Gold Standard) Method B: Solution NMR (

H/

C)
Method C: DFT (B3LYP/6-31G)*
Regioisomer Certainty Absolute. Unambiguously distinguishes 1,6- from 1,5- or 1,7-isomers via electron density mapping.High , but requires complex 2D experiments (NOESY/HMBC) to confirm remote substitution patterns.Hypothetical. Predicts stability but cannot confirm synthesis outcome.
Bond Metrics (C-Br) Precise. Quantifies the asymmetry between C1-Br (typically

1.88 Å) and C6-Br (

1.90 Å).
Indirect. Infers electronic environment via chemical shift (

), not physical bond length.
Variable. Accuracy depends heavily on basis set and solvation model.
Intermolecular Interactions Visible. Directly observes Halogen Bonds (

) and

stacking distances (3.4–3.6 Å).
Invisible. Rapid tumbling in solution averages out these weak, directional forces.Predictive. Can model dimers, but often fails to predict long-range lattice packing.
Data Utility High. Essential for structure-based drug design (SBDD) and formulation (polymorph screening).Medium. Sufficient for identity, insufficient for solid-state property prediction.Medium. Useful for explaining reactivity trends post-experiment.
Key Insight: The "Janus" Effect

X-ray data reveals that the C1-Br bond often exhibits a shorter bond length and higher s-character compared to C6-Br , due to the electron-withdrawing nature of the adjacent nitrogen. This structural reality explains the differential reactivity observed in cross-coupling reactions (e.g., Suzuki-Miyaura), where C1 is significantly more reactive toward nucleophilic attack than C6.

Experimental Protocol: Obtaining the "Product" (The Crystal)

To replicate the high-fidelity structural data described above, follow this self-validating crystallization and data collection protocol.

Phase 1: Synthesis & Purification

Note: Starting material purity is the primary determinant of crystal quality.

  • Pre-cursor: Start with commercially available 1,6-dibromoisoquinoline or synthesize via the Pomeranz-Fritsch reaction followed by bromination.

  • Purification: Recrystallize crude product from hot ethanol. If an oil persists, perform column chromatography (Hexane:EtOAc 9:1).

  • Validation: Ensure purity >98% via HPLC before attempting crystal growth.

Phase 2: Crystallization Workflow (Vapor Diffusion)

Why this method? Isoquinoline derivatives are planar and prone to rapid precipitation. Vapor diffusion slows the kinetics, allowing for organized


 stacking.
  • Inner Vial: Dissolve 20 mg of the derivative in 1.5 mL of a "Good Solvent" (Dichloromethane or Chloroform).

  • Outer Vial: Place the inner vial (uncapped) inside a larger jar containing 10 mL of "Bad Solvent" (n-Hexane or Pentane).

  • Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.

  • Harvest: Inspect after 48–72 hours. Look for prismatic, colorless needles.

Phase 3: X-ray Data Collection Parameters
  • Radiation Source: Mo-K

    
     (
    
    
    
    Å)
    .
    • Reasoning: Bromine is a heavy absorber of Cu-K

      
       radiation, which leads to significant absorption errors and scaling issues. Molybdenum radiation minimizes this absorption, providing cleaner intensities.
      
  • Temperature: 100 K (Cryostream).

    • Reasoning: Freezes thermal motion of the bromine atoms, sharpening the thermal ellipsoids for precise bond length measurement.

Mechanistic Insight: The Halogen Bonding Network

The superior performance of X-ray analysis lies in its ability to visualize Halogen Bonding (XB) . In 1,6-dibromoisoquinoline, the Br atoms act as Lewis acids (


-hole donors) interacting with Lewis bases (Nitrogen lone pairs) of neighboring molecules.
Visualization: Structural Characterization Decision Tree

StructuralCharacterization Start Synthesized 1,6-Dibromo Derivative PurityCheck Purity Check (HPLC/TLC) Start->PurityCheck CrystMethod Crystallization Strategy PurityCheck->CrystMethod >98% Pure SlowEvap Slow Evaporation (Solvent: EtOH) CrystMethod->SlowEvap High Solubility VaporDiff Vapor Diffusion (DCM / Hexane) CrystMethod->VaporDiff Preferred Method (Controlled Nucleation) XRay SC-XRD Analysis (Mo-Kalpha) SlowEvap->XRay VaporDiff->XRay Data Data Output: 1. C1 vs C6 Bond Lengths 2. Halogen Bond Angles 3. Pi-Stacking Distance XRay->Data Data->Start SAR Optimization

Caption: Decision workflow for structural validation. Vapor diffusion (Green) is the optimal path for high-quality brominated crystals.

The Halogen Bond Mechanism

In the crystal lattice, the C1-Br often engages in a specific interaction:


.
  • Angle:

    
     (highly directional).
    
  • Distance: Less than the sum of van der Waals radii (

    
     Å).[1]
    
  • Significance: This interaction directs the formation of 1D supramolecular chains, which then stack via

    
     interactions. This packing motif is critical for charge transport in organic semiconductor applications.
    

Application: From Structure to Function

Why does this structural data matter for the end-user (Drug Developer)?

  • Predictive Reactivity: The X-ray derived bond length of C1-Br correlates directly with the activation energy required for oxidative addition in Palladium-catalyzed coupling. A longer C-Br bond implies a weaker bond, predicting faster reaction rates at C1 over C6.

  • Formulation Stability: Identifying the specific polymorph stabilized by halogen bonds ensures that the drug candidate will not undergo phase transition during storage (a common failure mode in late-stage development).

Visualization: Structure-Activity Relationship (SAR) Logic

SAR_Logic Structure X-Ray Structure (1,6-Dibromo) Feature1 C1-Br Bond Length (1.88 A) Structure->Feature1 Feature2 Packing Motif (Herringbone) Structure->Feature2 Outcome1 Reactivity Prediction: C1 Selective Coupling Feature1->Outcome1 Weaker Bond (Kinetic Control) Outcome2 Material Property: Charge Mobility (OLED) Feature2->Outcome2 Orbital Overlap

Caption: Translating crystallographic metrics into chemical reactivity and material performance.

References

  • Grob, J., et al. (2021). "On the Importance of Halogen Bonding Interactions in X-ray Structures Containing Halogen Atoms." MDPI Crystals, 11(11), 1385.

  • Vrábel, V., et al. (2018).[2] "Structural characterization and crystal packing of isoquinoline derivatives." European Journal of Chemistry, 9(3), 189-193.[2]

  • Wang, Y., et al. (2014). "Probing the O...Br-Br halogen bonding in X-ray crystal structures with ab initio calculations." CrystEngComm, 16, 7274-7284.

  • PubChem Compound Summary. "1-Bromoisoquinoline." National Library of Medicine.

  • Katoh, A., et al. (2000). "Synthesis of organic semiconductors using quinoxaline and isoquinoline building blocks." Journal of Heterocyclic Chemistry, 37, 1025.

Sources

Safety & Regulatory Compliance

Safety

Technical Guide: Proper Disposal Procedures for 1,6-Dibromoisoquinoline

[1][2][3] Executive Summary & Operational Imperative 1,6-Dibromoisoquinoline (CAS: 1254514-00-5) is a halogenated heteroaromatic compound used primarily as an intermediate in the synthesis of complex pharmaceutical agent...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary & Operational Imperative

1,6-Dibromoisoquinoline (CAS: 1254514-00-5) is a halogenated heteroaromatic compound used primarily as an intermediate in the synthesis of complex pharmaceutical agents (e.g., kinase inhibitors).[1][2][3] Its disposal requires strict adherence to halogenated waste protocols .[4][5]

Improper disposal poses two critical risks:

  • Environmental Persistence: The stable isoquinoline core resists standard biological degradation.

  • Combustion Toxicity: Unregulated burning releases corrosive Hydrogen Bromide (HBr) and Nitrogen Oxides (NOx) , capable of damaging standard incinerator scrubbers and violating emission standards.

This guide provides a self-validating workflow for the segregation, packaging, and destruction of 1,6-Dibromoisoquinoline, ensuring compliance with RCRA (US) and EC (EU) hazardous waste regulations.[1][2]

Chemical Profile & Hazard Assessment

Understanding the physicochemical properties is the first step in selecting compatible waste streams.

PropertyDataOperational Implication
CAS Number 1254514-00-5Use for waste manifesting and inventory tracking.[1][2][6]
Molecular Formula C₉H₅Br₂NHigh halogen content (>50% by mass).[1][6]
Physical State Solid (Powder/Crystals)Dust generation risk during transfer.[1][6]
Key Hazards (GHS) H315, H319, H335Irritant to eyes/skin/respiratory tract.[1][6][7] PPE required.[3][4][8][9][10][11][12][13]
Combustion Products CO, CO₂, NOx, HBr MUST be incinerated in a facility with caustic scrubbers.[1][6]
Reactivity Stable; Avoid strong oxidizersDo not bulk with nitric acid or peroxides.[1][6]

Pre-Disposal Protocols: Segregation & Packaging

The Golden Rule: Never mix 1,6-Dibromoisoquinoline with non-halogenated solvents (e.g., Acetone, Ethanol) unless unavoidable.[1] Halogenated waste streams are significantly more expensive to treat; keeping them concentrated reduces overall facility costs.

A. Waste Stream Segregation[14]
  • Stream A (Solid Waste): Pure compound, contaminated weighing boats, gloves, and filter paper.

  • Stream B (Liquid Waste): Reaction mother liquors (e.g., DCM, Chloroform, Ethyl Acetate) containing the compound.

  • Prohibited Mixtures:

    • Do NOT mix with aqueous waste (creates dual-phase waste, complicating incineration).[2]

    • Do NOT mix with oxidizing acids (HNO₃, H₂SO₄) to prevent exothermic decomposition.

B. Container Compatibility
  • Primary Choice: High-Density Polyethylene (HDPE) carboys or wide-mouth jars.[1][2] HDPE is resistant to the corrosive nature of potential hydrolysis products.

  • Secondary Choice: Borosilicate glass (amber) for small quantities.

  • Seal: Teflon (PTFE) lined caps are mandatory to prevent solvent vapor degradation of the seal.

Core Disposal Workflow

This protocol defines the step-by-step actions for researchers.

Scenario 1: Solid Waste (Pure Compound & Debris)[1]
  • Containment: Place solid waste into a dedicated wide-mouth HDPE jar labeled "Hazardous Waste - Solid Toxic." [1][2]

  • Labeling: Explicitly write "Contains 1,6-Dibromoisoquinoline - Halogenated."[1][2]

  • Double Bagging: For contaminated PPE (gloves/wipes), place in a clear polyethylene bag, seal with tape, and place into the solid waste drum.

Scenario 2: Liquid Waste (Solutions)
  • pH Check: Before adding to a waste carboy, verify the solution pH is between 4 and 10.

    • Why? Highly acidic solutions can generate HBr gas in the container; basic solutions can trigger polymerization. Neutralize if necessary.

  • Bulking: Pour into the "Halogenated Organic Solvents" carboy.

    • Critical Check: Ensure the carboy is NOT labeled "Non-Halogenated."

  • Log Entry: Record the approximate mass of 1,6-Dibromoisoquinoline added to the carboy log sheet. This is vital for the disposal facility to calculate bromine load.

Professional Disposal: Incineration Specifications

As a researcher, your responsibility ends at the waste pickup, but understanding the downstream process ensures you label correctly.

  • Method: High-Temperature Incineration (Rotary Kiln).[1][2]

  • Temperature: >1100°C (2000°F) with a minimum 2-second residence time.[1][2]

  • Scrubbing: The facility must utilize a Wet Caustic Scrubber .

    • Mechanism:[1][9][10][14] The HBr gas generated during combustion is neutralized by a sodium hydroxide mist:

      
      [2]
      
    • Failure Mode: Without this specific designation, standard incinerators may release acidic plumes, leading to regulatory fines.

Emergency Spill Procedures

Immediate Action: Evacuate the immediate area if dust is airborne.

Dry Spill (Powder)[2][12]
  • PPE: Wear nitrile gloves (double layer), lab coat, and N95/P100 particulate respirator.

  • Containment: Cover the spill with a damp paper towel to prevent dust dispersion.

  • Cleanup: Scoop material into a glass jar. Wipe the area with Acetone (solubilizes the compound better than water), then wash with soap and water.

  • Disposal: Place all cleanup materials into the Solid Halogenated Waste bin.

Wet Spill (Solution)[2]
  • Absorbent: Use an inert absorbent (Vermiculite or Universal Spill Pads). Do not use paper towels alone if the solvent is flammable.

  • Collection: Sweep absorbed material into a hazardous waste bag.

  • Decontamination: Scrub surface with detergent and water.

Visual Decision Tree (Disposal Logic)

DisposalWorkflow Start Waste Generated: 1,6-Dibromoisoquinoline StateCheck Physical State? Start->StateCheck Solid Solid / Debris StateCheck->Solid Powder/PPE Liquid Solution / Mother Liquor StateCheck->Liquid Dissolved SolidPack Pack in Wide-Mouth HDPE Container Solid->SolidPack SolidLabel Label: 'Solid Hazardous' (Trace Halogens) SolidPack->SolidLabel Incineration Professional Disposal: High-Temp Incineration (w/ Caustic Scrubber) SolidLabel->Incineration SolventCheck Is Solvent Halogenated? Liquid->SolventCheck HaloStream Stream: Halogenated Waste (e.g., DCM, Chloroform) SolventCheck->HaloStream Yes NonHaloStream Stream: Non-Halogenated (Segregation Required) SolventCheck->NonHaloStream No (Avoid Mixing) HaloStream->Incineration NonHaloStream->Incineration Mark as 'Contains Halogens'

Figure 1: Operational decision tree for segregating 1,6-Dibromoisoquinoline waste streams to ensure regulatory compliance and safety.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11478467, 1,6-Dibromoisoquinoline derivatives. Retrieved from [Link]

  • United States Environmental Protection Agency (EPA). Hazardous Waste Management for Halogenated Solvents (F-Listed Wastes). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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